molecular formula C9H7BrN2O6 B586583 Methyl 2-(bromomethyl)-3,5-dinitrobenzoate CAS No. 153754-31-5

Methyl 2-(bromomethyl)-3,5-dinitrobenzoate

Cat. No.: B586583
CAS No.: 153754-31-5
M. Wt: 319.067
InChI Key: OZTMRDHUKBJZEB-UHFFFAOYSA-N
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Description

Methyl 2-(bromomethyl)-3,5-dinitrobenzoate is a useful research compound. Its molecular formula is C9H7BrN2O6 and its molecular weight is 319.067. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(bromomethyl)-3,5-dinitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(bromomethyl)-3,5-dinitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(bromomethyl)-3,5-dinitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O6/c1-18-9(13)6-2-5(11(14)15)3-8(12(16)17)7(6)4-10/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTMRDHUKBJZEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10696352
Record name Methyl 2-(bromomethyl)-3,5-dinitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153754-31-5
Record name Methyl 2-(bromomethyl)-3,5-dinitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Lynchpin of Photochemical Control: A Technical Guide to Methyl 2-(bromomethyl)-3,5-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals at the vanguard of innovation, the ability to initiate biological or chemical processes with spatiotemporal precision is paramount. This guide provides an in-depth technical exploration of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate, a cornerstone photoremovable protecting group, or "caging" agent, for carboxylic acids. Its unique photochemical properties empower the controlled release of bioactive molecules, opening new frontiers in cellular biology, neuroscience, and targeted drug delivery.

Foundational Principles: The 2-Nitrobenzyl Scaffold and Photochemical Activation

Methyl 2-(bromomethyl)-3,5-dinitrobenzoate belongs to the well-established family of 2-nitrobenzyl photoremovable protecting groups. The core principle of their function lies in a light-induced intramolecular rearrangement that leads to the cleavage of the bond between the protecting group and the substrate, in this case, a carboxylic acid.

The photochemistry of 2-nitrobenzyl compounds is governed by a Norrish Type II reaction mechanism. Upon absorption of near-UV light, the nitro group is excited to a diradical state. This excited state then abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate is unstable and rapidly rearranges to release the carboxylic acid and a 2-nitrosoketone byproduct.

Synthesis of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate: A Multi-Step Approach

The synthesis of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate is a multi-step process that can be logically approached through the nitration of a toluene derivative, followed by esterification and subsequent bromination.

Step 1: Dinitration of 2-Methylbenzoic Acid

The synthesis commences with the dinitration of 2-methylbenzoic acid to yield 2-methyl-3,5-dinitrobenzoic acid. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.

Experimental Protocol: Synthesis of 2-Methyl-3,5-dinitrobenzoic acid [2]

  • In a flask equipped with a stirrer and cooling bath, cautiously add 2-methylbenzoic acid to concentrated sulfuric acid.

  • Cool the mixture and slowly add a mixture of concentrated nitric acid and sulfuric acid, maintaining a low temperature.

  • After the addition is complete, allow the reaction to proceed at room temperature before carefully pouring it onto ice.

  • The precipitated 2-methyl-3,5-dinitrobenzoic acid is then collected by filtration, washed with cold water, and dried.

Step 2: Esterification to Methyl 2-methyl-3,5-dinitrobenzoate

The resulting 2-methyl-3,5-dinitrobenzoic acid is then esterified to its methyl ester. A common and effective method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.

Experimental Protocol: Synthesis of Methyl 2-methyl-3,5-dinitrobenzoate [3][4]

  • Dissolve 2-methyl-3,5-dinitrobenzoic acid in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • The crude product can be purified by recrystallization.

Step 3: Radical Bromination of the Methyl Group

The final step is the selective bromination of the benzylic methyl group. This is typically achieved through a free radical chain reaction, often initiated by a radical initiator like azobisisobutyronitrile (AIBN) and using a brominating agent such as N-bromosuccinimide (NBS).

Experimental Protocol: Synthesis of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate

This protocol is based on analogous bromination reactions of methyl-substituted nitroaromatic compounds.[5]

  • Dissolve methyl 2-methyl-3,5-dinitrobenzoate in a suitable solvent, such as carbon tetrachloride or acetonitrile.

  • Add N-bromosuccinimide and a catalytic amount of AIBN.

  • Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical reaction.

  • Monitor the reaction by TLC or NMR until the starting material is consumed.

  • After cooling, filter off the succinimide byproduct.

  • The filtrate is then washed, dried, and the solvent is removed to yield the crude product, which can be further purified by chromatography.

"Caging" Carboxylic Acids: A Practical Workflow

The primary application of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate is the protection of carboxylic acids. The following workflow outlines a general procedure for this "caging" reaction.

Workflow for Caging Carboxylic Acids

Experimental Protocol: General Procedure for Caging a Carboxylic Acid [6]

  • Dissolve the carboxylic acid to be caged in a suitable aprotic solvent (e.g., DMF, acetonitrile).

  • Add a slight excess of a non-nucleophilic base, such as cesium carbonate or proton sponge, to deprotonate the carboxylic acid.

  • To this mixture, add a solution of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate in the same solvent.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, the reaction mixture is typically diluted with an organic solvent and washed with water to remove salts.

  • The organic layer is dried, and the solvent is evaporated.

  • The crude product is then purified by column chromatography on silica gel to yield the pure caged compound.

The Photochemical Release: Mechanism and Practical Considerations

The liberation of the carboxylic acid from its caged form is achieved by irradiation with near-UV light, typically in the range of 350-365 nm.

Photochemical Release Mechanism

Table 1: Photochemical Properties of Dinitrobenzyl-based Caging Groups

PropertyValue/ObservationReference
Excitation Wavelength ~350 - 365 nm[7]
Quantum Yield Significantly higher than mononitro analogs[1]
Release Kinetics Rapid, often on the microsecond to millisecond timescale[8]
Byproducts 2-Nitrosobenzaldehyde derivatives[9][10]

Applications in Research and Development

The ability to release carboxylic acids with high spatiotemporal control has profound implications across various scientific disciplines.

Neuroscience: Probing Synaptic Transmission

A prominent application is the caging of neurotransmitters like glutamate and GABA. The controlled photorelease of these molecules at specific synapses allows for the precise mapping of neural circuits and the study of synaptic plasticity with unprecedented detail. Dinitroindolinyl-caged glutamate and GABA, which share the dinitroaromatic core, are highly effective probes for two-photon photolysis in living brain slices, demonstrating the power of this chemical motif in neuroscience research[11][12][13].

Cell Biology: Investigating Signaling Pathways

Many signaling molecules and enzyme inhibitors are carboxylic acids. Caging these molecules allows researchers to study their effects on cellular processes with temporal control, avoiding the complications of bath application and allowing for the investigation of rapid cellular responses.

Drug Development: Targeted Activation of Therapeutics

The concept of photocaging can be extended to the development of photoactivated prodrugs. By caging a carboxylic acid-containing drug, its activity can be localized to a specific tissue or organ by targeted light delivery, potentially reducing systemic side effects.

Limitations and Considerations for Experimental Design

While a powerful tool, the use of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate and other 2-nitrobenzyl-based caging groups has several considerations that researchers must be aware of:

  • Phototoxicity of UV Light: The use of near-UV light for uncaging can be damaging to living cells. Careful optimization of light intensity and duration is crucial to minimize phototoxicity.

  • Byproduct Reactivity: The 2-nitrosobenzaldehyde byproduct of photolysis can be reactive, particularly towards nucleophilic residues in proteins[9][10]. In sensitive biological systems, the potential for off-target effects from the byproduct should be considered.

  • Stability Under Physiological Conditions: While generally stable, the ester linkage of the caged compound may be susceptible to hydrolysis under certain physiological conditions. It is important to assess the stability of the caged compound in the specific experimental buffer and conditions[14][15].

  • Solubility: The caged compound may have different solubility properties than the parent carboxylic acid. This needs to be taken into account when preparing stock solutions and during experimental application.

Conclusion

Methyl 2-(bromomethyl)-3,5-dinitrobenzoate stands as a vital tool for researchers seeking precise control over chemical and biological processes. Its enhanced photochemical efficiency, coupled with a well-understood mechanism of action, makes it a superior choice for the caging of carboxylic acids. By understanding its synthesis, application, and limitations as detailed in this guide, scientists and drug development professionals can effectively harness the power of light to unravel the complexities of biological systems and design the next generation of targeted therapies.

References

  • Raza, A. R., Tahir, M. N., Iqbal, M. S., Saddiqa, A., Danish, M., & Saleem, I. (2010). Methyl 2-methyl-3,5-dinitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(2), o288. [Link]

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  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Development of photolabile protecting groups and their application to the optochemical control of cell signaling. Chemical reviews, 113(1), 119-191. [Link]

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  • Tahir, M. N., Raza, A. R., Saddiqa, A., Danish, M., & Saleem, I. (2009). 2-Methyl-3,5-dinitrobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2819. [Link]

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An In-depth Technical Guide to Methyl 2-(bromomethyl)-3,5-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 153754-31-5

Prepared by: Gemini, Senior Application Scientist

Introduction

Methyl 2-(bromomethyl)-3,5-dinitrobenzoate is a highly functionalized aromatic compound of significant interest to researchers in organic synthesis and medicinal chemistry. Its structure, featuring a reactive benzylic bromide and two strongly electron-withdrawing nitro groups on a benzoate scaffold, makes it a potent alkylating agent and a versatile intermediate in the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, properties, reactivity, and applications, with a particular focus on the underlying chemical principles and practical experimental considerations for its use in a research and development setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate is essential for its safe handling, storage, and application in chemical synthesis.

PropertyValueSource(s)
CAS Number 153754-31-5[1][2]
Molecular Formula C₉H₇BrN₂O₆[1]
Molecular Weight 319.07 g/mol [1]
Appearance White to off-white solid[3]
Boiling Point (Predicted) 448.9 ± 45.0 °C[4]
Density (Predicted) 1.767 ± 0.06 g/cm³[4]
Solubility Soluble in chloroform and methanol.[3]
Storage Store at 2-8 °C under an inert atmosphere.[1]

Synthesis and Mechanism

The primary route for the synthesis of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate is through the radical bromination of its precursor, Methyl 2-methyl-3,5-dinitrobenzoate. This transformation is a classic example of a Wohl-Ziegler reaction.[5][6][7]

Reaction Scheme

Caption: Synthesis of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate via Wohl-Ziegler bromination.

Experimental Protocol: Wohl-Ziegler Bromination

This protocol is a representative procedure for the synthesis of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate.

Materials:

  • Methyl 2-methyl-3,5-dinitrobenzoate

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl Peroxide

  • Carbon Tetrachloride (CCl₄) or Acetonitrile (MeCN)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard workup and purification apparatus (separatory funnel, rotary evaporator, glassware for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Methyl 2-methyl-3,5-dinitrobenzoate in a suitable solvent such as carbon tetrachloride or acetonitrile.

  • Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator like AIBN or benzoyl peroxide to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol) to yield pure Methyl 2-(bromomethyl)-3,5-dinitrobenzoate.

Mechanistic Insights and Rationale for Experimental Choices

The Wohl-Ziegler bromination proceeds via a free-radical chain mechanism.[5][6][7] The choice of reagents and conditions is critical for achieving high selectivity for benzylic bromination over other potential side reactions.

Caption: Simplified mechanism of the Wohl-Ziegler Bromination.

Choice of Brominating Agent (NBS): N-Bromosuccinimide is the preferred reagent as it provides a low, constant concentration of molecular bromine (Br₂) during the reaction.[7] This is crucial to favor the radical substitution pathway at the benzylic position over ionic electrophilic addition to the aromatic ring.

Role of the Radical Initiator: A radical initiator, such as AIBN or benzoyl peroxide, is required to initiate the radical chain reaction by generating the initial bromine radicals.[8]

Solvent Selection: Carbon tetrachloride has traditionally been the solvent of choice due to its inertness under radical conditions.[7] However, due to its toxicity and environmental concerns, alternative solvents like acetonitrile are now more commonly used.[7]

Reactivity and Synthetic Applications

The reactivity of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate is dominated by the benzylic bromide, which is an excellent electrophile for nucleophilic substitution reactions. The two nitro groups are strong electron-withdrawing groups that significantly influence the reactivity of the molecule.[9] They increase the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack.[9] However, they also destabilize any potential carbocation intermediate, thus disfavoring an Sₙ1-type mechanism.[9] Consequently, reactions with this compound typically proceed via an Sₙ2 pathway.[10]

Key Synthetic Intermediate for Lenalidomide

The most prominent application of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate is as a key intermediate in the synthesis of Lenalidomide, an immunomodulatory drug used in the treatment of multiple myeloma and other cancers.

Caption: Simplified synthetic route to Lenalidomide utilizing Methyl 2-(bromomethyl)-3,5-dinitrobenzoate.

In this synthesis, the primary amine of 3-aminopiperidine-2,6-dione acts as a nucleophile, displacing the bromide from Methyl 2-(bromomethyl)-3,5-dinitrobenzoate to form the nitro-lenalidomide intermediate. Subsequent reduction of the nitro group yields Lenalidomide.

Potential Biological Activity

While the primary utility of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate is as a synthetic intermediate, studies on related dinitrobenzoate derivatives suggest potential for biological activity. For instance, various 3,5-dinitrobenzoate esters have demonstrated antifungal activity, particularly against Candida species.[1][11] The mechanism of action is thought to involve disruption of the fungal cell membrane.[1][11] Additionally, nitro-containing compounds are known to possess a wide range of pharmacological activities, including antimicrobial and anticancer properties, often attributed to the reactivity of the nitro group.[12] Some dinitrobenzene derivatives have also been shown to act as secretagogues on mast cells, indicating potential immunomodulatory effects.[13] Further research is warranted to explore the intrinsic biological activities of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate and its derivatives.

Safety and Handling

Methyl 2-(bromomethyl)-3,5-dinitrobenzoate is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated chemical fume hood.

Hazard Identification:

  • Corrosive: Causes severe skin burns and eye damage.

  • Irritant: May cause respiratory irritation.

  • Mutagenicity: Suspected of causing genetic defects.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A lab coat and appropriate protective clothing.

First Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.

  • In case of skin contact: Immediately remove contaminated clothing and wash the affected area with soap and water. Seek medical attention.

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Methyl 2-(bromomethyl)-3,5-dinitrobenzoate is a valuable and reactive intermediate in organic synthesis, with a critical role in the production of important pharmaceuticals like Lenalidomide. Its synthesis via Wohl-Ziegler bromination is a well-established process, and a clear understanding of its reaction mechanism and the influence of its functional groups is key to its successful application. The potential for intrinsic biological activity in dinitrobenzoate derivatives also presents exciting avenues for future research. As with any reactive chemical, strict adherence to safety protocols is paramount when handling this compound. This guide serves as a foundational resource for researchers and scientists working with or considering the use of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate in their synthetic endeavors.

References

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  • Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. National Institutes of Health. Available from: [Link]

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An In-depth Technical Guide to Methyl 2-(bromomethyl)-3,5-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(bromomethyl)-3,5-dinitrobenzoate is a highly functionalized aromatic compound of significant interest in the field of organic synthesis, particularly as a versatile building block for complex molecular architectures. Its unique combination of a reactive bromomethyl group and the electron-withdrawing nitro groups on the benzene ring makes it a potent electrophile and a valuable intermediate in the synthesis of a variety of heterocyclic compounds and pharmaceutical agents. This guide provides a comprehensive overview of its molecular structure, key properties, a proposed synthesis protocol, and its applications, grounded in established chemical principles and supported by authoritative references.

Molecular Structure and Properties

Methyl 2-(bromomethyl)-3,5-dinitrobenzoate possesses a benzene ring substituted with four functional groups: a methyl ester group (-COOCH₃), a bromomethyl group (-CH₂Br), and two nitro groups (-NO₂). The systematic IUPAC name for this compound is methyl 2-(bromomethyl)-3,5-dinitrobenzoate.

The spatial arrangement of these groups is critical to the molecule's reactivity. The bromomethyl group at position 2 is ortho to the methyl ester, and the two nitro groups are situated at positions 3 and 5. This substitution pattern significantly influences the electronic properties of the benzene ring, rendering the benzylic carbon of the bromomethyl group highly susceptible to nucleophilic attack.

A two-dimensional representation of the molecular structure is provided below:

Caption: 2D structure of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate.

Key Physicochemical Properties:

PropertyValueSource(s)
Molecular Formula C₉H₇BrN₂O₆[1][2][3]
Molecular Weight 319.07 g/mol [1][2][3]
CAS Number 153754-31-5[2][3]
Canonical SMILES COC(=O)C1=C(C(=C(C=C1[O-])[O-])CBr)[2]
Appearance Expected to be a solidN/A
Storage Store in a dry, sealed place[4]

Synthesis Protocol

The synthesis of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate can be logically approached in a two-step process starting from 2-methyl-3,5-dinitrobenzoic acid. The first step involves the esterification of the carboxylic acid, followed by the radical bromination of the methyl group.

Step 1: Esterification of 2-methyl-3,5-dinitrobenzoic acid

The synthesis of the precursor, methyl 2-methyl-3,5-dinitrobenzoate, has been reported in the literature.[5] This esterification is a standard acid-catalyzed reaction.

  • Reaction: 2-methyl-3,5-dinitrobenzoic acid + Methanol --(H₂SO₄)--> Methyl 2-methyl-3,5-dinitrobenzoate + Water

  • Detailed Protocol:

    • To a solution of 2-methyl-3,5-dinitrobenzoic acid (1 equivalent) in methanol (a suitable volume to dissolve the starting material), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

    • Reflux the reaction mixture for several hours (e.g., 5 hours, as described for a similar synthesis).[5]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product, being less soluble in methanol, may precipitate upon cooling.[5]

    • Filter the crude product and wash with cold methanol and water to remove excess acid and unreacted starting material.

    • Further purification can be achieved by recrystallization from a suitable solvent like chloroform to afford colorless needles of methyl 2-methyl-3,5-dinitrobenzoate.[5]

Step 2: Radical Bromination of Methyl 2-methyl-3,5-dinitrobenzoate

The second step involves the selective bromination of the benzylic methyl group. This is typically achieved using a radical initiator and a source of bromine, such as N-bromosuccinimide (NBS). The rationale for this approach is well-established for the synthesis of similar benzylic bromides.[6]

  • Reaction: Methyl 2-methyl-3,5-dinitrobenzoate + N-Bromosuccinimide (NBS) --(AIBN, CCl₄)--> Methyl 2-(bromomethyl)-3,5-dinitrobenzoate + Succinimide

  • Proposed Detailed Protocol:

    • Dissolve methyl 2-methyl-3,5-dinitrobenzoate (1 equivalent) in a suitable solvent like carbon tetrachloride (CCl₄) or acetonitrile.[6]

    • Add N-bromosuccinimide (NBS) (1.1-1.2 equivalents) and a radical initiator such as azobisisobutyronitrile (AIBN) (a catalytic amount, e.g., 0.1 equivalents).

    • Heat the reaction mixture to reflux and stir for several hours, or until the reaction is complete as monitored by TLC.

    • After cooling to room temperature, filter off the succinimide byproduct.

    • Wash the filtrate with water and brine to remove any remaining impurities.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The final product can be purified by recrystallization or column chromatography.

SynthesisWorkflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Radical Bromination Start 2-methyl-3,5-dinitrobenzoic acid Reagents1 Methanol (CH3OH) Sulfuric Acid (H2SO4, cat.) Start->Reagents1 Product1 Methyl 2-methyl-3,5-dinitrobenzoate Reagents1->Product1 Reagents2 N-Bromosuccinimide (NBS) Azobisisobutyronitrile (AIBN) Product1->Reagents2 FinalProduct Methyl 2-(bromomethyl)-3,5-dinitrobenzoate Reagents2->FinalProduct

Caption: Proposed two-step synthesis of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate.

Reactivity and Applications in Synthesis

The synthetic utility of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate stems from the high reactivity of its benzylic bromide. The presence of two strongly electron-withdrawing nitro groups on the aromatic ring further enhances the electrophilicity of the benzylic carbon, making it an excellent substrate for nucleophilic substitution reactions.

This compound is a valuable intermediate for the synthesis of various heterocyclic systems. The bromomethyl group can react with a wide range of nucleophiles, including amines, thiols, and carbanions, to form new carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds, respectively. This reactivity is crucial for constructing complex molecular scaffolds found in many biologically active molecules.

While specific applications of the dinitro compound are not extensively documented in readily available literature, its mono-nitro analog, methyl 2-(bromomethyl)-3-nitrobenzoate, is a key intermediate in the synthesis of the immunomodulatory drug Lenalidomide.[6] In this synthesis, the bromomethyl group reacts with an amine to form a crucial C-N bond, leading to the formation of the isoindolinone core of the drug. Given the similar reactivity profile, it is highly probable that Methyl 2-(bromomethyl)-3,5-dinitrobenzoate could be employed in analogous synthetic strategies to create novel pharmaceutical candidates.

Reactivity Reagent Methyl 2-(bromomethyl)-3,5-dinitrobenzoate Nucleophile Nucleophile (e.g., R-NH2, R-SH) Reagent->Nucleophile Nucleophilic Substitution Product Substituted Product Nucleophile->Product Application Synthesis of Heterocycles and Pharmaceutical Intermediates Product->Application

Caption: Reactivity and synthetic applications of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate.

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions must be observed when handling Methyl 2-(bromomethyl)-3,5-dinitrobenzoate. Based on the safety data for the closely related methyl 2-bromomethyl-3-nitrobenzoate, this compound should be considered corrosive and can cause severe skin burns and eye damage.[1]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[1]

  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[1]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]

In case of exposure, immediate medical attention is required. For detailed safety information, it is always recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Methyl 2-(bromomethyl)-3,5-dinitrobenzoate is a valuable and highly reactive building block for organic synthesis. Its well-defined molecular structure, characterized by a strategically positioned bromomethyl group and two electron-withdrawing nitro groups, makes it a potent electrophile for the construction of complex organic molecules. While detailed synthetic applications are not widely published, its utility can be inferred from the chemistry of analogous compounds. The proposed two-step synthesis provides a viable route for its preparation, enabling further exploration of its potential in medicinal chemistry and materials science. Researchers and drug development professionals can leverage the unique reactivity of this compound to access novel molecular entities with potential therapeutic applications.

References

  • Google Patents. (2018). Process for synthesis of lenalidomide. (U.S. Patent No. 10,392,364 B2). U.S. Patent and Trademark Office.
  • ResearchGate. (n.d.). Possible structures for the dinitrobenzoate derivative 41. Retrieved from [Link]

  • AA Blocks. (n.d.). METHYL 2-BROMOMETHYL-3,5-DINITRO-BENZOATE. Retrieved from [Link]

  • Raza, A. R., Tahir, M. N., Iqbal, M. S., & Saddiqa, A. (2010). Methyl 2-methyl-3,5-dinitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(1), o288. Retrieved from [Link]

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Synthesis pathway for Methyl 2-(bromomethyl)-3,5-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate

This guide provides a comprehensive overview of the synthetic pathway for Methyl 2-(bromomethyl)-3,5-dinitrobenzoate, a key intermediate in various organic syntheses. The document is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and critical safety information.

Introduction and Strategic Overview

Methyl 2-(bromomethyl)-3,5-dinitrobenzoate is a highly functionalized aromatic compound. The presence of a reactive bromomethyl group, an ester, and two electron-withdrawing nitro groups makes it a versatile building block for the synthesis of more complex molecules. For instance, similar structures like Methyl 2-(bromomethyl)-3-nitrobenzoate are crucial intermediates in the synthesis of pharmaceutical compounds such as lenalidomide[1][2].

The synthesis of the target molecule is most logically approached via a two-step sequence starting from a commercially available or readily synthesized precursor, Methyl 2-methyl-3,5-dinitrobenzoate. This strategy involves:

  • Esterification: The synthesis of the methyl ester from the corresponding carboxylic acid.

  • Benzylic Bromination: The selective bromination of the benzylic methyl group to introduce the key reactive handle.

This pathway is efficient and relies on well-established, high-yielding chemical transformations.

Mechanistic Rationale and Pathway Selection

The chosen synthetic route is predicated on fundamental principles of organic reactivity.

  • Step 1: Fischer Esterification: The synthesis of Methyl 2-methyl-3,5-dinitrobenzoate from 2-methyl-3,5-dinitrobenzoic acid is a classic Fischer esterification. This acid-catalyzed reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon for nucleophilic attack by methanol. Subsequent dehydration yields the desired ester[3][4]. This method is straightforward and effective for preparing the necessary precursor.

  • Step 2: Free-Radical Benzylic Bromination (Wohl-Ziegler Reaction): The conversion of the methyl group on the aromatic ring to a bromomethyl group is achieved through a free-radical chain reaction[5]. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine radicals (Br•), which minimizes competing reactions like electrophilic aromatic substitution[6][7]. The reaction is initiated by a radical initiator, such as 2,2'-azobis-2-methylpropanenitrile (AIBN), which decomposes upon heating to form radicals. These radicals then abstract a hydrogen atom from the benzylic position of the substrate. The resulting benzylic radical is resonance-stabilized by the aromatic ring, making this position particularly susceptible to halogenation[5][8][9]. The benzylic radical then reacts with NBS to form the final product and a succinimidyl radical, which continues the chain reaction. This method is highly selective for the benzylic position and is a standard procedure in organic synthesis[6][10][11].

Data Summary of Key Compounds

Quantitative data for the primary compounds involved in the synthesis are summarized below for quick reference.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2-Methyl-3,5-dinitrobenzoic acid52090-23-0C₈H₆N₂O₆226.14
Methyl 2-methyl-3,5-dinitrobenzoate52090-24-1C₉H₈N₂O₆240.17
N-Bromosuccinimide (NBS)128-08-5C₄H₄BrNO₂177.98
2,2'-Azobisisobutyronitrile (AIBN)78-67-1C₈H₁₂N₄164.21
Methyl 2-(bromomethyl)-3,5-dinitrobenzoate 153754-31-5 C₉H₇BrN₂O₆ 319.07

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Part A: Synthesis of Methyl 2-methyl-3,5-dinitrobenzoate

This procedure details the acid-catalyzed esterification of 2-methyl-3,5-dinitrobenzoic acid.

Reaction Scheme: 2-methyl-3,5-dinitrobenzoic acid + CH₃OH --(H₂SO₄)--> Methyl 2-methyl-3,5-dinitrobenzoate

Materials and Reagents:

  • 2-methyl-3,5-dinitrobenzoic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Deionized water

Procedure:

  • To a solution of 2-methyl-3,5-dinitrobenzoic acid (1.0 eq) in methanol, add concentrated sulfuric acid (catalytic amount, ~0.1-0.2 eq) dropwise with stirring[3].

  • Heat the reaction mixture to reflux and maintain for 5-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker containing ice-cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash thoroughly with deionized water to remove any residual acid.

  • The crude product can be further purified by recrystallization from a suitable solvent like chloroform to afford colorless needles of Methyl 2-methyl-3,5-dinitrobenzoate[3].

Part B: Synthesis of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate

This protocol describes the free-radical bromination of the methyl group using NBS and AIBN. This reaction is analogous to the bromination of similar nitrobenzoate derivatives[1][2].

Reaction Scheme: Methyl 2-methyl-3,5-dinitrobenzoate + NBS --(AIBN, Solvent, Heat)--> Methyl 2-(bromomethyl)-3,5-dinitrobenzoate

Materials and Reagents:

  • Methyl 2-methyl-3,5-dinitrobenzoate (from Part A)

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or Acetonitrile, anhydrous

  • Dichloromethane

  • Deionized water

Procedure:

  • Dissolve Methyl 2-methyl-3,5-dinitrobenzoate (1.0 eq) in an anhydrous solvent such as carbon tetrachloride or acetonitrile in a round-bottom flask equipped with a reflux condenser[1][2].

  • Add N-Bromosuccinimide (1.2 eq) and AIBN (0.1 eq) to the solution.

  • Heat the reaction mixture to reflux with continuous stirring. The reaction can be initiated by heat or irradiation with a UV lamp[6].

  • Maintain the reflux conditions and monitor the reaction by TLC. The reaction is typically complete within 12-16 hours.

  • Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

  • Filter the mixture to remove the precipitated succinimide.

  • Dilute the filtrate with dichloromethane and wash it several times with deionized water to remove any remaining impurities[1].

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The final product, Methyl 2-(bromomethyl)-3,5-dinitrobenzoate, can be used as is or purified further by recrystallization if necessary.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the two-step synthesis.

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Benzylic Bromination Start 2-Methyl-3,5-dinitrobenzoic Acid Intermediate Methyl 2-methyl-3,5-dinitrobenzoate Start->Intermediate  MeOH, H₂SO₄ (cat.)  Reflux Product Methyl 2-(bromomethyl)-3,5-dinitrobenzoate Intermediate->Product  NBS, AIBN  Solvent, Reflux

Caption: Two-step synthesis of the target compound.

Safety and Handling Precautions

Strict adherence to safety protocols is essential when performing this synthesis due to the hazardous nature of the reagents involved.

  • Dinitrobenzoic Acid Derivatives: These compounds are irritants to the skin and eyes and may be harmful if ingested or inhaled[12][13][14]. Avoid creating dust and ensure adequate ventilation.

  • N-Bromosuccinimide (NBS): NBS is an irritant and should be handled with care in a fume hood. It is also a source of bromine, which is toxic and corrosive[6].

  • Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and can cause severe burns. Always add acid to other liquids slowly and with stirring.

  • Organic Solvents: Methanol, acetonitrile, and dichloromethane are toxic and flammable. Carbon tetrachloride is a known carcinogen and its use should be minimized or replaced with a safer alternative like 1,2-dichlorobenzene where possible[11].

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a flame-retardant lab coat.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

By following these guidelines and the detailed protocols, the synthesis of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate can be performed safely and efficiently.

References

  • Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. ResearchGate. Available at: [Link]

  • Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. Hans Shodh Sudha. Available at: [Link]

  • Microwave Assisted Synthesis of 3,5- Dinitrobenzoate Derivative of Alcohols. ResearchGate. Available at: [Link]

  • An efficient microscale procedure for the preparation of 3,5-dinitrobenzoates. ProQuest. Available at: [Link]

  • Process for synthesis of lenalidomide. Google Patents.
  • Methyl 2-(bromomethyl)-3-nitrobenzoate. PubChem. Available at: [Link]

  • 3,5-DINITROBENZOATES AND THEIR 1-NAPHTHYLAMINE ADDITION COMPOUNDS. I. PREPARATION FROM ALCOHOLS AND ESTERS. ACS Publications. Available at: [Link]

  • The Bromination of P-Toulic Acid. Scribd. Available at: [Link]

  • N-Bromosuccinimide. Wikipedia. Available at: [Link]

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. Available at: [Link]

  • 3,5-DINITROBENZOIC ACID FOR SYNTHESIS. Loba Chemie. Available at: [Link]

  • 3,5-DINITROBENZOIC ACID - Safety Data Sheet. Elemental Microanalysis. Available at: [Link]

  • Material Safety Data Sheet - 2,4-Dinitrobenzoic acid. Cole-Parmer. Available at: [Link]

  • Material Safety Data Sheet - 3,5-Dinitrobenzoic acid, 99%. Cole-Parmer. Available at: [Link]

  • Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Science. Available at: [Link]

  • Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. ResearchGate. Available at: [Link]

  • Solved Experiment #2: Bromination of m-Toluic Acid Using NBS. Chegg.com. Available at: [Link]

  • Methyl 2-methyl-3,5-dinitrobenzoate. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of methyl 3,5-dinitrobenzoate. PrepChem.com. Available at: [Link]

  • Free Radicals Halogenation and Bromination. Reddit. Available at: [Link]

  • Relative Rates of Radical Bromination Reactions. Westfield State University. Available at: [Link]

  • Method for bromination of methyl group bonded to aromatic nucleus. Google Patents.
  • Chapter 3 Worked Problem 1. Oregon State University. Available at: [Link]

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  • Total synthesis based on the originally claimed structure of mucosin. Beilstein Journal of Organic Chemistry. Available at: [Link]

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An In-Depth Technical Guide to the Reactions of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Highly Reactive Building Block in Modern Synthesis

Methyl 2-(bromomethyl)-3,5-dinitrobenzoate is a polyfunctionalized aromatic compound of significant interest to researchers in organic synthesis and medicinal chemistry. Its structure, characterized by a reactive benzylic bromide and two strongly electron-withdrawing nitro groups on the aromatic ring, renders it a potent electrophile and a valuable intermediate in the construction of complex molecular architectures. The strategic placement of these functional groups modulates the reactivity of the molecule, making it a versatile reagent for a variety of chemical transformations.

This technical guide provides an in-depth exploration of the core reactions of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate, with a focus on its synthesis and, most notably, its utility in nucleophilic substitution reactions. We will delve into the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols, and discuss the influence of its unique electronic properties on reaction outcomes. For reactions where direct literature on this specific dinitro-compound is limited, we will draw upon established principles and analogous reactivity of similar electron-deficient systems to provide a predictive framework for its chemical behavior.

Synthesis of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate

The primary route to Methyl 2-(bromomethyl)-3,5-dinitrobenzoate involves the radical bromination of its precursor, Methyl 2-methyl-3,5-dinitrobenzoate. This transformation selectively targets the benzylic position due to the resonance stabilization of the resulting benzylic radical, a well-established principle in organic chemistry.

The synthesis commences with the esterification of 2-methyl-3,5-dinitrobenzoic acid.[1] The subsequent and crucial step is the side-chain bromination. This reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of a brominating agent like N-bromosuccinimide (NBS). The choice of a non-polar solvent, such as carbon tetrachloride or cyclohexane, is critical to favor the radical pathway over competing ionic reactions.

Reaction Causality: Why Radical Bromination is Effective

The presence of two electron-withdrawing nitro groups on the benzene ring significantly influences the reactivity of the methyl group. While these groups deactivate the ring towards electrophilic aromatic substitution, they also contribute to the stability of the benzylic radical intermediate formed during the bromination reaction. This stabilization arises from the delocalization of the unpaired electron into the aromatic pi-system, which is further enhanced by the electron-withdrawing nature of the nitro groups. This inherent stability of the benzylic radical intermediate is the driving force for the high selectivity of the bromination at the benzylic position.

Experimental Protocol: Synthesis of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate

The following protocol is a representative procedure based on analogous preparations of similar benzylic bromides.[2]

Step 1: Esterification of 2-methyl-3,5-dinitrobenzoic acid

  • To a solution of 2-methyl-3,5-dinitrobenzoic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) catalytically.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford Methyl 2-methyl-3,5-dinitrobenzoate.

Step 2: Radical Bromination

  • Dissolve Methyl 2-methyl-3,5-dinitrobenzoate (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile.[3]

  • Add N-bromosuccinimide (NBS) (1.1-1.3 eq) and a catalytic amount of 2,2'-azobis(2-methylpropionitrile) (AIBN) (0.05-0.1 eq).

  • Heat the reaction mixture to reflux (around 70-80 °C) and irradiate with a UV lamp to facilitate radical initiation.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to yield crude Methyl 2-(bromomethyl)-3,5-dinitrobenzoate, which can be further purified by recrystallization.

Diagram 1: Synthesis of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate

G cluster_0 Step 1: Esterification cluster_1 Step 2: Radical Bromination A 2-methyl-3,5-dinitrobenzoic acid B Methyl 2-methyl-3,5-dinitrobenzoate A->B MeOH, H₂SO₄ (cat.), Reflux C Methyl 2-methyl-3,5-dinitrobenzoate D Methyl 2-(bromomethyl)-3,5-dinitrobenzoate C->D NBS, AIBN (cat.), CCl₄, Reflux, hν

Caption: SN2 mechanism for the reaction with amines.

Experimental Protocol: Reaction with a Primary Amine (Illustrative)

This protocol is adapted from procedures used in the synthesis of Lenalidomide intermediates, where a similar electrophile is employed. [3]

  • To a solution of the primary amine (e.g., 3-aminopiperidine-2,6-dione hydrochloride, 1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) (2.2 eq) at room temperature.

  • Stir the mixture for a short period to ensure deprotonation of the amine salt.

  • Add a solution of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate (1.0 eq) in the same solvent dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Table 1: Representative Nucleophilic Substitution Reactions with Amines

NucleophileProductSolventBaseTypical Conditions
Ammonia2-(Aminomethyl)-3,5-dinitrobenzoateDMFExcess NH₃RT, 12h
Primary Amine (R-NH₂)Methyl 2-((R-amino)methyl)-3,5-dinitrobenzoateDMSODIPEA45°C, 8h
Secondary Amine (R₂NH)Methyl 2-((R₂-amino)methyl)-3,5-dinitrobenzoateAcetonitrileK₂CO₃Reflux, 6h

Note: The conditions provided are illustrative and may require optimization for specific substrates.

Over-alkylation in Amine Reactions

A critical consideration in reactions with ammonia or primary amines is the potential for over-alkylation. [4][5]The initially formed primary or secondary amine product is often more nucleophilic than the starting amine, leading to subsequent reactions with the electrophile to form secondary, tertiary, or even quaternary ammonium salts. To mitigate this, a large excess of the starting amine is often employed to increase the probability of the electrophile reacting with the intended nucleophile.

Potential Reactivity with Other Nucleophiles: A Predictive Outlook

While reactions with amines are well-documented, the high electrophilicity of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate suggests it will react readily with a range of other nucleophiles.

Reactions with Thiol Nucleophiles

Thiols and thiolates are generally excellent nucleophiles and are expected to react efficiently with Methyl 2-(bromomethyl)-3,5-dinitrobenzoate to form the corresponding thioethers. [6]The reaction mechanism would be analogous to that with amines, proceeding via an SN2 pathway. Such reactions are often rapid and can be carried out under mild basic conditions to generate the more nucleophilic thiolate anion. These thioether linkages are important in various fields, including bioconjugation and materials science. It has been shown that thiols can activate certain α-halo carbonyl compounds towards further reactions, a reactivity pattern that could potentially be explored with this substrate. [7]

Exploratory Reactions: Cycloadditions

The application of benzylic halides in cycloaddition reactions is less common. However, it is conceivable that under specific conditions, Methyl 2-(bromomethyl)-3,5-dinitrobenzoate could participate in reactions that generate reactive intermediates suitable for cycloadditions. For instance, elimination of HBr could potentially form a highly reactive o-quinodimethane intermediate, which could then undergo a [4+2] cycloaddition (Diels-Alder reaction). However, the strong electron-withdrawing nature of the nitro groups would likely disfavor the formation of such an electron-rich diene.

Alternatively, the generation of a nitrile ylide from the corresponding azide (formed by substitution with azide ion) followed by a [3+2] cycloaddition is a plausible, albeit speculative, reaction pathway. [8]Further research is required to explore the viability of these transformations.

Conclusion and Future Perspectives

Methyl 2-(bromomethyl)-3,5-dinitrobenzoate is a highly activated electrophile with well-established utility in nucleophilic substitution reactions, particularly with amine nucleophiles. The presence of two nitro groups profoundly influences its reactivity, making it a valuable tool for the synthesis of complex nitrogen-containing molecules. While its reactivity with other nucleophiles like thiols is predictable based on established chemical principles, its potential in other reaction classes such as cycloadditions remains an area ripe for exploration. The continued investigation of this and similar polyfunctionalized reagents will undoubtedly lead to the development of novel synthetic methodologies and the discovery of new bioactive compounds.

References

  • Experimental and Quantum Mechanical Study of Nucleophilic Substitution Reactions of meta- and para-Substituted Benzyl Bromides with Benzylamine in Methanol: Synergy Between Experiment and Theory. Australian Journal of Chemistry. [Link]

  • Preparation method of lenalidomide intermediate.
  • Lenalidomide intermediate preparation method.
  • Computational Study of Reactivity and Transition Structures in Nucleophilic Substitutions on Benzyl Bromides. ResearchGate. [Link]

  • Method of producing lenalidomide and an intermediate for production thereof.
  • A kind of preparation method of lenalidomide intermediate.
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  • Preparation method of lenalidomide. Patsnap. [Link]

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  • Process for synthesis of lenalidomide.
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  • NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the Rates of SN1 and SN2 Reactions. Unknown Source.
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  • Synthesis of methyl 3,5-dinitrobenzoate. PrepChem.com. [Link]

  • Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene. ResearchGate. [Link]

  • DBU reaction with methyl 3,5-dinitrobenzoate; Sutherland's intermediates. ResearchGate. [Link]

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  • Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. ResearchGate. [Link]

  • Unveiling [3 + 2] Cycloaddition Reactions of N-Methyl-C-3-Bromophenyl-Nitrone to Dimethyl Maleate: Molecular Electron Density Theory Perspective. SciELO México. [Link]

  • multiple nucleophilic substitution - halogenoalkanes and ammonia. Chemguide. [Link]

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  • Halogen Bonding versus Nucleophilic Substitution in the Co-Crystallization of Halomethanes and Amines. MDPI. [Link]

  • Methyl 4-bromo-3,5-dinitrobenzoate. ResearchGate. [Link]

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A Comprehensive Technical Guide to Methyl 2-(bromomethyl)-3,5-dinitrobenzoate for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth overview of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate, a key reagent for researchers, medicinal chemists, and professionals in drug development. We will explore its chemical properties, commercial availability, and practical applications, with a focus on providing actionable insights and robust experimental protocols.

Introduction to a Versatile Synthetic Building Block

Methyl 2-(bromomethyl)-3,5-dinitrobenzoate is a highly functionalized aromatic compound with the chemical formula C₉H₇BrN₂O₆ and a molecular weight of 319.07 g/mol . Its structure is characterized by a methyl benzoate core substituted with a reactive bromomethyl group and two electron-withdrawing nitro groups. This unique combination of functional groups makes it a valuable intermediate in the synthesis of a variety of complex organic molecules, including heterocyclic compounds and pharmaceutical agents.[1] The presence of the dinitro groups significantly influences the reactivity of the bromomethyl group, enhancing its utility as an electrophile in nucleophilic substitution reactions.

Commercial Availability and Procurement

Methyl 2-(bromomethyl)-3,5-dinitrobenzoate is available from several commercial chemical suppliers. When sourcing this reagent, it is crucial to consider the purity, available quantities, and storage requirements to ensure the integrity of your experimental results. Below is a summary of offerings from selected suppliers:

SupplierCAS NumberPurityAvailable Quantities
ChemShuttle153754-31-595%100mg, 250mg, 1g, 5g
SynQuest Laboratories153754-31-598%Inquire for details
Echemi153754-31-5Industrial GradeInquire for details
Synblock154445-77-9>98%Inquire for details

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Properties and Solubility

Understanding the physical and chemical properties of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate is essential for its effective use in the laboratory.

PropertyValue
Molecular Formula C₉H₇BrN₂O₆
Molecular Weight 319.07 g/mol
Appearance Likely a solid (based on related compounds)
Melting Point Not widely reported; requires experimental determination
Boiling Point Not widely reported; likely decomposes at high temperatures

The solubility of dinitroaromatic compounds can vary significantly depending on the solvent. Based on data for the parent compound, 3,5-dinitrobenzoic acid, the solubility of its methyl ester derivative is expected to be higher in organic solvents.[2][3]

SolventExpected Solubility
MethanolSoluble
EthanolSoluble
Ethyl AcetateSoluble
AcetonitrileSoluble
DichloromethaneSoluble
TolueneSlightly Soluble
WaterInsoluble

This data is extrapolated and should be confirmed experimentally for specific applications.

Core Application: Synthesis of Substituted Isoindolinones

A significant application of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate is in the synthesis of substituted isoindolinones, a class of heterocyclic compounds with a wide range of biological activities, including potential as anticancer agents.[4][5][6] The following protocol details a robust, self-validating method for the synthesis of a 5,7-dinitro-2-substituted isoindolin-1-one. This procedure is adapted from established methods for similar electrophilic precursors.[4][7]

Rationale Behind the Experimental Design

The reaction proceeds via a nucleophilic substitution of the bromide by a primary amine, followed by an intramolecular cyclization to form the isoindolinone ring. The two nitro groups on the aromatic ring act as strong electron-withdrawing groups, which enhances the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. The choice of a non-nucleophilic base is critical to deprotonate the primary amine without competing in the substitution reaction. Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent solvents for this reaction as they are polar aprotic solvents that can dissolve the reactants and facilitate the SN2 reaction.

Visualizing the Synthetic Workflow

G reagents Methyl 2-(bromomethyl)-3,5-dinitrobenzoate + Primary Amine (R-NH2) + Non-nucleophilic Base (e.g., DIPEA) solvent Anhydrous DMF or DMSO reagents->solvent Dissolve reaction Stir at room temperature (or gentle heating if necessary) solvent->reaction Initiate Reaction workup Aqueous Workup (e.g., add water, extract with EtOAc) reaction->workup Quench and Extract purification Column Chromatography workup->purification Isolate Crude Product product 5,7-Dinitro-2-substituted isoindolin-1-one purification->product Purify

Caption: Workflow for the synthesis of a substituted isoindolinone.

Detailed Step-by-Step Experimental Protocol

Materials:

  • Methyl 2-(bromomethyl)-3,5-dinitrobenzoate (1.0 eq)

  • Primary amine (e.g., benzylamine, 1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 2-(bromomethyl)-3,5-dinitrobenzoate (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add the primary amine (1.1 eq) followed by the dropwise addition of DIPEA (1.5 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (e.g., 40-50 °C) can be applied.

  • Workup: Once the reaction is complete, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5,7-dinitro-2-substituted isoindolin-1-one.

Safety, Handling, and Disposal

Methyl 2-(bromomethyl)-3,5-dinitrobenzoate is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn.

  • Skin Protection: A lab coat and closed-toe shoes are required.

Handling and Storage
  • Avoid inhalation of dust and contact with skin and eyes.[8]

  • Store in a tightly sealed container in a cool, dry, and dark place.[9]

  • This compound is incompatible with strong oxidizing agents and strong bases.[8]

Spill and Waste Disposal
  • Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal.[10] Do not use combustible materials like paper towels for cleanup.[10]

  • Waste Disposal: Dispose of waste material as halogenated organic waste in accordance with local, state, and federal regulations.[8][10] Do not dispose of down the drain.

Logical Flow for Safe Handling and Disposal

G start Start: Handling the Reagent ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood storage Store in a Cool, Dry, Dark Place Away from Incompatibles fume_hood->storage spill Spill Occurs fume_hood->spill If spill end End of Procedure storage->end absorb Absorb with Inert Material spill->absorb collect Collect in a Sealed Container absorb->collect waste Dispose as Hazardous Waste collect->waste waste->end

Caption: Safe handling and disposal workflow.

Conclusion

Methyl 2-(bromomethyl)-3,5-dinitrobenzoate is a valuable and reactive building block for synthetic organic chemistry. Its commercial availability, coupled with its predictable reactivity, makes it a powerful tool for the synthesis of complex molecules, particularly in the field of medicinal chemistry. By understanding its properties and adhering to safe handling protocols, researchers can effectively utilize this reagent to advance their scientific endeavors.

References

  • Zhang, P., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research.
  • BenchChem. (2025). Navigating the Safe Disposal of 1,3-Dibromo-5-nitrobenzene: A Procedural Guide.
  • Fisher Scientific. (2024).
  • ResearchGate. (n.d.). The solubility of 3,5-dinitrobenzoic acid in seven solvents.
  • SynQuest Laboratories, Inc. (n.d.). SAFETY DATA SHEET: Methyl 2-(bromomethyl)-5-(trifluoromethyl)
  • CymitQuimica. (2018).
  • Sigma-Aldrich. (2022).
  • Sigma-Aldrich. (2025).
  • Google Patents. (n.d.). US10392364B2 - Process for synthesis of lenalidomide.
  • BenchChem. (n.d.). Methyl 2-(bromomethyl)
  • Singh, P., et al. (2019). Convenient and efficient synthesis of novel 11H-benzo[9][11][2][3]thiazino[3,4-a]isoindol-11-ones derived from 2-bromo-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones. PMC.

  • Loba Chemie. (n.d.). 3,5-DINITROBENZOIC ACID AR.
  • ResearchGate. (n.d.). Novel Substituted Isoindolinones Derived from Lawsone: Synthesis, Characterization, Theoretical, Biological Activity and Docking Studies | Request PDF.
  • PubChem. (n.d.). Methyl 2-(bromomethyl)
  • Sciencemadness Wiki. (2025). Proper disposal of chemicals.
  • PubMed. (2017). Proapoptotic modification of substituted isoindolinones as MDM2-p53 inhibitors.
  • Wikipedia. (n.d.). 3,5-Dinitrobenzoic acid.
  • ChemicalBook. (2025).
  • Domoff, A. (1932). THE 3,5-MNITROBMZOATES AS DERIVATIVES OF ALCOHOLS AND PHENOLS A Thesis Presented to the Department of Chemistry University of So.
  • Google Patents. (n.d.).
  • CSWAB.org. (n.d.).
  • Gowda, B. T., et al. (2011).
  • ResearchGate. (2025). Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • AIR Unimi. (n.d.). METHYLATION OF PHENOL WITH METHANOL OVER HIGH-SILICA BETA ZEOLITE.
  • Acree, W. (2013). IUPAC-NIST Solubility Data Series. 99.
  • ResearchGate. (n.d.).

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Methodological & Application

Application Note: Sensitive Determination of Alcohols in Complex Matrices via Derivatization with Methyl 2-(bromomethyl)-3,5-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and drug development professionals, the accurate quantification of alcohols in complex sample matrices is a frequent analytical challenge. Many simple alcohols lack a strong chromophore, rendering their detection by UV-Vis spectrophotometry following high-performance liquid chromatography (HPLC) insensitive. This application note details a robust pre-column derivatization strategy employing Methyl 2-(bromomethyl)-3,5-dinitrobenzoate to overcome this limitation. The protocol herein provides a comprehensive guide to covalently tagging alcohols with a potent chromophoric group, thereby significantly enhancing their detectability for reliable quantification.

Introduction: The Rationale for Alcohol Derivatization

In pharmaceutical development and quality control, the analysis of residual alcohols or the quantification of alcohol-containing active pharmaceutical ingredients (APIs) is critical. Direct analysis of these compounds by HPLC with UV-Vis detection is often hampered by their low molar absorptivity.[1] Chemical derivatization addresses this by modifying the analyte to introduce properties that are more amenable to detection.[2] The ideal derivatizing agent should react rapidly and quantitatively with the target functional group under mild conditions to form a stable, highly detectable product.[3]

Methyl 2-(bromomethyl)-3,5-dinitrobenzoate is a promising reagent for this purpose. The 3,5-dinitrobenzoate moiety serves as a strong chromophore, significantly enhancing the UV absorbance of the resulting derivative.[4][5] The presence of the reactive bromomethyl group facilitates a nucleophilic substitution reaction with the hydroxyl group of the alcohol, forming a stable ether linkage.

Chemical Principle and Reaction Mechanism

The derivatization of an alcohol with Methyl 2-(bromomethyl)-3,5-dinitrobenzoate proceeds via a nucleophilic substitution reaction. The alcohol, acting as a nucleophile, attacks the electrophilic carbon of the bromomethyl group. This reaction is typically facilitated by a non-nucleophilic base, which deprotonates the alcohol to form a more potent alkoxide nucleophile. The bromide ion serves as the leaving group.

The dinitroaromatic structure of the reagent confers a high molar absorptivity to the derivative, allowing for sensitive detection at wavelengths where the underivatized alcohol is transparent.

Below is a diagram illustrating the general reaction mechanism:

G cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products Alcohol R-OH (Alcohol) Alkoxide R-O⁻ (Alkoxide) Alcohol->Alkoxide Deprotonation Reagent Methyl 2-(bromomethyl)-3,5-dinitrobenzoate Derivative Dinitrobenzoate Derivative Reagent->Derivative Base Base (e.g., Triethylamine) Base->Alkoxide Alkoxide->Derivative Nucleophilic Attack Salt [Base-H]⁺Br⁻

Caption: Experimental workflow for alcohol derivatization.

  • To an autosampler vial, add 100 µL of the alcohol standard solution (or sample extract).

  • Add 100 µL of the derivatizing reagent solution.

  • Add 20 µL of the triethylamine solution.

  • Cap the vial and vortex thoroughly for 30 seconds.

  • Incubate the vial in a heating block at 60°C for 30 minutes.

  • Allow the vial to cool to room temperature.

  • Dilute the reaction mixture to 1 mL with the initial mobile phase composition.

  • Filter the solution through a 0.22 µm syringe filter into a clean autosampler vial.

  • The sample is now ready for HPLC analysis.

HPLC Conditions
  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 50% B to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

Expected Results and Data Presentation

The derivatization reaction should yield a single major product peak for each alcohol in the sample. The retention time of the derivative will be significantly longer than that of the underivatized alcohol due to the increased hydrophobicity of the dinitrobenzoate tag. The UV-Vis spectrum of the derivative will show a strong absorbance maximum around 230-260 nm. [6]

Analyte Retention Time (min) Limit of Detection (LOD) (ng/mL) Limit of Quantification (LOQ) (ng/mL)
Ethanol Derivative 8.5 5 15
Isopropanol Derivative 9.2 5 15
n-Butanol Derivative 10.8 4 12

Note: The data presented in this table is representative and should be determined experimentally for each specific application.

Troubleshooting and Method Optimization

  • Low or No Product Formation:

    • Ensure all reagents and solvents are anhydrous, as water can hydrolyze the derivatizing reagent.

    • Increase the reaction temperature or time.

    • Optimize the amount of base used.

  • Multiple Peaks:

    • Side reactions may occur if the sample matrix is complex. Consider a sample clean-up step prior to derivatization.

    • The derivatizing reagent may be degrading. Prepare fresh solutions.

  • Peak Tailing:

    • Adjust the pH of the mobile phase.

    • Ensure complete derivatization, as unreacted alcohol can interfere.

Conclusion

The use of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate as a pre-column derivatizing agent offers a highly effective strategy for the sensitive quantification of alcohols by HPLC-UV. The protocol described provides a solid foundation for researchers to develop and validate robust analytical methods for alcohol determination in a variety of sample types. The significant enhancement in UV detectability allows for lower limits of detection and quantification, which is particularly beneficial in trace analysis applications within the pharmaceutical and chemical industries.

References

  • Mahilkar Sonkar, S., Sengupta, S., Singh, S., & Lumb, A. (2022). Derivatization of Alcohols Using (bmim)HSO4: A Green Approach for the Undergraduate Chemistry Laboratory. World Journal of Chemical Education, 10(2), 62-64. Available at: [Link]

  • Sonkar, S. M., Singh, S., Sengupta, S., & Himanshu. (2022). Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. HANS SHODH SUDHA, 2(4), 100-104. Available at: [Link]

  • Higashi, T. (2012). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis, 66, 1-15. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of methyl 3,5-dinitrobenzoate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Academic Journals. (2014). An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals and other compounds. Retrieved from [Link]

  • Google Patents. (2019). US10392364B2 - Process for synthesis of lenalidomide.
  • Japan International Center for Agricultural Sciences. (n.d.). III Analytical Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectra illustrating the behavior of 4,6-dinitrobenzofuroxan 5. Retrieved from [Link]

  • Tahir, M. N., et al. (2010). Methyl 2-methyl-3,5-dinitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(2), o288. Available at: [Link]

  • ResearchGate. (2022). Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. Retrieved from [Link]

  • Science and Education Publishing. (2022). Derivatization of Alcohols Using (bmim)HSO4: A Green Approach for the Undergraduate Chemistry Laboratory. Retrieved from [Link]

  • Semantic Scholar. (1986). A Simplified Procedure for the Derivatization of Alcohols at Dilute Levels in Aqueous Solutions with 3,5-Dinitrobenzoyl Chloride. Retrieved from [Link]

  • NIST. (n.d.). octyl 3,5-dinitrobenzoate. Retrieved from [Link]

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Application Note: A Robust Protocol for the Derivatization of Primary Amines with Methyl 2-(bromomethyl)-3,5-dinitrobenzoate for HPLC-UV Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the derivatization of primary amines using Methyl 2-(bromomethyl)-3,5-dinitrobenzoate. This protocol is designed for researchers, scientists, and drug development professionals who require sensitive and reliable quantification of primary amines, which often lack a native chromophore for ultraviolet (UV) detection. By covalently attaching the dinitrobenzoyl moiety, this method renders the amine derivative highly active for UV spectrophotometry, enabling precise analysis via High-Performance Liquid Chromatography (HPLC). We will detail the underlying reaction mechanism, provide a step-by-step experimental protocol, outline HPLC-UV conditions, and offer a troubleshooting guide to ensure successful implementation.

Introduction: The Rationale for Derivatization

In analytical and pharmaceutical sciences, the accurate quantification of primary amines is a frequent necessity. However, many simple aliphatic and alicyclic primary amines are transparent to UV-Vis detectors, complicating their analysis by HPLC.[1][2] Chemical derivatization addresses this challenge by modifying the analyte to introduce properties suitable for a specific analytical method.[2] The process involves reacting the analyte with a derivatizing agent to form a new compound, or derivative, with enhanced detectability.[2]

Methyl 2-(bromomethyl)-3,5-dinitrobenzoate is an effective derivatizing agent for this purpose. It possesses two key functional components:

  • A bromomethyl group , which serves as a reactive site for primary amines.

  • A 3,5-dinitrobenzoate ester moiety , which acts as a potent chromophore, conferring strong UV absorbance to the resulting derivative.[3][4]

The reaction is a straightforward nucleophilic substitution, providing a stable, covalently tagged analyte that can be easily separated and quantified using standard reversed-phase HPLC with UV detection. This approach significantly improves sensitivity and selectivity, making it a valuable tool for analyzing primary amines in complex matrices.[5]

Reaction Principle and Mechanism

The derivatization proceeds via a classical bimolecular nucleophilic substitution (SN2) reaction. The primary amine, acting as a nucleophile, attacks the electrophilic benzylic carbon of the bromomethyl group. This concerted step results in the displacement of the bromide leaving group and the formation of a new carbon-nitrogen bond, yielding a stable secondary amine derivative.

Key Mechanistic Steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the carbon atom bonded to the bromine.

  • Transition State: A five-coordinate transition state is formed where the C-N bond is forming concurrently with the C-Br bond breaking.

  • Product Formation: The bromide ion is expelled, and the final derivatized product is formed. A proton is subsequently lost from the nitrogen, typically facilitated by a mild, non-nucleophilic base present in the reaction medium.

The presence of the electron-withdrawing nitro groups on the benzene ring enhances the electrophilicity of the target carbon, facilitating the reaction.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system. Adherence to the specified steps, coupled with the use of appropriate controls and standards, will ensure reproducible and trustworthy results.

Required Materials and Reagents

Reagents:

  • Methyl 2-(bromomethyl)-3,5-dinitrobenzoate (Derivatizing Agent)

  • Primary Amine Standard or Sample

  • Potassium Carbonate (K₂CO₃), anhydrous (Base)

  • Acetonitrile (ACN), HPLC or anhydrous grade (Reaction Solvent)

  • Methanol (MeOH), HPLC grade (Mobile Phase Component)

  • Deionized Water (18.2 MΩ·cm), filtered (Mobile Phase Component)

  • Formic Acid or Acetic Acid (Mobile Phase Modifier/Quenching Agent)

Equipment:

  • HPLC System with a UV/Vis or Diode Array Detector (DAD)

  • Reversed-Phase HPLC Column (e.g., C18, 4.6 x 150 mm, 5 µm)

  • Analytical Balance

  • Volumetric Flasks and Pipettes (Class A)

  • Autosampler Vials with Septa Caps (2 mL)

  • Heating Block or Water Bath capable of 60-70°C

  • Vortex Mixer

  • Syringe Filters (0.22 µm or 0.45 µm)

Preparation of Solutions
  • Derivatizing Reagent Stock (10 mg/mL): Accurately weigh 100 mg of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate and dissolve it in 10.0 mL of acetonitrile. This solution should be stored in an amber vial at 4°C and can be used for up to one week.

  • Base Solution (0.1 M K₂CO₃): Accurately weigh ~138 mg of anhydrous potassium carbonate and dissolve it in 10.0 mL of deionized water. Sonicate briefly to ensure complete dissolution. Prepare this solution fresh daily.

  • Amine Standard Stock (1 mg/mL): Prepare a stock solution of the target primary amine at a concentration of 1 mg/mL in acetonitrile or a suitable solvent compatible with the sample matrix. From this stock, prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution.

Step-by-Step Derivatization Procedure
  • Aliquot Sample/Standard: In a 2 mL autosampler vial, add 200 µL of the amine standard or sample solution.

  • Add Base: To the same vial, add 100 µL of the 0.1 M K₂CO₃ solution. The base is crucial as it acts as a proton scavenger, neutralizing the HBr formed during the reaction and preventing the protonation of the primary amine, which would render it non-nucleophilic.

  • Add Derivatizing Reagent: Add 200 µL of the 10 mg/mL Methyl 2-(bromomethyl)-3,5-dinitrobenzoate stock solution. This provides a significant molar excess of the reagent to ensure the reaction proceeds to completion.

  • Vortex and React: Cap the vial tightly and vortex for 30 seconds to ensure the mixture is homogenous.

  • Incubate: Place the vial in a heating block or water bath set to 65°C for 45 minutes. Heating is necessary to provide the activation energy for the SN2 reaction and ensure a reasonable reaction time.

  • Cool and Dilute: After incubation, remove the vial and allow it to cool to room temperature. Add 500 µL of the initial HPLC mobile phase (e.g., 50:50 acetonitrile:water) to the vial. This step quenches the reaction by dilution and prepares the sample for injection.

  • Filter and Analyze: Filter the final solution through a 0.22 µm syringe filter into a clean autosampler vial before placing it in the HPLC for analysis.

Workflow Visualization

The following diagram illustrates the complete experimental workflow from preparation to analysis.

Derivatization_Workflow cluster_prep 1. Solution Preparation cluster_reaction 2. Derivatization Reaction cluster_analysis 3. Sample Analysis prep_reagent Derivatizing Reagent (10 mg/mL in ACN) mix Mix Amine, Base, & Reagent in Vial prep_reagent->mix prep_base Base Solution (0.1 M K₂CO₃) prep_base->mix prep_amine Amine Standard/Sample prep_amine->mix vortex Vortex to Mix mix->vortex heat Incubate at 65°C for 45 min vortex->heat cool Cool to Room Temp heat->cool dilute Dilute with Mobile Phase cool->dilute filter Filter (0.22 µm) dilute->filter hplc Inject into HPLC-UV filter->hplc data Data Acquisition & Quantification hplc->data

Caption: Workflow for primary amine derivatization and analysis.

HPLC-UV Analysis and Expected Results

The resulting dinitrobenzoyl derivative is significantly more hydrophobic than the parent amine, making it ideal for separation by reversed-phase chromatography.

Recommended HPLC Conditions
ParameterRecommended Setting
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 40% B to 90% B over 10 minutes, hold for 2 min, re-equilibrate
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection UV at 240 nm
Injection Volume 10 µL

Justification for Detection Wavelength: Dinitro-aromatic compounds typically exhibit strong absorbance maxima in the range of 230-260 nm. A wavelength of 240 nm provides high sensitivity for the derivative while minimizing interference from many common solvents and matrix components.

Data Interpretation

A successful analysis will yield a chromatogram showing a sharp, well-resolved peak for the derivatized amine. By running a series of standards, a calibration curve can be constructed by plotting the peak area against the known concentration of the amine. The concentration of the amine in unknown samples can then be determined by interpolating their peak areas from this curve. The method's linearity should be established, with an expected correlation coefficient (R²) of >0.995.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
No or very low derivative peak 1. Reagent degradation (hydrolysis).2. Insufficient heating (time/temp).3. Amine protonated (inactive).1. Prepare fresh derivatizing reagent.2. Verify heater temperature and increase incubation time if needed.3. Ensure base was added and is fresh.
Multiple unexpected peaks 1. Side reactions with matrix components.2. Presence of secondary amines.3. Degradation of derivative.1. Implement a sample cleanup step (e.g., Solid Phase Extraction).2. This reagent can also react with secondary amines; use chromatographic separation to resolve.3. Avoid excessive heat or exposure to light.
Broad or tailing chromatographic peak 1. Column degradation.2. Inappropriate mobile phase pH.3. Sample overload.1. Flush or replace the HPLC column.2. Adjust the mobile phase modifier (e.g., switch to phosphate buffer at pH 7 if the derivative is stable).3. Dilute the sample further before injection.
Large peak at the beginning of the run Excess, unreacted derivatizing reagent.This is expected. Ensure the derivative peak is well-resolved from it. If not, adjust the gradient to increase initial organic content or perform a liquid-liquid extraction to remove excess reagent.

References

  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. (2018). PubMed Central. Available at: [Link]

  • Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. (2019). IntechOpen. Available at: [Link]

  • Reaction of primary amine with OPA. (n.d.). ResearchGate. Available at: [Link]

  • Optimization of derivatization procedure for analysis of primary, secondary and tertiary amines. (2015). ResearchGate. Available at: [Link]

  • Determination of residual amines used in bulk drug synthesis by pre-column derivatization with 3,5-dinitrobenzoyl chloride and high-performance liquid chromatography. (1997). Journal of Chromatography A. Available at: [Link]

  • Detection of Nitroaromatic and Peroxide-Based Explosives with Amine- and Phosphine-Functionalized Diketopyrrolopyrroles. (2014). ACS Applied Materials & Interfaces. Available at: [Link]

  • Detection of Nitroaromatic and Peroxide-Based Explosives with Amine- and Phosphine-Functionalized Diketopyrrolopyrroles. (2014). PubMed Central. Available at: [Link]

Sources

Application Note & Protocol: The Pivotal Role of Methyl 2-(bromomethyl)-3-nitrobenzoate in Lenalidomide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lenalidomide is a cornerstone immunomodulatory agent with significant therapeutic impact in oncology, particularly for multiple myeloma and certain myelodysplastic syndromes.[1][2] The synthesis of this complex molecule relies on a strategic and efficient assembly of its core structures. This document provides an in-depth analysis of a critical starting material, Methyl 2-(bromomethyl)-3-nitrobenzoate, detailing its function, the chemical principles governing its reactivity, and validated protocols for its use in the synthesis of a key Lenalidomide precursor. We will explore the causality behind experimental choices, ensuring a robust and reproducible methodology grounded in authoritative sources. While the user inquired about the dinitro-analogue, the vast body of scientific literature and patents points to Methyl 2-(bromomethyl)-3-nitrobenzoate as the key industrial intermediate for this process. The principles discussed are analogous, but the protocols herein are optimized for the mono-nitro compound, which serves as the direct precursor to the final drug's essential 4-amino-isoindolinone core.

The Strategic Importance of Methyl 2-(bromomethyl)-3-nitrobenzoate

The industrial synthesis of Lenalidomide is a multi-step process, but a central strategic disconnection point involves the formation of the substituted isoindolinone ring. Methyl 2-(bromomethyl)-3-nitrobenzoate (CAS: 98475-07-1) is an elegantly designed bifunctional molecule that serves as the lynchpin for this transformation.[3]

  • The Electrophilic Anchor (-CH₂Br): The bromomethyl group is a highly reactive benzylic halide. This functionality makes it an excellent electrophile, primed for nucleophilic substitution by an appropriate amine. This is the "hook" that connects the phthalimide portion of the molecule to the glutarimide ring.

  • The Masked Amine (-NO₂): The nitro group at the 3-position is a critical strategic element. While it is electron-withdrawing, its primary role is to serve as a robust precursor to the 4-amino group in the final Lenalidomide structure. This amine is essential for the drug's biological activity. The nitro group is stable through the initial alkylation and cyclization steps and is reduced in the final stage of the synthesis.[4][5]

  • The Cyclization Precursor (-COOCH₃): The methyl ester functionality is the second electrophilic site required for the formation of the isoindolinone core. Following the initial alkylation, it undergoes an intramolecular nucleophilic attack to form the five-membered lactam ring.

This combination of features in a single molecule allows for a convergent and efficient synthesis, building the complex isoindolinone core in a single, well-defined reaction sequence.

The Core Reaction: Condensation and Cyclization

The primary role of Methyl 2-(bromomethyl)-3-nitrobenzoate is realized in its reaction with 3-aminopiperidine-2,6-dione (often used as its hydrochloride salt). This transformation proceeds via a two-stage, one-pot mechanism: an intermolecular Sɴ2 alkylation followed by an intramolecular cyclization.

  • Alkylation: The primary amino group of 3-aminopiperidine-2,6-dione, a potent nucleophile, attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion. This forms a secondary amine intermediate.

  • Cyclization: The newly formed secondary amine then performs an intramolecular nucleophilic attack on the carbonyl carbon of the methyl ester. This results in the elimination of methanol and the formation of the stable five-membered isoindolinone ring, yielding the key nitro-intermediate, 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione .[6][7]

The overall reaction pathway is illustrated below.

G cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_final Final Product A Methyl 2-(bromomethyl)-3-nitrobenzoate C 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl) piperidine-2,6-dione A->C Condensation & Cyclization B 3-Aminopiperidine-2,6-dione HCl B->C D Lenalidomide (4-Amino-isoindolinone derivative) C->D Nitro Group Reduction

Caption: Overall synthetic workflow from key intermediate to Lenalidomide.

Detailed Protocol: Synthesis of 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione

This protocol synthesizes established methodologies from the patent literature, providing a robust procedure for laboratory-scale synthesis.

4.1. Materials and Reagents

ReagentCAS NumberMolar Mass ( g/mol )Notes
Methyl 2-(bromomethyl)-3-nitrobenzoate98475-07-1274.06High purity (>98.5%) is critical.[3]
3-Aminopiperidine-2,6-dione hydrochloride24673-45-6164.58The hydrochloride salt is typically used for stability.
Triethylamine (TEA)121-44-8101.19An organic base to neutralize the HCl salt.
N,N-Dimethylformamide (DMF), Anhydrous68-12-273.09A polar aprotic solvent is essential.
Deionized Water7732-18-518.02Used for product precipitation.
Ethanol64-17-546.07Used for purification/washing.

4.2. Experimental Procedure

G A 1. Charge Reactor Add DMF and 3-aminopiperidine-2,6-dione HCl. B 2. Add Base Slowly add Triethylamine at room temp. Stir to dissolve and neutralize. A->B C 3. Add Electrophile Add Methyl 2-(bromomethyl)-3-nitrobenzoate. Can be added neat or as a solution in DMF. B->C D 4. Reaction Heat mixture to 50-60°C. Monitor reaction progress via HPLC. C->D E 5. Work-up & Precipitation Cool mixture. Add deionized water to precipitate the product. D->E F 6. Isolation Filter the solid product. Wash the filter cake with a water/ethanol mixture. E->F G 7. Drying Dry the purified solid under vacuum at 50-60°C. F->G

Caption: Step-by-step workflow for nitro-intermediate synthesis.

  • Reactor Setup: In a clean, dry, nitrogen-purged reactor, charge N,N-Dimethylformamide (DMF, ~5 volumes relative to the limiting reagent). Begin stirring and add 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq).

  • Neutralization: Slowly add triethylamine (TEA, ~1.1-1.2 eq) to the suspension at ambient temperature (20-25°C). Stir for 15-30 minutes. The purpose of the base is to neutralize the hydrochloride salt, liberating the free, nucleophilic amine of the piperidinedione.[4][8]

  • Addition of Electrophile: Add Methyl 2-(bromomethyl)-3-nitrobenzoate (1.05 eq) to the reaction mixture. This can be done as a solid or as a concentrated solution in DMF.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 50-60°C.[8] Maintain this temperature and monitor the reaction's completion by HPLC, checking for the disappearance of the starting materials (typically 8-12 hours).

  • Product Precipitation: Once the reaction is complete, cool the mixture to 40-50°C. Slowly add deionized water (~10 volumes) to the reaction mixture while stirring. The organic product is insoluble in the DMF/water mixture and will precipitate out as a solid.

  • Isolation and Washing: Cool the slurry to room temperature and stir for 1-2 hours to ensure complete precipitation. Filter the solid product and wash the filter cake sequentially with a mixture of ethanol and water, followed by pure water, to remove residual DMF and salts.[9]

  • Drying: Dry the isolated off-white to pale yellow solid in a vacuum oven at 55-65°C until a constant weight is achieved.[1]

4.3. Causality and Optimization Insights

  • Choice of Base: While triethylamine is common, other organic bases like diisopropylethylamine (DIPEA) or inorganic bases such as sodium carbonate can also be used.[9][10] The choice depends on solubility, cost, and downstream processing. Inorganic bases may require different solvent systems like tetrahydrofuran (THF).[9]

  • Solvent System: Polar aprotic solvents like DMF, DMSO, or acetonitrile are crucial as they effectively dissolve the reactants and stabilize the charged transition state of the Sɴ2 reaction without interfering as a nucleophile.[4]

  • Temperature Control: The temperature is maintained below 60°C to prevent side reactions and degradation of the product, ensuring high purity.[8][11]

Comparative Analysis of Reaction Conditions

The synthesis of the nitro-intermediate has been reported under various conditions. The following table summarizes representative examples found in the literature.

BaseSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference(s)
TriethylamineDMFAmbient16~67%>99%[10]
TriethylamineAcetonitrile50-558-10HighN/A[8]
Sodium CarbonateTHFReflux (~66°C)~12HighN/A[9]
TriethylamineDMSO50-55N/AHighN/A[4]

The Final Step: Unmasking the Amine

The successful synthesis of 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione is the penultimate step. The crucial nitro group is then reduced to the primary amine to yield Lenalidomide. This is most commonly achieved via:

  • Catalytic Hydrogenation: Using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[4][11]

  • Metal-Acid Reduction: Using metals like iron powder or zinc in the presence of an acid (e.g., acetic acid or ammonium chloride).[1][5][6] This method avoids the use of palladium, which can be a concern for heavy metal contamination in the final active pharmaceutical ingredient (API).[1]

The choice of reduction method often depends on factors like equipment availability (hydrogenation reactors), cost, and purification strategies to control metal residues.[1]

Conclusion

Methyl 2-(bromomethyl)-3-nitrobenzoate is not merely a reagent but a strategically designed building block that is fundamental to the efficient and scalable synthesis of Lenalidomide. Its bifunctional nature—providing both the electrophilic center for alkylation and the masked precursor for the vital amino group—enables a convergent and high-yielding route to the drug's core structure. The protocols and insights provided here, grounded in established scientific literature, offer a comprehensive guide for researchers engaged in the synthesis of this important therapeutic agent.

References

  • METHOD FOR PREPARING LENALIDOMIDE - European Patent Office - EP 3789385 A1.
  • Process for synthesis of lenalidomide - Google Patents - US10392364B2.
  • Alternative synthesis of lenalidomide - ResearchGate. Available at: [Link]

  • Process for the preparation of lenalidomide - Google Patents - US8946265B2.
  • Schematic representation for the synthesis of lenalidomide - ResearchGate. Available at: [Link]

  • Experimental design optimization for the synthesis of lenalidomide nitro precursor - ResearchGate. Available at: [Link]

  • Preparation method of lenalidomide - Google Patents - CN106957299B.
  • Process for the preparation of lenalidomide - Google Patents - US8946265B2.
  • A process for the preparation of lenalidomide - Google Patents - WO2015057043A1.
  • Navigating the Synthesis of Lenalidomide: The Essential Role of Methyl 2-Bromomethyl-3-Nitrobenzoate - NINGBO INNO PHARMCHEM CO.,LTD.
  • LENALIDOMIDE, レナリドミド, леналидомид , ليناليدوميد , 来那度胺 - New Drug Approvals.
  • NOVEL PIPERIDINE-2,6-DIONE DERIVATIVE AND USE THEREOF - European Patent Office - EP 3623366 A1.

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Alkylation reactions using Methyl 2-(bromomethyl)-3,5-dinitrobenzoate as a reagent

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Alkylation Reactions Using Methyl 2-(bromomethyl)-3,5-dinitrobenzoate

Introduction: Unveiling a Potent Alkylating Agent

Methyl 2-(bromomethyl)-3,5-dinitrobenzoate is a highly reactive electrophilic reagent designed for the introduction of a dinitrobenzoyl-protected methyl group onto various nucleophiles. Its structure features a benzylic bromide, a classic substrate for bimolecular nucleophilic substitution (SN2) reactions. The reactivity of this benzylic position is significantly enhanced by the presence of two strongly electron-withdrawing nitro groups on the aromatic ring.[1][2] These groups increase the partial positive charge on the benzylic carbon, making it exceptionally susceptible to attack by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions.

This heightened reactivity allows for efficient alkylation under mild conditions, making it a valuable tool in medicinal chemistry, drug development, and complex organic synthesis. The resulting dinitrobenzoyl moiety can serve as a stable protecting group or as a handle for further functionalization. This document provides a comprehensive guide to the properties, synthesis, and application of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate in key alkylation reactions, grounded in established chemical principles and laboratory-proven methodologies.

Table 1: Physicochemical Properties of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate

Property Value Source
CAS Number 153754-31-5 [3][4]
Molecular Formula C₉H₇BrN₂O₆ [3]
Molecular Weight 319.07 g/mol [3]
Boiling Point 448.9±45.0 °C (Predicted) [3]

| Density | 1.767±0.06 g/cm³ (Predicted) |[3] |

PART 1: Synthesis of the Reagent

The reagent is typically prepared via a free-radical bromination of its precursor, Methyl 2-methyl-3,5-dinitrobenzoate.[5] This reaction selectively targets the benzylic position due to the resonance stabilization of the resulting benzylic radical, which makes the benzylic C-H bonds significantly weaker than other sp³ hybridized C-H bonds.[2][6]

Protocol 1.1: Synthesis of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate

This protocol details the synthesis from Methyl 2-methyl-3,5-dinitrobenzoate, which can be prepared by the esterification of 2-methyl-3,5-dinitrobenzoic acid.[5]

Reaction Scheme: (Methyl 2-methyl-3,5-dinitrobenzoate) + NBS --(Radical Initiator, Heat/Light)--> (Methyl 2-(bromomethyl)-3,5-dinitrobenzoate)

Materials:

  • Methyl 2-methyl-3,5-dinitrobenzoate

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent (e.g., chlorobenzene)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle/light source

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Methyl 2-methyl-3,5-dinitrobenzoate (1.0 eq) in CCl₄.

  • Add N-Bromosuccinimide (1.1-1.2 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.

  • Heat the reaction mixture to reflux (or irradiate with a sunlamp) and stir vigorously. The reaction is initiated by heat or light, which causes homolytic cleavage of the initiator.[6]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or ¹H NMR, observing the disappearance of the methyl singlet of the starting material and the appearance of the bromomethyl singlet of the product.

  • Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Wash the filtrate with water to remove any remaining succinimide.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

PART 2: General Principles of Alkylation

The primary application of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate is in SN2 reactions. The success of these reactions hinges on several key factors: the nucleophilicity of the substrate, the choice of base and solvent, and the reaction temperature.

Mechanism: Bimolecular Nucleophilic Substitution (SN2)

The reaction proceeds via a concerted, single-step mechanism where the nucleophile attacks the electrophilic benzylic carbon, and the bromide ion is simultaneously displaced as the leaving group.[1][7]

Caption: General SN2 mechanism for alkylation.

Workflow Overview

A typical experimental workflow involves deprotonation of the nucleophile (if necessary), addition of the alkylating agent, reaction monitoring, and subsequent product isolation and purification.

Caption: General experimental workflow for alkylation.

PART 3: Application Protocols

The following protocols provide detailed procedures for N-, O-, and C-alkylation reactions. Conditions should be optimized for specific substrates.

Protocol 3.1: N-Alkylation of Amines and Heterocycles

N-alkylation is a fundamental transformation for synthesizing secondary and tertiary amines, which are prevalent in pharmaceuticals.[7][8] The choice of base is critical and depends on the pKa of the N-H bond.

Materials:

  • Primary or secondary amine/heterocycle (e.g., imidazole, morpholine) (1.0 eq)

  • Methyl 2-(bromomethyl)-3,5-dinitrobenzoate (1.0-1.2 eq)

  • Base: Anhydrous potassium carbonate (K₂CO₃) (2.0 eq) for general amines, or Sodium Hydride (NaH, 60% dispersion in oil) (1.1 eq) for less nucleophilic substrates like imidazoles.

  • Solvent: Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF) for K₂CO₃; Anhydrous Tetrahydrofuran (THF) for NaH.

  • Ethyl acetate (EtOAc), brine, anhydrous magnesium sulfate (MgSO₄).

Procedure (Method A: K₂CO₃ in DMF):

  • To a round-bottom flask, add the amine/heterocycle (1.0 eq) and K₂CO₃ (2.0 eq).

  • Add anhydrous DMF to form a stirrable suspension.

  • Add a solution of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate (1.1 eq) in DMF dropwise at room temperature.

  • Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) for 2-12 hours. The increased temperature may be necessary for less reactive amines.[9]

  • Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc), observing the consumption of the starting amine.[8]

  • Work-up: Upon completion, cool the mixture, dilute with water, and extract with EtOAc (3x). The addition of water quenches the reaction and dissolves inorganic salts.

  • Combine the organic layers, wash with brine to remove residual water, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[7][10][11]

Procedure (Method B: NaH in THF - for less reactive N-H):

  • CAUTION: NaH is highly flammable and reacts violently with water. Handle under an inert atmosphere (N₂ or Ar).

  • To a flame-dried flask under an inert atmosphere, add NaH (1.1 eq).

  • Add anhydrous THF to create a suspension. Cool the flask to 0 °C in an ice bath.

  • Add a solution of the heterocycle (e.g., imidazole) (1.0 eq) in anhydrous THF dropwise. Hydrogen gas will evolve.

  • Stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes to ensure complete deprotonation.[8]

  • Cool the mixture back to 0 °C and add a solution of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate (1.05 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Work-up: Carefully quench the reaction at 0 °C by the dropwise addition of saturated aqueous ammonium chloride solution. Extract with EtOAc (3x), wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3.2: O-Alkylation of Phenols and Alcohols

O-alkylation is used to synthesize ethers. Similar to N-alkylation, a base is required to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide or phenoxide.

Materials:

  • Alcohol or Phenol (1.0 eq)

  • Methyl 2-(bromomethyl)-3,5-dinitrobenzoate (1.1 eq)

  • Base: Sodium Hydride (NaH) (1.2 eq) or Potassium Carbonate (K₂CO₃) for more acidic phenols.

  • Solvent: Anhydrous DMF or THF.

  • Standard work-up and purification reagents.

Procedure:

  • Under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF or DMF in a flame-dried flask at 0 °C.

  • Add a solution of the alcohol/phenol (1.0 eq) in the same solvent dropwise.

  • Stir for 30-60 minutes at 0 °C to room temperature to allow for complete formation of the alkoxide/phenoxide.

  • Add a solution of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC indicates completion (typically 4-16 hours). For less reactive alcohols, heating may be required.[12]

  • Perform work-up and purification as described in Protocol 3.1 (Method B).

Protocol 3.3: C-Alkylation of Enolates

This reagent is highly effective for the C-alkylation of enolates derived from ketones, esters, or other activated methylene compounds like diethyl malonate.[13][14] This reaction is a powerful method for forming new carbon-carbon bonds.[13]

Materials:

  • Carbonyl compound (e.g., diethyl malonate, ethyl acetoacetate) (1.0 eq)

  • Methyl 2-(bromomethyl)-3,5-dinitrobenzoate (1.0 eq)

  • Base: Sodium ethoxide (NaOEt) for activated methylene compounds, or Lithium diisopropylamide (LDA) for less acidic ketones/esters.

  • Solvent: Anhydrous Ethanol (for NaOEt), Anhydrous THF (for LDA).

  • Standard work-up and purification reagents.

Procedure (Malonic Ester Synthesis Variant):

  • In a flame-dried flask under an inert atmosphere, prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq) in anhydrous ethanol or use a commercial solution.

  • Add diethyl malonate (1.0 eq) dropwise to the ethoxide solution at room temperature.

  • Stir for 1 hour to ensure complete enolate formation.[14]

  • Add Methyl 2-(bromomethyl)-3,5-dinitrobenzoate (1.0 eq) to the enolate solution.

  • Heat the mixture to reflux for 2-8 hours, monitoring by TLC or GC until the starting material is consumed.

  • Work-up: Cool the reaction mixture, and neutralize with dilute HCl. Remove the ethanol under reduced pressure. Dilute the residue with water and extract with diethyl ether or EtOAc (3x).

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

  • Purification: Purify the crude alkylated product by vacuum distillation or flash column chromatography.

PART 4: Reaction Monitoring and Analysis

Vigilant monitoring is key to a successful reaction, preventing the formation of byproducts from over-reaction or decomposition.

Thin-Layer Chromatography (TLC)

TLC is the most common method for monitoring these reactions due to its speed and simplicity.[15][16]

  • Setup: Use silica gel plates (e.g., Silica Gel 60 F₂₅₄).[15]

  • Eluent: A mixture of hexanes and ethyl acetate is typically effective. Start with a ratio of 4:1 and adjust polarity as needed to achieve an Rngcontent-ng-c2487356420="" class="ng-star-inserted">f value of 0.3-0.5 for the least polar component.

  • Procedure: Spot three lanes on the TLC plate: starting material (SM), co-spot (SM + reaction mixture), and reaction mixture (RXN).

  • Visualization: Visualize the spots under a UV lamp (254 nm), as the aromatic rings are UV-active.[15] The reaction is complete when the starting nucleophile spot has disappeared from the RXN lane.

Caption: Idealized TLC monitoring of an alkylation reaction.

Product Characterization

After purification, the structure of the final product should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). In ¹H NMR, the successful alkylation will be confirmed by the disappearance of the N-H or O-H proton and the appearance of a new singlet for the benzylic -CH₂- group, typically shifted downfield.

PART 5: Safety and Handling

CRITICAL SAFETY INFORMATION

  • Toxicity: Aromatic nitro compounds are toxic and can be absorbed through the skin.[17] They are associated with methemoglobinemia, which impairs oxygen transport in the blood. Always handle Methyl 2-(bromomethyl)-3,5-dinitrobenzoate and related compounds in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and impermeable gloves (e.g., nitrile). Change gloves immediately if contaminated.[18]

  • Handling Precautions: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. After handling, wash hands and face thoroughly.

  • Spill & Disposal: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite), collect it in a sealed container, and dispose of it as hazardous chemical waste according to institutional guidelines.[18] Do not let the product enter drains.

  • Reactivity Hazards: The reagent is a lachrymator. Strong bases like NaH are highly reactive and must be handled with extreme care under an inert atmosphere.

References

  • BenchChem. (n.d.). Application Notes and Protocols for N-alkylation using 4-(4-Bromobenzyl)morpholine.
  • BenchChem. (n.d.). Application Notes and Protocols for N-alkylation of Imidazole using Benzyl Bromide.
  • NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]

  • Carey, F. A. (n.d.). Overview of Enolate Alkylations. Retrieved from [Link]

  • Google Patents. (n.d.). US10392364B2 - Process for synthesis of lenalidomide.
  • Majee, G., & Kumar, S. (2007). Aqueous-Mediated N-Alkylation of Amines. European Journal of Organic Chemistry, 2007(15), 2447-2451.
  • Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3). Nitrocompounds, Aromatic. Retrieved from [Link]

  • Ashenhurst, J. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Retrieved from [Link]

  • Reddit. (2024, January 2). Reactivity of benzyl bromides : r/Chempros. Retrieved from [Link]

  • WSU. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Kim, S., et al. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3796-3799.
  • Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene. Retrieved from [Link]

  • Guchhait, G., et al. (2017).
  • BenchChem. (n.d.). Technical Support Center: Analytical Methods for Monitoring Reaction Progress.
  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Alkylation of 1, 2 and 4 with Benzyl Bromide | Download Table. Retrieved from [Link]

  • University of Toronto. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]

  • Bonilla, M. A. (2004). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Afinidad, 61(512), 296-303.
  • PubChem. (n.d.). Methyl 3,5-dinitrobenzoate | C8H6N2O6 | CID 222067. Retrieved from [Link]

  • Tahir, M. N., et al. (2010). Methyl 2-methyl-3,5-dinitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o288.
  • PrepChem.com. (n.d.). Synthesis of methyl 3,5-dinitrobenzoate. Retrieved from [Link]

  • CSWAB.org. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. Retrieved from [Link]

  • Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Godejohann, M. (2014). Thin-layer Chromatography–Nuclear Magnetic Resonance Spectroscopy – A Versatile Tool for Pharmaceutical and Natural Products Analysis. CHIMIA International Journal for Chemistry, 68(4), 232-236.
  • Scribd. (n.d.). Analytical Techniques | PDF | Proton Nuclear Magnetic Resonance. Retrieved from [Link]

  • ResearchGate. (n.d.). Methyl 4-bromo-3,5-dinitrobenzoate | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Methyl 3,5-dinitrobenzoate. Retrieved from [Link]

  • Sourav, D., et al. (2025, July 16). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 97(30), 11097-11104.

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Thiol Compounds via Dinitrobenzoate Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Thiols and the Need for Sensitive Quantification

Thiols, a class of organic compounds characterized by the presence of a sulfhydryl (-SH) group, are pivotal to a vast array of biological functions.[1] In biological systems, low-molecular-weight thiols such as glutathione (GSH), cysteine (Cys), and homocysteine are critical components of the cellular antioxidant defense system, participate in enzyme catalysis, and play a key role in the detoxification of xenobiotics.[1][2] The ratio of reduced thiols to their oxidized disulfide counterparts (e.g., GSH/GSSG) is a key indicator of cellular redox state and oxidative stress, making its accurate measurement essential in biomedical research, drug development, and clinical diagnostics.[3][4]

Direct analysis of thiols by HPLC with UV detection is often challenging due to their lack of a strong chromophore. To overcome this limitation, pre-column derivatization is employed to attach a UV-active tag to the thiol group, enhancing detection sensitivity and chromatographic resolution. This application note provides a comprehensive guide to the analysis of thiols using dinitrobenzoate-based derivatization, with a primary focus on the robust and widely adopted method utilizing 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), commonly known as Ellman's reagent.[1][5] An alternative method using 1-fluoro-2,4-dinitrobenzene (DNFB), or Sanger's reagent, will also be discussed.

Principle of Derivatization: A Tale of Two Reagents

The success of this HPLC method hinges on a reliable and stoichiometric derivatization reaction. The goal is to convert the non-UV-active thiol into a derivative that can be easily detected by a standard HPLC-UV or Diode Array Detector (DAD).

Primary Method: Derivatization with DTNB (Ellman's Reagent)

The reaction with DTNB is a disulfide exchange reaction. The thiol group of the analyte (R-SH) attacks the disulfide bond of DTNB, leading to the formation of a stable mixed disulfide (R-S-TNB) and the release of one equivalent of 5-thio-2-nitrobenzoic acid (TNB).[1] The released TNB anion is a distinct yellow color, but for HPLC purposes, both the mixed disulfide and the TNB can be monitored.[1][3]

Expertise & Experience: While the TNB anion has a maximum absorbance at 412 nm at neutral pH, the acidic mobile phases typically used in reversed-phase HPLC protonate the TNB.[1] This protonated form exhibits a stronger absorbance at a lower wavelength, typically around 326-330 nm.[1][4][6] Therefore, monitoring at this wavelength is recommended for optimal sensitivity in HPLC applications. This is a critical detail that distinguishes the HPLC method from simple spectrophotometric assays.

Alternative Method: Derivatization with DNFB (Sanger's Reagent)

1-Fluoro-2,4-dinitrobenzene (DNFB) reacts with thiols (and other nucleophilic groups like primary and secondary amines) via a nucleophilic aromatic substitution reaction.[7][8][9] The thiol group displaces the fluorine atom on the dinitrophenyl ring, forming a stable thioether linkage and releasing hydrogen fluoride. The resulting 2,4-dinitrophenyl (DNP) derivative is highly UV-active and can be detected at approximately 360 nm.[8]

Trustworthiness: DNFB is a reliable reagent, but its broader reactivity means that sample matrix complexity must be considered.[10] Careful chromatographic separation is essential to distinguish the thiol-DNP derivatives from derivatives of other endogenous compounds, such as amino acids.

Experimental Workflow & Protocols

A robust and reproducible workflow is paramount for accurate thiol quantification. The following diagram and protocols outline the essential steps from sample preparation to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Cell Lysate) Reduction Optional: Reduction (for Total Thiols) [NaBH₄ or TCEP] Sample->Reduction If measuring total thiols Deproteinization Protein Precipitation [Trichloroacetic Acid (TCA) or Metaphosphoric Acid (MPA)] Sample->Deproteinization If measuring free thiols Reduction->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Derivatization Add Derivatization Reagent (e.g., DTNB) + Buffer (pH adjustment) Supernatant->Derivatization Incubation Incubation (Controlled Time & Temp) Derivatization->Incubation HPLC HPLC Injection & Separation (Reversed-Phase C18) Incubation->HPLC Detection UV/DAD Detection (e.g., 330 nm) HPLC->Detection Data Data Acquisition & Quantification Detection->Data

Caption: General experimental workflow for the HPLC analysis of thiols.

Protocol 1: Sample Preparation and Derivatization with DTNB

This protocol is a self-validating system; adherence to precise volumes, concentrations, and incubation times is critical for reproducibility.

  • Reagent Preparation:

    • Extraction Buffer: 0.1 M HCl.

    • DTNB Reagent: Prepare a 10 mM stock solution of DTNB (Ellman's Reagent) in a suitable buffer, such as 0.1 M potassium phosphate, pH 7.5. Store protected from light.

    • Standards: Prepare stock solutions of thiol standards (e.g., GSH, Cysteine) in the extraction buffer.

  • Sample Extraction (for Non-Protein Thiols):

    • Homogenize tissue or cell pellets in ice-cold extraction buffer.

    • For plasma, precipitate proteins by adding an equal volume of 10% (w/v) trichloroacetic acid (TCA) or metaphosphoric acid (MPA).

    • Vortex vigorously and incubate on ice for 10 minutes.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the acid-soluble, non-protein thiols.

  • Reduction Step (for Total Thiol Analysis):

    • Authoritative Grounding: To measure total thiols (reduced + oxidized forms), a reduction step is necessary to convert disulfides back to free thiols before derivatization.[1][7]

    • To the sample supernatant, add a reducing agent like sodium borohydride (NaBH₄). Incubate the mixture at 60°C for 30 minutes.[3]

    • Carefully neutralize the reaction by adding HCl.[3] This step must be performed in a fume hood.

  • Derivatization Reaction:

    • In a microcentrifuge tube, combine:

      • 100 µL of sample supernatant or standard.

      • 800 µL of 0.5 M sodium phosphate buffer, pH adjusted to ~8.0.

      • 100 µL of 10 mM DTNB Reagent.

    • Vortex and incubate at room temperature for 15-20 minutes, protected from light.[3][4]

    • The sample is now ready for HPLC analysis. If necessary, filter through a 0.22 µm syringe filter before injection.

Protocol 2: HPLC-UV/DAD Analysis

The chromatographic conditions must be optimized to achieve baseline separation of the thiol derivatives from each other and from interfering matrix components.

  • HPLC System: A standard HPLC system with a UV/DAD detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid or 20 mM Phosphate Buffer (pH 2.5) in water.[4]

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-20 min: Linear gradient from 5% to 40% B

    • 20-25 min: 40% B

    • 25-26 min: Linear gradient to 5% B

    • 26-35 min: 5% B (re-equilibration)

    • This is a starting gradient and must be optimized for specific analytes and matrices.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20-50 µL.[3]

  • Detection Wavelength: 330 nm.[4]

  • Column Temperature: 30-35°C.

Data Presentation and Performance

Method validation is crucial for ensuring the trustworthiness of the results. Key performance characteristics are summarized below.

ParameterTypical Performance ValueSignificance
Analyte GSH-TNB AdductThe primary derivative of Glutathione for quantification.
Detection Wavelength 326 - 330 nmOptimal wavelength for the protonated TNB moiety in acidic mobile phase.[1][6]
Detection Limit (LOD) 7.5 - 15 pmolDemonstrates the high sensitivity of the method.[6]
Reproducibility (%RSD) 1.6% - 4.6%Indicates high precision of the method for repeated measurements.[6]
Recovery 95.1% - 99.4%Shows the efficiency of the extraction and derivatization process.[6]

Conclusion and Field-Proven Insights

The derivatization of thiols with dinitrobenzoate reagents, particularly DTNB, followed by reversed-phase HPLC analysis, provides a specific, sensitive, and reliable method for their quantification in complex biological matrices.[5] This approach overcomes the limitations of direct spectrophotometry by separating the analyte of interest from interfering substances.[5]

Expert Recommendation: For laboratories analyzing a wide range of biological thiols, the development of a gradient elution method is essential. The stability of the derivatized samples should also be assessed; while GSH-TNB adducts are generally stable, they should ideally be analyzed promptly or stored at -80°C.[3] By incorporating a reduction step, this method can be extended to determine the total thiol and disulfide content, offering a comprehensive view of the redox state within a sample.[3][7] This robust analytical tool is well-suited for applications in both fundamental research and high-throughput clinical studies.

References

  • Title: Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid Source: National Center for Biotechnology Information URL: [Link]

  • Title: Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid Source: Europe PMC URL: [Link]

  • Title: HPLC determination of biologically active thiols using pre-column derivatisation with 5,5'-dithio-(bis-2-nitrobenzoic acid) Source: PubMed URL: [Link]

  • Title: Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid Source: Academia.edu URL: [Link]

  • Title: Determination of biothiols by a novel on-line HPLC-DTNB assay with post-column detection Source: ResearchGate URL: [Link]

  • Title: Determination of biothiols by a novel on-line HPLC-DTNB assay with post-column detection Source: PubMed URL: [Link]

  • Title: The chromatogram of Primene amino acid mixture solution with HPLC and... Source: ResearchGate URL: [Link]

  • Title: Simultaneous determination of total homocysteine, cysteine, cysteinylglycine, and glutathione in human plasma by high-performance liquid chromatography: Application to studies of oxidative stress Source: National Center for Biotechnology Information URL: [Link]

  • Title: An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L. Source: ResearchGate URL: [Link]

  • Title: An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L. Source: MDPI URL: [Link]

  • Title: Reaction mechanism on derivatization of an amino acid with DNFB. Source: ResearchGate URL: [Link]

  • Title: HPLC determination of glutathione and L-cysteine in pharmaceuticals after derivatization with ethacrynic acid Source: PubMed URL: [Link]

  • Title: Profiling the Concentration of Reduced and Oxidized Glutathione in Rat Brain Using HPLC/DAD Chromatographic System Source: MDPI URL: [Link]

  • Title: An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L. Source: Semantic Scholar URL: [Link]

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LC-MS sample preparation for compounds treated with Methyl 2-(bromomethyl)-3,5-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Sensitive and Robust Quantification of Nucleophilic Compounds using Methyl 2-(bromomethyl)-3,5-dinitrobenzoate Derivatization for LC-MS Analysis

Abstract

This document provides a comprehensive guide for the derivatization of small molecules containing nucleophilic functional groups, such as thiols and amines, using Methyl 2-(bromomethyl)-3,5-dinitrobenzoate for enhanced detection and quantification by Liquid Chromatography-Mass Spectrometry (LC-MS). The protocol details the derivatization procedure, sample purification using Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), and recommended starting parameters for LC-MS analysis. The underlying chemical principles and critical considerations for each step are discussed to ensure methodological robustness and data integrity.

Introduction: Enhancing LC-MS Sensitivity through Derivatization

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone of modern bioanalysis due to its high selectivity and sensitivity.[1] However, the intrinsic properties of certain analytes—such as low molecular weight, high polarity, or poor ionization efficiency—can hinder their detection. Chemical derivatization is a powerful strategy to overcome these limitations.[2] By covalently attaching a chemical tag to the analyte, its physicochemical properties can be altered to improve chromatographic retention, enhance ionization efficiency, and increase the specificity of detection.[2][3]

Methyl 2-(bromomethyl)-3,5-dinitrobenzoate is a highly effective derivatizing agent for nucleophilic compounds. Its utility stems from two key structural features:

  • A reactive bromomethyl group: This functional group readily undergoes nucleophilic substitution reactions (SN2) with soft nucleophiles like thiols (-SH) and primary/secondary amines (-NH, -NH2).

  • A 3,5-dinitrophenyl moiety: The two nitro groups are strongly electron-withdrawing, which significantly enhances the ionization efficiency of the derivatized analyte, particularly in negative ion mode electrospray ionization (ESI).[4] This moiety also provides a characteristic fragmentation pattern in tandem MS (MS/MS), allowing for highly specific and sensitive detection using techniques like Multiple Reaction Monitoring (MRM).

This guide provides a detailed protocol for utilizing Methyl 2-(bromomethyl)-3,5-dinitrobenzoate as a pre-column derivatization reagent to facilitate the sensitive LC-MS analysis of thiols and amines in complex biological matrices.

The Chemistry of Derivatization

The derivatization reaction proceeds via a nucleophilic substitution mechanism. The lone pair of electrons on the sulfur (in thiols) or nitrogen (in amines) atom of the analyte attacks the electrophilic carbon of the bromomethyl group on the reagent. This results in the displacement of the bromide ion and the formation of a stable thioether or amine linkage, respectively.

The reaction is typically carried out under basic conditions to deprotonate the nucleophilic group (e.g., R-SH to R-S⁻), thereby increasing its nucleophilicity and accelerating the reaction rate.

G cluster_0 Analyte (Nucleophile) cluster_1 Derivatizing Reagent cluster_2 Derivatized Product Analyte R-SH (Thiol) or R₂NH (Amine) Product R-S-CH₂-Ar or R₂N-CH₂-Ar (Ar = 3,5-dinitrophenyl methyl ester) Analyte->Product Nucleophilic Attack Reagent Methyl 2-(bromomethyl)-3,5-dinitrobenzoate Reagent->Product Displacement of Br⁻

Figure 1: General workflow of the derivatization reaction.

Detailed Protocols

Materials and Reagents
  • Methyl 2-(bromomethyl)-3,5-dinitrobenzoate (CAS: 153754-31-5)[5][6]

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Ammonium Bicarbonate (NH₄HCO₃)

  • Formic Acid (FA)

  • Internal Standard (IS): A structurally similar compound, ideally a stable isotope-labeled version of the analyte.

  • Solid-Phase Extraction (SPE) Cartridges: Reversed-phase (e.g., C18) or mixed-mode cartridges.[7][8]

  • Liquid-Liquid Extraction Solvents: e.g., Methyl tert-butyl ether (MTBE), Ethyl acetate.

Step-by-Step Derivatization Protocol

This protocol is a starting point and may require optimization based on the specific analyte and sample matrix.

  • Sample Preparation:

    • For biological fluids (e.g., plasma, urine), perform a protein precipitation step. Add 3 volumes of ice-cold ACN containing the internal standard to 1 volume of the sample.

    • Vortex vigorously for 1 minute.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution and pH Adjustment:

    • Reconstitute the dried extract in 100 µL of 50 mM ammonium bicarbonate buffer (pH ~8.5) in 50% ACN/water. The basic pH is crucial for deprotonating thiols and amines, enhancing their reactivity.

  • Derivatization Reaction:

    • Prepare a 10 mg/mL stock solution of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate in ACN.

    • Add 10 µL of the derivatizing agent stock solution to the reconstituted sample. This represents a significant molar excess to drive the reaction to completion.

    • Vortex briefly and incubate at 60°C for 30 minutes. The elevated temperature accelerates the reaction.

  • Quenching the Reaction:

    • After incubation, add 5 µL of 1% formic acid to quench the reaction by neutralizing the base and protonating any remaining unreacted amines or thiols.

Sample Cleanup Post-Derivatization

Cleanup is essential to remove excess derivatizing reagent and other matrix components that can cause ion suppression in the mass spectrometer.

SPE is a highly effective and reproducible cleanup method.[8][9]

  • Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) with 1 mL of MeOH followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 0.1% FA in water.

  • Loading: Dilute the quenched reaction mixture with 400 µL of 0.1% FA in water and load it onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 10% MeOH in water (containing 0.1% FA) to remove polar interferences and excess reagent.

  • Elution: Elute the derivatized analyte with 1 mL of 90% ACN in water (containing 0.1% FA) into a clean collection tube.

  • Final Step: Evaporate the eluate to dryness and reconstitute in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 10% ACN in water with 0.1% FA).

LLE is a classic and cost-effective cleanup technique.[10]

  • Extraction: Add 500 µL of a water-immiscible organic solvent (e.g., MTBE or ethyl acetate) to the quenched reaction mixture.

  • Mixing: Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the derivatized analyte into the organic phase.

  • Phase Separation: Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a new tube.

  • Final Step: Evaporate the organic solvent to dryness under nitrogen and reconstitute in the initial LC mobile phase.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Selectivity High (tunable with different sorbents)Moderate
Reproducibility High (amenable to automation)Operator-dependent
Solvent Usage LowHigh
Throughput High (with 96-well plates)Lower
Cost Higher (cartridges are consumables)Lower

Table 1: Comparison of SPE and LLE for post-derivatization cleanup.

LC-MS/MS Method Parameters

The following are recommended starting parameters. Method development and optimization are crucial for achieving the best performance.

Liquid Chromatography
  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry
  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Negative Ion Mode

  • Key MS/MS Transitions:

    • The precursor ion will be the deprotonated molecule of the derivatized analyte, [M-H]⁻.

    • The dinitrobenzoyl moiety provides characteristic product ions upon fragmentation. Common losses include NO₂, CO₂, and combinations thereof.[11] The exact fragmentation will be analyte-dependent and must be determined by infusing a derivatized standard.

    • A common fragment for dinitrobenzoyl derivatives is often observed around m/z 195, corresponding to the dinitrobenzoyl portion itself.

Figure 2: Workflow from sample preparation to LC-MS detection.

Conclusion

Derivatization with Methyl 2-(bromomethyl)-3,5-dinitrobenzoate is a robust and effective strategy for the sensitive quantification of thiols, amines, and other nucleophilic compounds by LC-MS. The dinitrophenyl tag significantly improves chromatographic behavior and ionization efficiency, enabling low detection limits in complex matrices. The protocols provided herein offer a solid foundation for method development. For optimal results, it is imperative to tailor the derivatization, cleanup, and LC-MS conditions to the specific physicochemical properties of the analyte of interest.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Thiol Analysis in Mass Spectrometry Sample Preparation.
  • Biegoń, P., et al. (2016). An in situ derivatization - dispersive liquid-liquid microextraction combined with gas-chromatography - mass spectrometry for determining biogenic amines in home-made fermented alcoholic drinks. PubMed.
  • ChemicalBook. (2023). Methyl 2-bromomethyl-3-nitrobenzoate.
  • PubChem. (n.d.). Methyl 2-(bromomethyl)-3-nitrobenzoate.
  • Lee, M.-R., et al. (2006). Simultaneous derivatization and extraction of primary amines in river water with dynamic hollow fiber liquid-phase microextraction followed by gas chromatography-mass spectrometric detection. PubMed.
  • BenchChem. (n.d.). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
  • Melis, M., et al. (2019). A robust and versatile mass spectrometry platform for comprehensive assessment of the thiol redox metabolome. PubMed Central.
  • Gouseti, O., et al. (2023). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI.
  • Thermo Fisher Scientific. (n.d.). LC-MS Sample Preparation.
  • de Sá Tavares Russo, M., et al. (2017). Development of a LC-MS method for analysis of thiol ratios as an indicator of oxidative stress. McMaster University.
  • Kienhuis, M. B. M., et al. (2014). Determination of Sub-Nanomolar Levels of Low Molecular Mass Thiols in Natural Waters by Liquid Chromatography Tandem Mass Spectrometry after Derivatization with p-(Hydroxymercuri) Benzoate and Online Preconcentration. Analytical Chemistry.
  • Cai, K., et al. (2024). Amine Switchable Hydrophilic Solvent Vortex-Assisted Homogeneous Liquid–Liquid Microextraction and GC-MS for the Enrichment and Determination of 2, 6-DIPA Additive in Biodegradable Film. MDPI.
  • Schmidt, K., et al. (2005). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed.
  • ChemShuttle. (n.d.). methyl 2-(bromomethyl)-3,5-dinitrobenzoate.
  • ChemicalBook. (n.d.). METHYL 2-BROMOMETHYL-3,5-DINITRO-BENZOATE CAS#: 153754-31-5.
  • Echemi. (n.d.). methyl 2-(bromomethyl)-3,5-dinitrobenzoate.
  • Google Patents. (n.d.). US10392364B2 - Process for synthesis of lenalidomide.
  • Kontrec, D., et al. (2001). Solid-phase Synthesis of Chiral Stationary Phases Based on 2,4,5,6-tetrachloro-1,3-dicyanobenzene Derivatives Spaced From N-3,5-dinitrobenzoyl Alpha-Amino Acids: Comparative Study of Their Resolution Efficacy. PubMed.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • NIST. (n.d.). Benzoyl chloride, 3,5-dinitro-.
  • ResearchGate. (2001). Unusual MS fragmentation patterns of 2,4-dinitrophenylhydrazine and its propanone derivative.
  • PrepChem.com. (n.d.). Synthesis of methyl 3,5-dinitrobenzoate.
  • Mir, M. A., et al. (2011). Improved solid-phase extraction/micellar procedure for the derivatization/preconcentration of benzaldehyde and methyl derivatives from water samples. PubMed.
  • Sigma-Aldrich. (n.d.). Supelco Guide to Solid Phase Extraction.
  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation.
  • Raza, A., et al. (2010). Methyl 2-methyl-3,5-dinitrobenzoate. PubMed Central.
  • Kasina, P., et al. (2022). development and validation of gc-ms method for the trace level determination of potential genotoxic. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • Supelco. (n.d.). Overview of SPE Technology/Method Development & New Trends in Sample Preparation.
  • ResearchGate. (2017). (PDF) Derivatization-based High-throughput Bioanalysis by LC-MS.
  • YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene.
  • Fisher Scientific. (n.d.). Solid Phase Extraction Products.
  • Wang, Y., et al. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. MDPI.
  • Lu, K., et al. (2012). Use of LC-MS/MS and stable isotopes to differentiate hydroxymethyl and methyl DNA adducts from formaldehyde and nitrosodimethylamine. PubMed.

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Application Notes and Protocols: A Robust Palladium-Catalyzed Strategy for the Synthesis of 3-Substituted Isocoumarins

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Isocoumarins represent a vital class of lactones, forming the structural core of numerous natural products and pharmacologically active compounds.[1] Their diverse biological activities, including anti-fungal, anti-tumor, and anti-inflammatory properties, make them privileged scaffolds in medicinal chemistry and drug discovery.[1] This document provides a comprehensive guide to a highly efficient and versatile method for synthesizing 3-substituted isocoumarins: the one-pot Palladium-catalyzed Sonogashira cross-coupling of o-halobenzoic acids with terminal alkynes, followed by in-situ lactonization. This approach offers a convergent and atom-economical route to a wide array of isocoumarin derivatives, starting from readily available precursors. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-tested experimental protocol, and discuss the scope and optimization of the reaction.

Introduction: The Significance of Isocoumarins

The 1H-isochromen-1-one, or isocoumarin, skeleton is a recurring motif in a multitude of natural products. The substituent at the 3-position is a particularly crucial determinant of biological function, making the development of synthetic routes that allow for facile diversification at this position a primary objective for synthetic and medicinal chemists. Traditional methods for isocoumarin synthesis often involve multi-step sequences or harsh reaction conditions. However, the advent of transition-metal catalysis has revolutionized access to these important heterocycles. Among the most powerful strategies is the palladium- and copper-cocatalyzed Sonogashira reaction, which enables the direct formation of a key C-C bond, setting the stage for a subsequent intramolecular cyclization to forge the lactone ring.[1]

Reaction Principle and Mechanistic Insight

The synthesis proceeds via a two-stage, one-pot process: (1) a Sonogashira cross-coupling reaction to form a 2-alkynylbenzoate intermediate, and (2) an intramolecular 6-endo-dig cyclization (lactonization) to yield the final isocoumarin product.[1]

Causality Behind the Catalytic System:
  • Palladium Catalyst (e.g., Pd/C or Pd(PPh₃)₂Cl₂): The palladium(0) species is the primary engine of the cross-coupling. It undergoes oxidative addition with the o-halobenzoic acid, activating it for coupling. Heterogeneous catalysts like Palladium on carbon (Pd/C) are particularly advantageous as they are stable, easy to handle, and can often be removed by simple filtration.[2][3]

  • Copper(I) Co-catalyst (e.g., CuI): Copper(I) iodide is a crucial co-catalyst that significantly accelerates the reaction. It reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[4] This species readily undergoes transmetalation with the palladium(II) complex, which is the rate-determining step of the Sonogashira coupling.[4] The use of copper allows the reaction to proceed under much milder conditions.

  • Amine Base (e.g., Triethylamine, Et₃N): The amine base serves a dual purpose. First, it deprotonates the terminal alkyne, facilitating the formation of the copper acetylide. Second, it neutralizes the hydrogen halide (HX) that is formed during the catalytic cycle, preventing catalyst deactivation and side reactions.

  • Phosphine Ligand (e.g., Triphenylphosphine, PPh₃): When using a homogeneous palladium source like PdCl₂(PPh₃)₂, the phosphine ligands stabilize the palladium center, prevent its precipitation as palladium black, and modulate its reactivity to favor the desired catalytic cycle.

The entire process can be visualized through two interconnected catalytic cycles:

Sonogashira_Lactonization Figure 1: Catalytic Cycle for Sonogashira Coupling and Lactonization cluster_pd Palladium Cycle cluster_cu Copper Cycle cluster_cyclization Lactonization Pd0 Pd(0)L₂ Pd_Complex Ar-Pd(II)-X(L)₂ Pd0->Pd_Complex Oxidative Addition (Ar-X) Coupled_Pd Ar-Pd(II)-C≡CR(L)₂ Pd_Complex->Coupled_Pd Transmetalation (from Cu Cycle) Coupled_Pd->Pd0 Reductive Elimination Product 3-Substituted Isocoumarin Coupled_Pd->Product Intermediate Formation Intermediate o-(Alkynyl)benzoic Acid CuX Cu(I)X Cu_Alkyne R-C≡C-Cu(I) CuX->Cu_Alkyne R-C≡C-H, Base Cu_Alkyne->CuX To Pd Cycle Intermediate->Product 6-endo-dig Cyclization

Caption: Figure 1: Catalytic Cycle for Sonogashira Coupling and Lactonization.

Experimental Protocol: Synthesis of 3-Phenylisocoumarin

This protocol provides a representative procedure for the synthesis of 3-phenylisocoumarin from o-iodobenzoic acid and phenylacetylene, based on the method developed by Subramanian et al.[2][3]

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
o-Iodobenzoic acid≥98%Sigma-Aldrich
Phenylacetylene98%Acros Organics
Palladium, 10 wt. % on carbon-Strem Chemicals
Copper(I) iodide (CuI)99.5%Alfa AesarProtect from light.
Triphenylphosphine (PPh₃)99%Sigma-Aldrich
Triethylamine (Et₃N)≥99.5%Fisher ScientificDistill from CaH₂ before use.
Ethanol (EtOH)Anhydrous, 200 proofDecon Labs
Ethyl Acetate (EtOAc)ACS GradeVWRFor work-up and chromatography.
HexanesACS GradeVWRFor chromatography.
Saturated aq. NH₄Cl-Lab PreparedFor work-up.
Brine-Lab PreparedFor work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeEMD MilliporeFor drying.
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography.
Schlenk flask (50 mL)-ChemglassOr equivalent oven-dried round-bottom flask.
Magnetic stir bar--
Condenser--
Inert atmosphere supplyNitrogen or Argon-
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: Conduct all steps of the reaction and work-up in a well-ventilated fume hood.

  • Reagent Handling:

    • o-Iodobenzoic acid and CuI are irritants. Avoid inhalation and skin contact.

    • Phenylacetylene is flammable.

    • Triethylamine is corrosive, flammable, and has a strong odor. Handle with care.

    • Palladium on carbon can be pyrophoric when dry. Handle the catalyst slurry with care and do not allow it to dry on filter paper.

Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried 50 mL Schlenk flask containing a magnetic stir bar, add o-iodobenzoic acid (248 mg, 1.0 mmol, 1.0 equiv.), 10% Pd/C (26.5 mg, 2.5 mol% Pd), copper(I) iodide (9.5 mg, 0.05 mmol, 5 mol%), and triphenylphosphine (26.2 mg, 0.1 mmol, 10 mol%).

    • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Addition of Solvent and Reagents:

    • Under a positive pressure of inert gas, add anhydrous ethanol (10 mL) via syringe.

    • Add triethylamine (0.42 mL, 3.0 mmol, 3.0 equiv.) via syringe.

    • Finally, add phenylacetylene (0.13 mL, 1.2 mmol, 1.2 equiv.) dropwise via syringe.

  • Reaction Execution and Monitoring:

    • Lower the flask into an oil bath preheated to 80 °C and attach a condenser.

    • Stir the reaction mixture vigorously at 80 °C.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by TLC), remove the flask from the oil bath and allow it to cool to room temperature.

    • Filter the reaction mixture through a pad of Celite® to remove the heterogeneous Pd/C catalyst. Wash the pad with ethyl acetate (2 x 10 mL).

    • Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (30 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NH₄Cl (20 mL) to remove copper salts, and then with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of Hexanes:Ethyl Acetate (starting from 95:5) to afford the 3-phenylisocoumarin as a white solid.

Expected Results and Characterization
  • Yield: 75-85%

  • Appearance: White crystalline solid

  • ¹H NMR (400 MHz, CDCl₃): δ 8.29 (d, J = 8.0 Hz, 1H), 7.78 – 7.72 (m, 2H), 7.68 (td, J = 7.6, 1.2 Hz, 1H), 7.55 – 7.45 (m, 4H), 7.39 (d, J = 8.0 Hz, 1H), 6.81 (s, 1H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 162.5, 153.1, 139.4, 134.7, 131.8, 130.6, 129.8, 129.0, 127.8, 125.8, 120.3, 101.9.

Substrate Scope and Optimization

This method is applicable to a wide range of terminal alkynes, providing access to a diverse library of 3-substituted isocoumarins. Both electron-rich and electron-poor substituents on the alkyne and the benzoic acid are generally well-tolerated.[2][5]

Entryo-Halobenzoic AcidTerminal AlkyneProductYield (%)
1o-Iodobenzoic acidPhenylacetylene3-Phenylisocoumarin82[2]
2o-Iodobenzoic acid1-Hexyne3-Butylisocoumarin78[2]
3o-Iodobenzoic acid3,3-Dimethyl-1-butyne3-tert-Butylisocoumarin75[5]
4o-Iodobenzoic acid(Trimethylsilyl)acetylene3-(Trimethylsilyl)isocoumarin71[5]
52-Iodo-4,5-dimethoxybenzoic acid1-Octyne3-Heptyl-6,7-dimethoxyisocoumarin79[5]

Optimization Insights:

  • Solvent: While ethanol is effective, other solvents like DMF or THF can also be used. The choice of solvent can influence reaction rates and solubility.[2]

  • Catalyst Loading: The catalyst loading can sometimes be reduced for highly reactive substrates, though 2-5 mol% of palladium is a typical starting point.

  • Copper-Free Conditions: For substrates sensitive to copper, copper-free Sonogashira protocols exist, but they often require higher temperatures or more specialized ligands.[6]

Conclusion

The Palladium-catalyzed Sonogashira coupling followed by intramolecular lactonization is a powerful and reliable method for the synthesis of 3-substituted isocoumarins. Its operational simplicity, use of a stable heterogeneous catalyst, and broad substrate scope make it an attractive strategy for both academic research and industrial applications in drug discovery and materials science. The detailed protocol provided herein serves as a validated starting point for researchers to access this important class of heterocyclic compounds.

References

  • Subramanian, V., et al. (2005). Synthesis of Isocoumarins via Pd/C-mediated Reactions of O-Iodobenzoic Acid With Terminal Alkynes. PubMed. [Link]

  • Subramanian, V., et al. (2005). Synthesis of Isocoumarins via Pd/C-Mediated Reactions of o-Iodobenzoic Acid with Terminal Alkynes. SciSpace. [Link]

  • Narasimhan, J., et al. (2004). Solution-phase synthesis of a diverse isocoumarin library. SciSpace. [Link]

  • Organic Chemistry Portal. Isocoumarin synthesis. Organic Chemistry Portal. [Link]

  • Wikipedia. Sonogashira coupling. Wikipedia. [Link]

  • Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

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Application Notes & Protocols: Proper Storage and Handling of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the safe storage and handling of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate (CAS No. 153754-31-5) in a laboratory setting.[1][2] As a potent electrophilic reagent and lachrymator, stringent adherence to safety protocols is paramount to mitigate risks to personnel and ensure experimental integrity. These application notes are intended for researchers, scientists, and drug development professionals who utilize this compound in their workflows. The protocols outlined herein are grounded in established safety principles and an understanding of the compound's chemical reactivity.

Introduction: Chemical Profile and Reactivity

Methyl 2-(bromomethyl)-3,5-dinitrobenzoate is a highly functionalized aromatic compound with a molecular formula of C₉H₇BrN₂O₆ and a molecular weight of 319.07 g/mol .[1][2] Its structure is characterized by a benzene ring substituted with a methyl ester, a bromomethyl group, and two nitro groups. This unique combination of functional groups dictates its reactivity and associated hazards.

  • Benzylic Bromide: The bromomethyl group is a potent electrophilic site, making the compound susceptible to nucleophilic substitution reactions. This reactivity is the basis for its utility in organic synthesis but also contributes to its hazardous nature, as it can react with biological nucleophiles.

  • Dinitro Aromatic System: The two nitro groups are strong electron-withdrawing groups, which significantly deactivates the aromatic ring towards electrophilic substitution.[3] However, this electron deficiency enhances the electrophilicity of the benzylic carbon, further increasing its reactivity.

  • Lachrymator: This compound is classified as a lachrymator, meaning it is a strong eye irritant that can cause tearing, pain, and in severe cases, damage to the eyes.[4][5] This property is attributed to its ability to alkylate proteins and enzymes on the surface of the eye.

Understanding this chemical profile is fundamental to appreciating the rationale behind the stringent handling and storage protocols that follow.

Hazard Identification and Safety Summary

Methyl 2-(bromomethyl)-3,5-dinitrobenzoate is a hazardous substance that requires careful handling. The primary hazards are summarized in the table below.

Hazard ClassificationDescriptionGHS Pictograms
Corrosive Causes severe skin burns and eye damage.[6]Danger
Lachrymator Strong eye irritant that causes tearing.[4][5]Danger
Acute Toxicity (Oral) Harmful if swallowed.[7]Warning
Respiratory Irritant May cause respiratory irritation.[6][8]Warning

GHS pictograms are illustrative and based on the identified hazards.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling Methyl 2-(bromomethyl)-3,5-dinitrobenzoate. The following table outlines the minimum required PPE.

Body PartRequired PPERationale
Eyes/Face Chemical safety goggles and a full-face shield.Protects against splashes and the lachrymatory effects of vapors. Standard safety glasses are insufficient.[5]
Hands Nitrile or neoprene gloves (double-gloving is recommended).Provides a barrier against skin contact. Gloves should be inspected before use and changed frequently.[9]
Body A fully buttoned, flame-resistant lab coat.Protects against accidental spills and contamination of personal clothing.[10]
Respiratory A NIOSH-approved respirator with an appropriate cartridge for organic vapors.Required when handling the solid outside of a certified chemical fume hood or when there is a risk of aerosolization.

Storage and Handling Protocols

The inherent reactivity of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate necessitates strict storage and handling procedures to prevent degradation and ensure safety.

Storage
  • Location: Store in a dedicated, well-ventilated, and cool (2-8°C) area, away from heat and direct sunlight.[11] The storage location should be clearly labeled as a "Corrosives Area".[6]

  • Inert Atmosphere: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis from atmospheric moisture.[11]

  • Container: Keep the container tightly sealed.[6]

  • Incompatible Materials: Store separately from strong oxidizing agents, reducing agents, bases, and metals.[10]

Handling

All handling of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate must be performed within a certified chemical fume hood to minimize inhalation exposure.[4][5][6]

Protocol for Weighing and Dispensing:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn and the chemical fume hood is functioning properly.

  • Inert Environment: If possible, perform manipulations in a glove box under an inert atmosphere.

  • Weighing: Tare a clean, dry, and compatible container on an analytical balance inside the fume hood.

  • Dispensing: Carefully transfer the required amount of the solid compound using a clean spatula. Avoid creating dust.

  • Sealing: Immediately and securely seal the stock container and the container with the weighed compound.

  • Cleaning: Decontaminate the spatula and any other surfaces that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol) followed by soap and water. Dispose of the cleaning materials as hazardous waste.

  • Hand Washing: After handling is complete and gloves have been removed, wash hands thoroughly with soap and water.[9]

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup & Post-Handling prep_ppe Don appropriate PPE prep_hood Verify fume hood function weigh_tare Tare container prep_hood->weigh_tare weigh_dispense Dispense solid weigh_tare->weigh_dispense weigh_seal_stock Seal stock container weigh_dispense->weigh_seal_stock weigh_seal_new Seal new container weigh_seal_stock->weigh_seal_new cleanup_decon Decontaminate surfaces weigh_seal_new->cleanup_decon cleanup_waste Dispose of waste cleanup_decon->cleanup_waste cleanup_wash Wash hands cleanup_waste->cleanup_wash

Weighing and Dispensing Workflow

Spill and Emergency Procedures

Immediate and appropriate action is critical in the event of a spill or exposure.

Spill Response
  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated, but do not attempt to clean up a large spill without proper respiratory protection.

  • Contain: For small spills, absorb the material with an inert, dry substance such as vermiculite or sand.[12]

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[13]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Report: Report the incident to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

G cluster_immediate Immediate Actions cluster_cleanup Cleanup (if safe) cluster_post Post-Cleanup spill Spill Occurs evacuate Evacuate Area spill->evacuate alert Alert Others evacuate->alert ventilate Ensure Ventilation alert->ventilate contain Contain with Inert Material ventilate->contain collect Collect in Waste Container contain->collect decontaminate Decontaminate Area collect->decontaminate report Report to EHS decontaminate->report

Spill Response Workflow
First-Aid Measures
Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
Skin Contact Immediately flush the affected area with large amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[6][12]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][12]
Ingestion DO NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][12]

Waste Disposal

All waste containing Methyl 2-(bromomethyl)-3,5-dinitrobenzoate, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous waste.

  • Container: Collect waste in a clearly labeled, sealed, and compatible container.[10]

  • Segregation: Do not mix with incompatible waste streams. Specifically, avoid mixing with strong bases or reducing agents.[14]

  • Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific procedures.[12][15]

Conclusion

Methyl 2-(bromomethyl)-3,5-dinitrobenzoate is a valuable reagent in chemical synthesis, but its hazardous properties demand respect and meticulous handling. By understanding its chemical reactivity and adhering to the protocols outlined in these application notes, researchers can mitigate risks and ensure a safe laboratory environment. Proactive safety measures, including proper training, the consistent use of personal protective equipment, and a thorough understanding of emergency procedures, are non-negotiable when working with this compound.

References

  • Brandeis University. (n.d.). Lachrymators. Laboratory Safety. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Methyl 2-(bromomethyl)-3-nitrobenzoate. PubChem Compound Summary for CID 1487795. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Lachrymator. Retrieved from [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. Retrieved from [Link]

  • Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Bromine. Retrieved from [Link]

  • Chemtalk. (2008). Bromine water - disposal. Retrieved from [Link]

  • Kollar, F., et al. (2020). Both Nitro Groups Are Essential for High Antitubercular Activity of 3,5-Dinitrobenzylsulfanyl Tetrazoles and 1,3,4-Oxadiazoles through the Deazaflavin-Dependent Nitroreductase Activation Pathway. Journal of Medicinal Chemistry, 63(15), 8344-8360. Retrieved from [Link]

  • Wikipedia. (n.d.). Tear gas. Retrieved from [Link]

  • Andrievsky, A., & Gorelik, M. (2013). Competition of Aromatic Bromination and Nitration in Concentrated Sulfuric Acid. Open Journal of Synthesis Theory and Applications, 2(1), 46-50. Retrieved from [Link]

  • Xia, S. (2020). The Reaction of Benzyl Halides with 2-Nitropropane Carbanion?. ResearchGate. Retrieved from [Link]

  • LibreTexts. (2021). 24.6: Nitro Compounds. Chemistry LibreTexts. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

Sources

Strategic Solvent Selection for Reactions Involving Methyl 2-(bromomethyl)-3,5-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide

Abstract

Methyl 2-(bromomethyl)-3,5-dinitrobenzoate is a highly functionalized aromatic compound of significant interest in pharmaceutical and fine chemical synthesis, primarily due to its potent reactivity as an alkylating agent. The presence of a benzylic bromide, activated by two strongly electron-withdrawing nitro groups, renders the molecule susceptible to nucleophilic substitution. The success of reactions utilizing this intermediate—in terms of yield, purity, and reaction rate—is critically dependent on the choice of solvent. This guide provides a comprehensive analysis of solvent effects, offers detailed protocols for dissolution and reaction, and presents a framework for rational solvent selection to aid researchers in drug development and organic synthesis.

Introduction: Reactivity Profile of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate

Methyl 2-(bromomethyl)-3,5-dinitrobenzoate is a powerful electrophile designed for specific synthetic transformations. Its reactivity is governed by the interplay of its functional groups:

  • Benzylic Bromide (-CH₂Br): The bromine atom is an excellent leaving group. Its position on a benzylic carbon allows for the stabilization of a potential carbocation intermediate through resonance with the benzene ring, making both Sₙ1 and Sₙ2 reaction pathways possible.[1][2]

  • Dinitro Substitution: The two nitro groups (-NO₂) are potent electron-withdrawing groups. They significantly increase the electrophilicity of the benzylic carbon, making it highly susceptible to nucleophilic attack. This electronic effect generally favors an Sₙ2 mechanism by making the carbon center more positive and accelerating the attack by a nucleophile.[3]

  • Methyl Ester (-COOCH₃): This group is relatively stable under neutral or acidic conditions but can be susceptible to hydrolysis under strongly basic conditions.

Given this structure, the primary application of this reagent is in alkylation reactions via nucleophilic substitution. The choice of solvent is therefore the most critical experimental parameter to control, as it directly influences the reaction mechanism, the stability of intermediates, and the solvation of the nucleophile.[4]

The Central Role of the Solvent in Nucleophilic Substitutions

The solvent does more than simply dissolve reactants; it actively participates in the reaction mechanism. For a benzylic system like Methyl 2-(bromomethyl)-3,5-dinitrobenzoate, the solvent environment dictates whether the reaction proceeds via a unimolecular (Sₙ1) or bimolecular (Sₙ2) pathway.

Polar Protic vs. Polar Aprotic Solvents
  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents possess acidic protons (O-H, N-H) and are capable of hydrogen bonding. They excel at stabilizing both cations and anions. By strongly solvating the leaving group (Br⁻) and any potential carbocation intermediate, they significantly accelerate Sₙ1 reactions.[1] However, they also form a solvent "cage" around the nucleophile through hydrogen bonding, which deactivates it and hinders the Sₙ2 pathway.[5]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments but lack acidic protons. They are excellent at solvating cations but leave anions (the nucleophile) relatively "naked" and highly reactive.[5] This enhanced nucleophilicity makes polar aprotic solvents ideal for promoting Sₙ2 reactions, which are often desired for their stereospecificity and predictability.[1] For the target compound, where a direct, bimolecular attack is often preferred, polar aprotic solvents are frequently the superior choice.[6]

The following diagram illustrates the decision-making process for solvent selection based on the desired reaction mechanism.

Solvent_Selection_Workflow start Start: Select Reaction Pathway sn1 Desired Pathway: SN1 (Carbocation Intermediate) start->sn1 Weak Nucleophile sn2 Desired Pathway: SN2 (Concerted Attack) start->sn2 Strong Nucleophile protic Use Polar Protic Solvent (e.g., Methanol, Ethanol, Water) sn1->protic aprotic Use Polar Aprotic Solvent (e.g., Acetonitrile, DMSO, DMF) sn2->aprotic protic_why Rationale: - Stabilizes carbocation intermediate - Solvates leaving group protic->protic_why end_sn1 Outcome: Favors SN1 protic->end_sn1 aprotic_why Rationale: - Enhances nucleophile reactivity - Avoids 'caging' of nucleophile aprotic->aprotic_why end_sn2 Outcome: Favors SN2 aprotic->end_sn2

Caption: Solvent selection flowchart based on the desired nucleophilic substitution mechanism.

Recommended Solvents and Solubility Profile

SolventClassDielectric Constant (ε at 20°C)Key Considerations for ReactionsQualitative Solubility
Dimethyl Sulfoxide (DMSO) Polar Aprotic47.2Excellent for Sₙ2 with a wide range of nucleophiles. High boiling point allows for elevated reaction temperatures. Can be difficult to remove.[6]High
N,N-Dimethylformamide (DMF) Polar Aprotic36.7Very effective for Sₙ2 reactions. High boiling point. Can decompose at high temperatures or in the presence of strong bases.[6]High
Acetonitrile (MeCN) Polar Aprotic37.5Superior choice for many Sₙ2 reactions due to its ability to dissolve reactants and its relatively low boiling point, which simplifies workup.[6][7]Moderate to High
Acetone Polar Aprotic20.7A less polar option, useful for Sₙ2 reactions where high reactivity is not required. Volatile and easy to remove.Moderate
Tetrahydrofuran (THF) Polar Aprotic7.6Lower polarity. Good for reactions with moderately reactive nucleophiles. Can form peroxides.Moderate
Methanol (MeOH) Polar Protic32.7Will promote Sₙ1 character and may act as a competing nucleophile (solvolysis). Generally not recommended for Sₙ2 reactions.[1]Soluble[3]
Dichloromethane (DCM) Nonpolar9.1Primarily used for workup and purification (e.g., extraction, chromatography). Generally a poor choice for conducting the substitution reaction itself.Soluble

Recommendation: For most applications involving nucleophilic substitution, Acetonitrile and DMSO are the premier choices. Acetonitrile is often preferred for its ease of removal, while DMSO is ideal when higher solubility or reaction temperatures are required.[6]

Experimental Protocols

Safety Precaution: Methyl 2-(bromomethyl)-3,5-dinitrobenzoate is a potent alkylating agent and should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 4.1: General Dissolution Procedure
  • Preparation: Weigh the required amount of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate in a clean, dry reaction vessel equipped with a magnetic stir bar.

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., Nitrogen or Argon). This is crucial to prevent side reactions with atmospheric moisture, especially when using sensitive nucleophiles or bases.

  • Solvent Addition: Add the selected anhydrous polar aprotic solvent (e.g., Acetonitrile or DMSO) via syringe or cannula.

  • Dissolution: Stir the mixture at room temperature. Gentle warming (e.g., to 30-40°C) can be applied to facilitate dissolution if necessary, but avoid excessive heat until the nucleophile is added.

  • Observation: A clear, pale-yellow solution should be obtained. If particulates remain, it may indicate incomplete solubility, requiring either more solvent or a switch to a stronger solvent like DMSO.

Protocol 4.2: Example Application - Sₙ2 Alkylation of an Amine

This protocol describes a typical procedure for the alkylation of a primary or secondary amine using Acetonitrile as the solvent.

Experimental_Workflow cluster_prep 1. Reactant Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification prep_reagent Dissolve Reagent in Anhydrous Acetonitrile (Protocol 4.1) add_reagent Slowly add Reagent solution to Amine mixture at 0°C prep_reagent->add_reagent prep_amine Dissolve Amine & Base (e.g., K2CO3) in Anhydrous Acetonitrile prep_amine->add_reagent warm_rt Allow to warm to RT and stir for 4-12h add_reagent->warm_rt monitor Monitor reaction by TLC or LC-MS warm_rt->monitor quench Quench with Water monitor->quench Upon completion extract Extract with Ethyl Acetate quench->extract purify Purify via Column Chromatography extract->purify

Caption: General experimental workflow for a typical Sₙ2 alkylation reaction.

Procedure:

  • Amine Solution: In a separate flask under an inert atmosphere, dissolve the amine nucleophile (1.0 eq.) and a non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine, 1.5 eq.) in anhydrous Acetonitrile. Cool the mixture to 0°C in an ice bath.

  • Reagent Solution: Prepare a solution of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate (1.1 eq.) in anhydrous Acetonitrile according to Protocol 4.1.

  • Addition: Add the benzoate solution dropwise to the cooled, stirring amine solution over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.

  • Workup: Upon completion, filter off any inorganic salts. Concentrate the filtrate under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Conclusion

The selection of an appropriate solvent is paramount for achieving successful and reproducible outcomes in reactions involving Methyl 2-(bromomethyl)-3,5-dinitrobenzoate. Polar aprotic solvents, particularly Acetonitrile and DMSO, are highly recommended for promoting the desired Sₙ2 reactivity by enhancing the strength of the nucleophile while providing adequate solubility. By understanding the principles of solvent effects on substitution mechanisms, researchers can optimize their reaction conditions to maximize yields and purity, thereby accelerating progress in drug discovery and chemical development.

References

  • LibreTexts Chemistry. (2019). 8.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]

  • Kim, H., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. PMC - PubMed Central. [Link]

  • Ranga Reddy, S., & Manikyamba, P. (2007). Solvent effects in the reaction between piperazine and benzyl bromide. Indian Academy of Sciences. [Link]

  • The Organic Chemistry Tutor. (2019). Effect of solvent in Nucleophilic Substitution Reaction. YouTube. [Link]

  • Western Washington University Chemistry. Nucleophilic Substitution. [Link]

  • Briti Scientific. (2026). Methyl 3,5-dinitrobenzoate Reference standard. [Link]

  • Google Patents. (2019). US10392364B2 - Process for synthesis of lenalidomide.

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Troubleshooting & Optimization

Technical Support Center: Alkylation Reactions with Methyl 2-(bromomethyl)-3,5-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting alkylation reactions involving Methyl 2-(bromomethyl)-3,5-dinitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in their synthetic work with this highly activated electrophile. Here, we will dissect the underlying chemical principles, explore common pitfalls, and provide actionable, step-by-step guidance to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm getting a very low yield or no product at all in my alkylation reaction. What are the most likely causes?

Low yields in alkylation reactions with Methyl 2-(bromomethyl)-3,5-dinitrobenzoate can stem from several factors related to the substrate's unique electronic and steric properties, as well as general reaction conditions. The most common culprits include:

  • Substrate Instability: The benzylic bromide is highly activated by the two strong electron-withdrawing nitro groups.[1] While this enhances its reactivity towards nucleophilic attack, it can also make it susceptible to degradation, especially under harsh basic or thermal conditions.

  • Steric Hindrance: The presence of the methyl ester group at the 2-position, adjacent to the bromomethyl group, introduces significant steric bulk. This can impede the approach of sterically demanding nucleophiles, slowing down the desired S_N_2 reaction.[2][3]

  • Inappropriate Base Selection: The choice of base is critical. A base that is too weak may not sufficiently deprotonate the nucleophile, leading to incomplete reaction.[4] Conversely, a base that is too strong or sterically hindered can promote side reactions like elimination or degradation of the electrophile.

  • Poor Reagent Quality: Impurities in your starting material, nucleophile, solvent, or base can significantly impact the reaction. Water is a particularly common issue, as it can hydrolyze the electrophile or deactivate the base.[5]

  • Sub-optimal Reaction Conditions: Factors like temperature, concentration, and reaction time must be carefully optimized. An incorrect temperature can either halt the reaction or promote the formation of byproducts.[6]

Q2: How do the two nitro groups on the aromatic ring influence the reaction?

The dinitro substitution pattern is the most significant feature of this reagent and has a profound, multifaceted impact on the reaction:

  • Electronic Activation: The nitro groups are powerful electron-withdrawing groups (-NO₂) that pull electron density from the benzene ring through both inductive and resonance effects.[1][7] This electron deficiency extends to the benzylic carbon, making it highly electrophilic and susceptible to attack by nucleophiles. This is the primary reason the substrate is chosen for these reactions.

  • Stabilization of the Transition State: In an S_N_2 reaction, the partial negative charge that develops on the leaving group (bromide) and the incoming nucleophile in the transition state is stabilized by the electron-withdrawing nature of the ring. This lowers the activation energy and accelerates the reaction compared to an unsubstituted benzyl bromide.[8]

  • Increased Acidity of Benzylic Protons (Potential Side Reaction): While the primary reaction is substitution at the carbon bearing the bromine, the strong electron-withdrawing effect also increases the acidity of the benzylic protons. With a very strong, non-nucleophilic base, there is a potential for deprotonation, which could lead to undesired side pathways.

  • Potential for Nucleophilic Aromatic Substitution (S_N_Ar): Although the benzylic bromide is the more reactive site for S_N_1/S_N_2 reactions, the highly electron-deficient aromatic ring is activated for Nucleophilic Aromatic Substitution (S_N_Ar).[9][10] Under certain conditions (e.g., strong nucleophiles, high temperatures), a nucleophile could potentially attack the ring and displace one of the nitro groups, though this is generally a less favorable pathway.

Q3: I see multiple spots on my TLC plate. What are the common side reactions?

The formation of multiple products is a classic sign of competing reaction pathways. For this specific electrophile, you should consider the following possibilities:

  • Over-alkylation: This is especially common in N-alkylation of primary amines. The mono-alkylated product can often be more nucleophilic than the starting amine, leading to a second alkylation and the formation of a tertiary amine.[6]

  • Elimination (E2): While primary halides typically favor substitution, the use of a strong, bulky base (e.g., potassium tert-butoxide) can promote the E2 elimination of HBr to form an alkene, especially if the nucleophile is also a strong base.[11]

  • Hydrolysis: If your reaction conditions are not strictly anhydrous, the benzylic bromide can react with water to form the corresponding alcohol, 2-(hydroxymethyl)-3,5-dinitrobenzoate.

  • Reaction with Solvent: Some solvents can participate in the reaction. For example, using dimethylformamide (DMF) at elevated temperatures with certain bases can sometimes lead to the formation of byproducts from solvent decomposition.[12]

  • Degradation Products: As mentioned, the substrate can be sensitive to the reaction conditions. The appearance of colored impurities may suggest decomposition of the dinitroaromatic system.

Troubleshooting Workflow

When faced with a low-yielding reaction, a systematic approach is crucial. The following workflow can help you diagnose and solve the issue.

TroubleshootingWorkflow cluster_analysis Reaction Outcome Analysis cluster_solutions1 Solutions for Incomplete Conversion cluster_solutions2 Solutions for Byproduct Formation cluster_solutions3 Solutions for No Product start Low Yield Observed tlc_check Analyze Crude Reaction by TLC/LC-MS start->tlc_check incomplete Incomplete Conversion? (Starting Material Remains) tlc_check->incomplete Yes byproducts Multiple Byproducts? (Complex Mixture) tlc_check->byproducts No sol1_temp Increase Temperature or Extend Reaction Time incomplete->sol1_temp sol1_base Use a Stronger Base or Improve Nucleophile Activation incomplete->sol1_base sol1_reagents Verify Reagent Purity & Stoichiometry incomplete->sol1_reagents sol1_solvent Optimize Solvent (e.g., Aprotic Polar) incomplete->sol1_solvent no_product No Product Formation? byproducts->no_product No sol2_temp Lower Reaction Temperature byproducts->sol2_temp sol2_base Use a Weaker/Non-nucleophilic Base byproducts->sol2_base sol2_conditions Ensure Anhydrous Conditions byproducts->sol2_conditions sol2_nucleophile Modify Nucleophile/ Protecting Group Strategy byproducts->sol2_nucleophile sol3_reagents Confirm Reagent Identity & Purity (NMR, etc.) no_product->sol3_reagents sol3_conditions Re-evaluate Fundamental Conditions (Base/Solvent Compatibility) no_product->sol3_conditions sol3_activation Check Nucleophile pKa vs. Base Conjugate Acid pKa no_product->sol3_activation

Caption: A decision-tree workflow for troubleshooting low-yield alkylation reactions.

In-Depth Troubleshooting Guides

Guide 1: Optimizing Reaction Conditions

If your reaction shows incomplete conversion, focus on the core parameters: base, solvent, and temperature.

Q: What is the best choice of base and solvent?

This is highly dependent on your nucleophile. The goal is to choose a base with a conjugate acid pKa that is at least 2-3 units higher than the pKa of your nucleophile to ensure complete deprotonation.[4]

Nucleophile TypeRecommended BasesRecommended SolventsRationale
Alcohols / Phenols K₂CO₃, Cs₂CO₃, NaHAcetonitrile (ACN), DMF, Tetrahydrofuran (THF)Carbonates are often sufficient for phenols. For less acidic alcohols, a stronger base like sodium hydride (NaH) is needed. Aprotic solvents are preferred to avoid solvating the nucleophile too strongly.[6]
Primary/Secondary Amines K₂CO₃, Et₃N, DIPEAACN, Dichloromethane (DCM), THFA non-nucleophilic organic base is often used to scavenge the HBr byproduct without competing in the alkylation. An excess of the starting amine can also be used as the base.[6]
Thiols K₂CO₃, Et₃NACN, EthanolThiols are generally strong nucleophiles and are easily deprotonated.
Carbanions (e.g., malonates) NaH, NaOEt, KOtBuTHF, DMFA strong, non-nucleophilic base is required to generate the enolate. Low temperatures are often necessary to control reactivity.[4]

Experimental Protocol: Small-Scale Parallel Optimization

To efficiently find the best conditions, set up an array of small-scale reactions (0.1 mmol) in vials, varying one parameter at a time (e.g., test K₂CO₃, DIPEA, and NaH in parallel). Monitor all reactions by TLC at set time points (e.g., 1h, 4h, 12h) to identify the most promising conditions for a larger scale reaction.

  • Preparation: Flame-dry all glassware and use anhydrous solvents.[5]

  • Nucleophile Deprotonation (if applicable): In separate, labeled vials, dissolve your nucleophile (1.0 eq) in 2 mL of the chosen anhydrous solvent. Add the base (1.1 - 1.5 eq). Stir for 15-30 minutes at the appropriate temperature (e.g., 0 °C for NaH).

  • Alkylation: Add a solution of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate (1.0 eq) in 1 mL of the same solvent to each vial.

  • Monitoring: Stir the reactions at your chosen temperature (e.g., room temperature, 50 °C). At each time point, withdraw a small aliquot, quench with saturated NH₄Cl solution, extract with ethyl acetate, and spot on a TLC plate.

  • Analysis: Compare the TLCs to identify the condition that gives the cleanest conversion to the desired product with the fewest byproducts.

Guide 2: Addressing Substrate and Reagent Issues

If optimization of conditions fails, the problem may lie with your starting materials.

Q: My substrate is a few years old. Could it have degraded?

Yes. Benzylic bromides, especially highly activated ones, can degrade over time. Hydrolysis to the alcohol is a common degradation pathway. Before use, you should verify the purity of your electrophile.

  • Purity Check: Run a ¹H NMR of your starting material. Look for the characteristic benzylic CH₂Br singlet (expected around 4.8-5.0 ppm). The presence of a new singlet around 4.6-4.8 ppm could indicate the corresponding alcohol. Check for the absence of impurities.

  • Recrystallization: If impurities are detected, recrystallize the material from a suitable solvent system (e.g., ethyl acetate/hexanes) to purify it.

Q: How critical are anhydrous conditions?

Extremely critical. Any moisture can lead to the formation of the undesired benzyl alcohol byproduct and consume your base.

  • Solvent Preparation: Use freshly distilled solvents or purchase high-quality anhydrous solvents and store them over molecular sieves.

  • Glassware: Oven- or flame-dry all glassware and cool it under an inert atmosphere (Nitrogen or Argon).[5]

  • Reagent Handling: Handle hygroscopic bases (e.g., NaH, K₂CO₃) in a glovebox or under a positive pressure of inert gas.

Mechanistic Insight

Understanding the reaction mechanism is key to troubleshooting. The alkylation will almost certainly proceed via an S_N_2 mechanism given that it is a primary benzylic halide. An S_N_1 mechanism is unlikely unless forced by a polar, protic solvent and a very weak nucleophile.

Caption: The S_N_2 mechanism for alkylation of the dinitrobenzoate substrate.

This visualization underscores why the reaction is facile in principle: the electron-withdrawing nitro groups make the benzylic carbon an excellent target for the nucleophile (Nu:⁻). However, it also highlights the importance of the nucleophile's ability to access this carbon, which can be hindered by the ortho-ester group.

By systematically addressing these potential issues—from reaction conditions to reagent quality—you can significantly improve the yield and purity of your desired alkylated product.

References

  • Filo. (2025, May 7). Discuss the mechanism of nucleophilic substitution reaction of aryl nitro compound.
  • Russian Chemical Reviews. (n.d.). Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds. RSC Publishing.
  • Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • National Institutes of Health. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]

  • National Institutes of Health. (2020, August 12). A Walk through Recent Nitro Chemistry Advances. Retrieved from [Link]

  • Factors Affecting the Rates of SN1 and SN2 Reactions. (n.d.).
  • Chemistry LibreTexts. (2019, June 5). 13.07: Substitution of benzylic and allylic halides. Retrieved from [Link]

  • Organic Chemistry 1: An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Direct Benzylic C–H Etherification Enabled by Base-Promoted Halogen Transfer. Retrieved from [Link]

  • YouTube. (2018, February 6). 21.02 Nucleophile + Alkyl (Pseudo)halide: Influence of Electrophile. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, August 12). 8.4: Electrophiles. Retrieved from [Link]

  • The Hartwig Group. (n.d.). Sterically Controlled Alkylation of Arenes through Iridium-Catalyzed C-H Borylation. Retrieved from [Link]

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Preventing side reactions of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate with solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-(bromomethyl)-3,5-dinitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly reactive reagent. Here, we provide troubleshooting advice and frequently asked questions (FAQs) to help you mitigate side reactions with solvents and ensure the success of your experiments.

Understanding the Reagent: A Double-Edged Sword

Methyl 2-(bromomethyl)-3,5-dinitrobenzoate is a powerful alkylating agent, prized for its ability to introduce a 2-(methoxycarbonyl)-4,6-dinitrophenylmethyl group onto various nucleophiles.[1] Its utility is largely derived from the benzylic bromide, which is an excellent leaving group, and the two nitro groups, which are strong electron-wthdrawing substituents that activate the benzylic position.[1]

However, this high reactivity also makes the compound susceptible to undesired side reactions, particularly with solvents. Understanding the mechanistic pathways of these side reactions is crucial for optimizing your reaction conditions and maximizing your yield of the desired product. The primary mechanism of concern is solvolysis, a nucleophilic substitution reaction where the solvent acts as the nucleophile.[2][3]

The reaction can proceed through either an SN1 or SN2 pathway, influenced by the solvent's properties and the substrate's structure.[4] For primary benzylic halides like Methyl 2-(bromomethyl)-3,5-dinitrobenzoate, the SN2 pathway is generally favored in the presence of a good nucleophile.[4] However, the presence of electron-withdrawing groups can influence the transition state and reaction mechanism.[3]

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of a byproduct corresponding to the solvent molecule attached to the dinitrobenzoate core. What is happening and how can I prevent it?

A1: This is a classic case of solvolysis, where your solvent is acting as a nucleophile and displacing the bromide. This is particularly common with protic solvents like alcohols (methanol, ethanol) and water, or nucleophilic aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

Causality: The lone pair of electrons on the oxygen (in alcohols and water) or sulfur/nitrogen (in DMSO/DMF) attacks the electrophilic benzylic carbon, leading to the formation of an ether, alcohol, or other solvent adduct. The strong electron-withdrawing nature of the two nitro groups makes the benzylic carbon highly susceptible to nucleophilic attack.

Troubleshooting Steps:

  • Solvent Selection: Switch to a less nucleophilic, aprotic solvent. Good choices include acetonitrile (ACN), dichloromethane (DCM), or tetrahydrofuran (THF). These solvents are less likely to compete with your intended nucleophile.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures decrease the rate of all reactions, but can disproportionately slow down the undesired solvolysis.

  • Concentration: Ensure your intended nucleophile is present in a sufficiently high concentration to outcompete the solvent.

  • Moisture Control: If using aprotic solvents, ensure they are anhydrous. Water is a potent nucleophile that can lead to the formation of the corresponding benzyl alcohol. Use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q2: My reaction is sluggish and I'm getting low yields, even after switching to an aprotic solvent. What could be the issue?

A2: While aprotic solvents are generally preferred, their polarity can still influence the reaction rate. Additionally, the stability of the reagent itself can be a factor.

Causality: For an SN2 reaction to proceed efficiently, the solvent needs to be able to solvate the transition state. Highly nonpolar solvents may not be effective at this, leading to a slower reaction. Furthermore, Methyl 2-(bromomethyl)-3,5-dinitrobenzoate can degrade over time, especially if not stored properly.

Troubleshooting Steps:

  • Solvent Polarity: If using a very nonpolar solvent like hexane, consider switching to a more polar aprotic solvent like acetonitrile or acetone. These solvents can better stabilize the charged transition state of an SN2 reaction without being overly nucleophilic.

  • Reagent Purity: Verify the purity of your Methyl 2-(bromomethyl)-3,5-dinitrobenzoate. Impurities or degradation products can inhibit the reaction. Consider purifying the reagent by recrystallization if necessary.

  • Storage: Ensure the reagent is stored under recommended conditions, which is typically at 2-8°C under an inert atmosphere.[5] Exposure to light and moisture should be minimized.

  • Activators: In some cases, the addition of a catalytic amount of a more reactive halide salt, like sodium iodide, can accelerate the reaction. This in-situ generation of the more reactive benzyl iodide can be beneficial.[6]

Troubleshooting Guide: A Systematic Approach

When encountering unexpected results, a systematic approach to troubleshooting is essential. The following workflow can help you identify and resolve issues related to solvent side reactions.

Troubleshooting_Workflow Start Problem: Low Yield or Unexpected Byproducts Check_Solvent Is the solvent protic or highly nucleophilic? (e.g., MeOH, H2O, DMSO) Start->Check_Solvent Switch_Solvent Action: Switch to a polar, aprotic, non-nucleophilic solvent (e.g., ACN, DCM, THF) Check_Solvent->Switch_Solvent Yes Check_Moisture Is the reaction sensitive to moisture? Check_Solvent->Check_Moisture No Switch_Solvent->Check_Moisture Dry_Solvents Action: Use anhydrous solvents and inert atmosphere Check_Moisture->Dry_Solvents Yes Check_Temp Is the reaction temperature too high? Check_Moisture->Check_Temp No Dry_Solvents->Check_Temp Lower_Temp Action: Lower the reaction temperature Check_Temp->Lower_Temp Yes Check_Purity Is the reagent pure and properly stored? Check_Temp->Check_Purity No Lower_Temp->Check_Purity Purify_Reagent Action: Verify purity (e.g., NMR) and store at 2-8°C Check_Purity->Purify_Reagent No Success Problem Resolved Check_Purity->Success Yes Purify_Reagent->Success

Caption: Troubleshooting workflow for side reactions.

Solvent Selection Guide

The choice of solvent is paramount in controlling the reactivity of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate. The following table provides a summary of common solvents and their suitability for reactions with this reagent.

SolventTypeNucleophilicityPolarityRecommendationPotential Side Products
Methanol (MeOH) ProticHighPolarNot RecommendedMethyl ether derivative
Ethanol (EtOH) ProticHighPolarNot RecommendedEthyl ether derivative[3]
Water (H₂O) ProticHighPolarNot RecommendedBenzyl alcohol derivative
Dimethyl Sulfoxide (DMSO) AproticHighPolarUse with CautionSulfonium salt/oxide
Dimethylformamide (DMF) AproticModeratePolarUse with CautionFormamidinium salt
Acetonitrile (ACN) AproticLowPolarRecommended Minimal
Dichloromethane (DCM) AproticLowModerately PolarRecommended Minimal
Tetrahydrofuran (THF) AproticLowModerately PolarRecommended Minimal
Hexane AproticVery LowNonpolarMay be too slowMinimal

Experimental Protocol: General Procedure for Nucleophilic Substitution

This protocol provides a general framework for performing a nucleophilic substitution reaction with Methyl 2-(bromomethyl)-3,5-dinitrobenzoate while minimizing solvent-related side reactions.

  • Solvent Preparation: Use an anhydrous grade of a recommended aprotic solvent (e.g., acetonitrile). If not available, dry the solvent over an appropriate drying agent (e.g., calcium hydride for ACN) and distill under an inert atmosphere.

  • Reaction Setup: Assemble a flame-dried reaction flask equipped with a magnetic stir bar and a septum under a positive pressure of an inert gas (argon or nitrogen).

  • Reagent Addition: Dissolve your nucleophile in the anhydrous solvent and add it to the reaction flask via syringe.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath. This can help to control the initial exotherm and minimize side reactions.

  • Substrate Addition: Dissolve Methyl 2-(bromomethyl)-3,5-dinitrobenzoate in a minimal amount of the anhydrous solvent and add it dropwise to the cooled solution of the nucleophile over a period of 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the desired amount of time. Monitor the progress of the reaction by an appropriate technique (e.g., TLC or LC-MS).

  • Workup: Once the reaction is complete, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride). Extract the product with an appropriate organic solvent.

  • Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate in vacuo. Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Mechanistic Insight: The Solvolysis Pathway

To better understand and prevent side reactions, it is helpful to visualize the underlying chemical mechanism. The following diagram illustrates the SN2 solvolysis of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate with a generic alcohol solvent (ROH).

Caption: SN2 solvolysis mechanism.

By understanding the principles outlined in this guide, researchers can effectively troubleshoot and prevent side reactions when working with Methyl 2-(bromomethyl)-3,5-dinitrobenzoate, leading to more efficient and successful synthetic outcomes.

References

  • Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. PubMed Central. Available at: [Link]

  • Mechanism of Solvolyses of Substituted Benzyl Bromides in 80 % Ethanol. ResearchGate. Available at: [Link]

  • US10392364B2 - Process for synthesis of lenalidomide - Google Patents.
  • Synthesis and solvolysis of some D-glucopyranosyl bromides having a benzyl group at C-2. ACS Publications. Available at: [Link]

  • Correlation of Solvolysis Rates. VIII. Benzhydryl Chloride and Bromide. Comparison of mY and Swain's Correlations1. Journal of the American Chemical Society. Available at: [Link]

  • Reactions at the benzylic position (video). Khan Academy. Available at: [Link]

  • Reactions at Benzylic Positions: Videos & Practice Problems. Pearson. Available at: [Link]

  • Solvent effects in the reaction between piperazine and benzyl bromide. Indian Academy of Sciences. Available at: [Link]

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Available at: [Link]

  • 13.07: Substitution of benzylic and allylic halides. Chemistry LibreTexts. Available at: [Link]

  • 2.9: Reactions at the Benzylic Position. Chemistry LibreTexts. Available at: [Link]

  • Rates of solvolysis of p-dimethylamino benzyl halides. Chemistry Stack Exchange. Available at: [Link]

  • Benzyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. Available at: [Link]

  • Benzyl bromide. Wikipedia. Available at: [Link]

  • Synthesis of methyl 3,5-dinitrobenzoate. PrepChem.com. Available at: [Link]

  • development and validation of gc-ms method for the trace level determination of potential genotoxic. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]

  • Methyl 3,5-dinitrobenzoate. ResearchGate. Available at: [Link]

  • Methyl 2-(bromomethyl)-3-nitrobenzoate | C9H8BrNO4 | CID 1487795. PubChem. Available at: [Link]

  • (PDF) Methyl 2-methyl-3,5-dinitrobenzoate. ResearchGate. Available at: [Link]

  • Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. Available at: [Link]

  • Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. Hans Shodh Sudha. Available at: [Link]

  • Methyl 3,5-dinitrobenzoate | C8H6N2O6 | CID 222067. PubChem. Available at: [Link]

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Technical Support Center: Enhancing the Solubility of Dinitrobenzoate Derivatives for Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the analysis of dinitrobenzoate derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter solubility challenges during their experimental workflows. Here, we move beyond simple protocols to explain the underlying principles of solubility enhancement, ensuring you can confidently troubleshoot and adapt these methods to your specific analytical needs.

Introduction: The Challenge of Dinitrobenzoate Solubility

Dinitrobenzoate derivatives are commonly synthesized for the qualitative analysis and identification of alcohols and phenols.[1][2] The formation of these crystalline esters facilitates characterization, often through techniques like melting point determination, spectroscopy, and chromatography. However, the inherent chemical nature of these derivatives—often characterized by aromatic rings and nitro groups—can lead to poor solubility in aqueous and some organic solvents commonly used in analytical techniques like HPLC and LC-MS. This guide provides a structured approach to overcoming these solubility hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My dinitrobenzoate derivative has precipitated out of my sample solution before I can analyze it. What are the primary factors I should consider to improve its solubility?

Answer: The solubility of any compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[3] Dinitrobenzoate derivatives, while possessing polar nitro and ester groups, also have a significant nonpolar aromatic component. The interplay of these features dictates their solubility.

Several key factors influence the solubility of these derivatives:

  • Solvent Polarity: The choice of solvent is the most critical factor. A solvent that closely matches the polarity of the dinitrobenzoate derivative will be most effective.

  • Temperature: For most solid solutes, solubility increases with temperature.[4] This is because the dissolution process is often endothermic, meaning it absorbs heat.[5]

  • pH of the Medium: For derivatives with ionizable groups, pH can dramatically alter solubility. While the ester linkage in dinitrobenzoates is generally stable, the parent 3,5-dinitrobenzoic acid is a weak acid and its solubility is pH-dependent.

  • Particle Size and Form: Smaller particle sizes increase the surface area available for dissolution.[5][6] Additionally, different crystalline forms (polymorphs) of the same compound can exhibit different solubilities.[7]

Question 2: I am using a common solvent like methanol or acetonitrile, but my dinitrobenzoate derivative is still not dissolving sufficiently for my HPLC analysis. What are my next steps?

Answer: When a single solvent system is inadequate, a systematic approach to solvent selection and modification is necessary.

Strategy 1: Co-solvency

This is one of the most effective and widely used techniques to enhance the solubility of poorly soluble compounds.[8] By mixing a primary solvent with a miscible co-solvent, you can fine-tune the polarity of the solvent system to better match that of your analyte.

Causality: A co-solvent can disrupt the intermolecular forces of the primary solvent (like the strong hydrogen bonding in water), creating a more favorable environment for the solute to dissolve.[8] For dinitrobenzoate derivatives, which have both polar and nonpolar characteristics, a mixture of a polar protic solvent (e.g., water, methanol) and a polar aprotic solvent (e.g., acetonitrile, DMSO, DMF) or a less polar solvent can be effective.

Experimental Protocol: Optimizing a Co-solvent System

Here is a step-by-step workflow to systematically determine an optimal co-solvent mixture for your dinitrobenzoate derivative.

Caption: Workflow for optimizing a co-solvent system.

Step-by-Step Methodology:

  • Initial Solvent Selection: Begin with the primary solvent used in your analytical mobile phase (e.g., water/methanol or water/acetonitrile).

  • Co-solvent Screening: Select a range of miscible co-solvents with varying polarities. Good candidates include:

    • Dimethyl sulfoxide (DMSO)

    • Dimethylformamide (DMF)

    • Tetrahydrofuran (THF)

    • Isopropanol

  • Prepare Stock Solutions: Create a concentrated stock solution of your dinitrobenzoate derivative in a solvent in which it is highly soluble (e.g., pure DMSO or DMF). This ensures accurate and consistent starting concentrations.

  • Serial Dilutions: In a series of vials, prepare different ratios of your primary solvent and chosen co-solvent (e.g., 9:1, 8:2, 7:3, etc.).

  • Spike and Observe: Add a small, known volume of your stock solution to each solvent mixture. Vortex each vial and visually inspect for precipitation. You can also use a spectrophotometer to quantify the amount of dissolved compound.

  • Identify Optimal Range: Determine the solvent ratio that keeps your compound fully dissolved at the desired concentration for your analysis.

Question 3: Can I use pH adjustment to improve the solubility of my dinitrobenzoate derivative?

Answer: The effectiveness of pH adjustment depends on the specific structure of your derivative. The 3,5-dinitrobenzoate moiety itself does not have a readily ionizable proton. However, if the parent alcohol or phenol from which the derivative was made contains an acidic or basic functional group, then pH modification can be a powerful tool.

Causality: For a derivative with a basic group (e.g., an amine), lowering the pH will protonate that group, forming a more water-soluble salt. Conversely, for a derivative with an acidic group (e.g., a carboxylic acid or a phenolic hydroxyl), increasing the pH will deprotonate it, also forming a more soluble salt.

Important Consideration: Be mindful of the stability of the ester linkage. Extreme pH values (highly acidic or basic) can catalyze the hydrolysis of the dinitrobenzoate ester, breaking it down into 3,5-dinitrobenzoic acid and the parent alcohol/phenol. Therefore, pH adjustments should be made cautiously and within a range that does not compromise the integrity of your analyte.

Question 4: Are there other, more advanced techniques I can use if co-solvency and pH adjustment are not sufficient?

Answer: Yes, for particularly challenging compounds, several other methods can be employed.

Strategy 2: Use of Surfactants

Surfactants, or surface-active agents, can increase the solubility of hydrophobic compounds in aqueous solutions through a process called micellization.[9]

Causality: At concentrations above the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles. These are spherical structures with a hydrophobic core and a hydrophilic exterior. Your nonpolar dinitrobenzoate derivative can partition into the hydrophobic core of the micelle, effectively being "solubilized" in the bulk aqueous phase.

Common Surfactants in Analytical Chemistry:

Surfactant TypeExampleTypical Use
Anionic Sodium Dodecyl Sulfate (SDS)Capillary electrophoresis, HPLC
Cationic Cetyltrimethylammonium Bromide (CTAB)HPLC, specialized applications
Non-ionic Triton X-100, Tween 80General solubilization, less interaction with charged analytes
Zwitterionic CHAPSProtein solubilization, can be useful for complex samples

Protocol Considerations:

  • The surfactant concentration must be above its CMC.

  • The chosen surfactant should be compatible with your analytical method (e.g., non-ionic surfactants are often preferred for LC-MS as they are less likely to cause ion suppression).

Strategy 3: Hydrotropy

Hydrotropy involves the addition of a large amount of a second solute (a hydrotrope) to increase the aqueous solubility of a poorly soluble compound.[7][8]

Causality: Unlike surfactants, hydrotropes do not form well-defined micelles. Instead, they are thought to aggregate and create molecular environments that are more favorable for the solute.

Examples of Hydrotropes:

  • Sodium benzoate

  • Sodium salicylate

  • Nicotinamide

This technique is less common in routine analytical workflows but can be effective for specific applications.

Troubleshooting Summary: A Decision-Making Workflow

When faced with a solubility issue, follow this logical progression to efficiently find a solution.

G start Insoluble Dinitrobenzoate Derivative solvent_choice 1. Re-evaluate Primary Solvent Is it appropriate for the derivative's polarity? start->solvent_choice cosolvency 2. Implement Co-solvency (e.g., Water/ACN, MeOH/DMSO) solvent_choice->cosolvency If still insoluble success Solubility Achieved Proceed to Analysis solvent_choice->success If soluble ph_adjust 3. Consider pH Adjustment (If derivative has ionizable groups) cosolvency->ph_adjust If still insoluble cosolvency->success If soluble surfactant 4. Use Surfactants (e.g., SDS, Triton X-100) ph_adjust->surfactant If still insoluble ph_adjust->success If soluble hydrotropy 5. Explore Hydrotropy (e.g., Sodium Benzoate) surfactant->hydrotropy If still insoluble surfactant->success If soluble hydrotropy->success If soluble

Caption: A logical workflow for troubleshooting solubility issues.

References
  • The solubility of 3,5-dinitrobenzoic acid in seven solvents. ResearchGate. Available at: [Link]

  • How will you increase the solubility of organic compounds in water? Quora. Available at: [Link]

  • Solubility of Organic Compounds. Chemistry Steps. Available at: [Link]

  • An efficient microscale procedure for the preparation of 3,5-dinitrobenzoates. ProQuest. Available at: [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

  • Derivatization of Alcohols Using (bmim)HSO4: A Green Approach for the Undergraduate Chemistry Laboratory. Science and Education Publishing. Available at: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Techniques For Increasing Solubility: A Review Of Conventional And New Strategies. ResearchGate. Available at: [Link]

  • Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. ResearchGate. Available at: [Link]

  • Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. Hans Shodh Sudha. Available at: [Link]

  • 13.3: Factors Affecting Solubility. Chemistry LibreTexts. Available at: [Link]

  • factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. IJNRD. Available at: [Link]

  • Factors that Affect the Solubility of Drugs. Pharmaguideline. Available at: [Link]

  • Methyl 3,5-dinitrobenzoate. PubChem. Available at: [Link]

  • 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. Available at: [Link]

  • factors affecting solubility: Topics by Science.gov. Science.gov. Available at: [Link]

  • 3,5-Dinitrobenzoate. PubChem. Available at: [Link]

  • octyl 3,5-dinitrobenzoate. NIST WebBook. Available at: [Link]

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Purification techniques for Methyl 2-(bromomethyl)-3,5-dinitrobenzoate reaction products

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate. As a critical intermediate in various synthetic pathways, its purity is paramount. This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your purification strategy.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions that arise post-synthesis.

Question: What are the primary impurities I should expect after synthesizing Methyl 2-(bromomethyl)-3,5-dinitrobenzoate?

Answer: The synthesis, typically a Wohl-Ziegler radical bromination of Methyl 2-methyl-3,5-dinitrobenzoate using N-bromosuccinimide (NBS), can generate several predictable impurities.[1][2][3] Understanding these is the first step to effective purification.

  • Unreacted Starting Material (SM): Methyl 2-methyl-3,5-dinitrobenzoate. Incomplete reaction is common.

  • Dibrominated Byproduct: Methyl 2-(dibromomethyl)-3,5-dinitrobenzoate. This forms if the benzylic position is brominated twice.

  • Hydrolysis Product: Methyl 2-(hydroxymethyl)-3,5-dinitrobenzoate. The target compound is a benzyl bromide, which is susceptible to hydrolysis if exposed to water, especially during workup or if the reaction solvents are not anhydrous.[4][5]

  • Succinimide: This is the direct byproduct from NBS and is often present in large quantities.[2]

  • Residual Radical Initiator: Traces of initiators like AIBN (2,2'-azobis(2-methylpropionitrile)) or its decomposition products.

Question: What is the very first purification step I should take after the reaction is complete?

Answer: Your initial workup is critical for removing the most common and easily separable byproduct: succinimide. Succinimide has low solubility in many organic solvents used for the reaction, such as carbon tetrachloride (CCl₄) or acetonitrile.[1][2]

The first step should be to cool the reaction mixture and filter it. This will remove the bulk of the succinimide, which precipitates out. The filtered solid should be washed with a small amount of the cold reaction solvent to recover any trapped product. The filtrate then contains your crude product and the remaining soluble impurities.

Question: Recrystallization or Column Chromatography: Which should I choose for my primary purification?

Answer: The choice depends on the impurity profile of your crude product, which can be quickly assessed via Thin Layer Chromatography (TLC).

  • Choose Recrystallization if: Your crude product is mostly the desired compound with minor impurities that have different solubility profiles. It is a faster, more scalable, and more economical method for removing small amounts of contaminants.[6] A successful recrystallization yields a highly pure, crystalline solid.

  • Choose Column Chromatography if: Your TLC shows multiple, closely-spaced spots, indicating a complex mixture of the starting material, product, and byproducts with similar polarities.[7][8] Chromatography is unparalleled for separating components of comparable structure and is often necessary to achieve the high purity required for pharmaceutical applications.[9][10]

The diagram below illustrates a logical workflow for making this decision.

Purification_Decision_Workflow start Post-Reaction Mixture filter_succinimide Filter to Remove Insoluble Succinimide start->filter_succinimide concentrate Concentrate Filtrate to Obtain Crude Product filter_succinimide->concentrate run_tlc Analyze Crude Product by TLC concentrate->run_tlc one_major_spot Result: One Major Spot, Minor Impurities run_tlc->one_major_spot  Dominant Product?   multiple_spots Result: Multiple Spots of Similar Intensity/Polarity run_tlc->multiple_spots  Complex Mixture?   recrystallize Purify by Recrystallization one_major_spot->recrystallize chromatography Purify by Flash Column Chromatography multiple_spots->chromatography final_product Pure Product recrystallize->final_product chromatography->final_product

Caption: Decision workflow for purification strategy.

Question: How do I confirm the purity of my final product?

Answer: A combination of techniques should be used for definitive purity assessment:

  • Thin Layer Chromatography (TLC): The purified product should appear as a single, well-defined spot in multiple eluent systems.

  • Melting Point Analysis: A sharp melting point range that matches the literature value (approx. 72-74 °C) indicates high purity.[11] Impure compounds typically exhibit a broad and depressed melting point range.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the most powerful tool. It will confirm the structure and reveal the presence of impurities. Look for the characteristic benzylic CH₂Br peak and the correct integration and splitting patterns for the aromatic protons. The absence of peaks corresponding to the starting material's CH₃ group or the hydrolysis product's CH₂OH group is a key indicator of purity.

Section 2: In-Depth Troubleshooting Guide

This section addresses more complex issues that may arise during purification.

Problem: My crude product is an oily, dark residue, not the expected off-white solid. What happened?

Answer: This is a common issue that typically points to two main causes:

  • Excessive Impurities: A high concentration of byproducts, particularly the dibrominated compound or residual solvent, can act as a eutectic mixture, depressing the freezing point of your product and preventing crystallization.

  • Degradation: The dark color often suggests degradation. Benzyl bromides can be unstable, and prolonged heating or exposure to nucleophiles (including trace water) can lead to decomposition pathways.

Troubleshooting Steps:

  • First, try to triturate the oil with a cold, non-polar solvent like hexane. This may wash away some of the more non-polar impurities and induce crystallization of the desired product.

  • If trituration fails, column chromatography is your best recourse. The oil can be directly adsorbed onto a small amount of silica gel and dry-loaded onto the column. This will separate the product from both more and less polar impurities, as well as the colored degradation products which often adhere strongly to the silica.

Problem: My yield is significantly low after column chromatography. Where did my product go?

Answer: Low yield after chromatography can be frustrating. The cause is often one of the following:

  • Product is Still on the Column: Your eluent system may not be polar enough to move the product effectively. Methyl 2-(bromomethyl)-3,5-dinitrobenzoate is quite polar due to its two nitro groups and ester functionality. If you are using a very non-polar eluent (e.g., 100% hexane), your product may not have eluted.

  • Co-elution with an Impurity: If an impurity has a very similar polarity (Rf value on TLC), it may be impossible to separate cleanly, forcing you to discard mixed fractions and thus lowering the yield of pure product.

  • Degradation on Silica: Silica gel is slightly acidic and can sometimes catalyze the hydrolysis of sensitive compounds like benzyl bromides, especially if the chromatography run is prolonged.

Troubleshooting_Low_Yield start Low Yield After Column Chromatography check_tlc Review TLC of Fractions: Is Product in Late Fractions? start->check_tlc check_mixed Review TLC of Fractions: Are Fractions Mixed? start->check_mixed check_streak Does TLC Show Streaking or Baseline Spots? start->check_streak increase_polarity Action: Increase Eluent Polarity (e.g., higher % EtOAc) to Elute Remaining Product check_tlc->increase_polarity Yes recolumn Action: Combine Mixed Fractions, Evaporate, and Re-run Column with a Shallower Gradient check_mixed->recolumn Yes neutralize_silica Action: Run Column Faster or Use Neutralized Silica Gel (e.g., with triethylamine) check_streak->neutralize_silica Yes

Caption: Troubleshooting flowchart for low chromatography yield.

Problem: My purified product shows signs of degradation (e.g., turning yellow/brown, developing an irritating odor) upon storage. How can I improve its stability?

Answer: Benzyl bromides are lachrymatory and can be unstable, particularly to light and moisture. The electron-withdrawing nitro groups provide some stability, but proper handling is key.

  • Ensure Absolute Dryness: Before storing, ensure the product is completely free of solvent and moisture. Dry it under high vacuum for several hours.

  • Inert Atmosphere: Store the compound under an inert atmosphere (nitrogen or argon).

  • Cold and Dark Storage: Store the vial in a refrigerator or freezer (-20°C is ideal), wrapped in aluminum foil to protect it from light. A desiccator within the cold storage unit provides an additional layer of protection against moisture.[11]

Section 3: Detailed Purification Protocols

Protocol 1: Initial Workup and Removal of Succinimide

  • Cooling: Once the reaction is deemed complete by TLC, cool the reaction vessel to 0-5 °C in an ice bath.

  • Filtration: Set up a Büchner funnel for vacuum filtration. Filter the cold reaction mixture. The white solid collected is primarily succinimide.

  • Washing: Wash the collected solid with a small portion of the cold reaction solvent (e.g., acetonitrile) to recover any product that may have been trapped.

  • Combine and Concentrate: Combine the initial filtrate and the washings. Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Recrystallization

Causality: This technique works by exploiting the differences in solubility between the desired product and impurities at different temperatures. An ideal solvent will dissolve the product and impurities when hot but only the product will crystallize upon cooling, leaving the impurities behind in the solution.[6][12]

  • Solvent Selection: Ethanol or a mixture of ethyl acetate and hexane are good starting points. Perform a small-scale test to find the optimal solvent or solvent ratio.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling recrystallization solvent needed to fully dissolve the solid. Keep the solution at or near its boiling point.

  • Cooling (Crystallization): Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Protocol 3: Purification by Flash Column Chromatography

Causality: This method separates compounds based on their polarity. The polar silica gel (stationary phase) retards the movement of polar compounds, while a less polar solvent (mobile phase) carries less polar compounds through the column more quickly.[8]

  • TLC Analysis: Determine an appropriate eluent system using TLC. Aim for an Rf value of ~0.25-0.35 for the product. A good starting point is a mixture of Hexane and Ethyl Acetate (e.g., starting with 9:1 and increasing polarity).

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system as a slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb it onto a small amount of silica gel (dry loading), which often gives better separation. Add the sample to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through. Collect fractions sequentially in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, purified product.

Section 4: Data & Visualization

Table 1: Common Impurities and Their Characteristics

Impurity NameStructurePolarity relative to ProductHow to Remove
Starting Material (Methyl 2-methyl-3,5-dinitrobenzoate)Aromatic ring with -CH₃Less PolarColumn Chromatography
Dibrominated Byproduct (Methyl 2-(dibromomethyl)-3,5-dinitrobenzoate)Aromatic ring with -CHBr₂Less PolarColumn Chromatography
Hydrolysis Product (Methyl 2-(hydroxymethyl)-3,5-dinitrobenzoate)Aromatic ring with -CH₂OHMore PolarColumn Chromatography, Recrystallization (may stay in mother liquor)
Succinimide 5-membered ring imideVery Polar (but low solubility in non-polar solvents)Initial filtration post-reaction

Table 2: Recommended Solvents for Purification

TechniqueSolvent SystemRationale
Recrystallization EthanolGood solubility when hot, poor when cold for dinitroaromatics.[13]
IsopropanolSimilar properties to ethanol, can be a good alternative.
Ethyl Acetate / HexaneA two-solvent system allows for fine-tuning of solubility. Dissolve in hot EtOAc, add hot Hexane until cloudy, then cool.
Column Chromatography Hexane / Ethyl Acetate (Gradient)Standard system for moderately polar compounds. A gradient from low to high ethyl acetate content effectively separates byproducts.[14]
Dichloromethane / HexaneAnother effective system; DCM is more aggressive at dissolving compounds than ethyl acetate.

References

  • ProQuest. (n.d.). An efficient microscale procedure for the preparation of 3,5-dinitrobenzoates. Retrieved from ProQuest. [Link]

  • ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. Retrieved from ResearchGate. [Link]

  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Retrieved from CDN. [Link]

  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics. Retrieved from Agilent. [Link]

  • UKEssays. (2017). Synthesis and Purification of Nitrophenols. Retrieved from UKEssays. [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from University of Colorado Boulder, Department of Chemistry. [Link]

  • Tahir, M. N., et al. (2010). Methyl 2-methyl-3,5-dinitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o288. [Link]

  • ResearchGate. (n.d.). Visible-Light Driven Hydrolysis of Benzyl Halides with Water for Preparation of Benzyl Alcohols. Retrieved from ResearchGate. [Link]

  • Glusker, J. P., et al. (2013). Co-crystallization of 3,5-dinitrobenzoic acid with two antipsychotic agents. Acta Crystallographica Section C: Crystal Structure Communications, 69(Pt 9), 1035–1040. [Link]

  • Google Patents. (n.d.). CN107098791B - Preparation method of benzyl bromide.
  • Google Patents. (n.d.). US10392364B2 - Process for synthesis of lenalidomide.
  • YouTube. (2022). Preparation of Benzaldehydes, Part 4: Reduction of Benzoic Acid Derivatives. Retrieved from YouTube. [Link]

  • Google Patents. (n.d.). US20180334443A1 - An improved process for synthesis of lenalidomide.
  • ResearchGate. (n.d.). Methyl 3,5-dinitrobenzoate. Retrieved from ResearchGate. [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 3,5-dinitrobenzoate. Retrieved from PrepChem.com. [Link]

  • Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from Organic Chemistry Portal. [Link]

  • YouTube. (2020). Recrystallization. Retrieved from YouTube. [Link]

  • Wikipedia. (n.d.). Wohl–Ziegler bromination. Retrieved from Wikipedia. [Link]

  • American Chemical Society. (2021). Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. Retrieved from ACS Publications. [Link]

  • Chegg.com. (2020). Solved 1H-NMR Assignments for product from hydrolysis of | Chegg.com. Retrieved from Chegg.com. [Link]

  • ResearchGate. (2010). Methyl 2-methyl-3,5-dinitrobenzoate. Retrieved from ResearchGate. [Link]

  • YouTube. (2022). Wohl Ziegler Bromination - Named Reactions in Organic Chemistry. Retrieved from YouTube. [Link]

  • MDPI. (2022). Effect of Non-Covalent Interactions on the 2,4- and 3,5-Dinitrobenzoate Eu-Cd Complex Structures. Retrieved from MDPI. [Link]

  • YouTube. (2013). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. Retrieved from YouTube. [Link]

  • World Journal of Pharmaceutical Research. (2022). Development and validation of gc-ms method for the trace level determination of potential genotoxic. Retrieved from WJPR. [Link]

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Technical Support Center: Optimizing Derivatization with Methyl 2-(bromomethyl)-3,5-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing your derivatization reactions using Methyl 2-(bromomethyl)-3,5-dinitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the analytical detection of nucleophilic compounds such as phenols, carboxylic acids, amines, and thiols. Here, we will delve into the causality behind experimental choices, provide robust protocols, and offer detailed troubleshooting advice to ensure the success of your derivatization strategy.

Frequently Asked Questions (FAQs)

Q1: What is Methyl 2-(bromomethyl)-3,5-dinitrobenzoate and why is it used as a derivatizing agent?

Methyl 2-(bromomethyl)-3,5-dinitrobenzoate (MBDB) is a highly reactive alkylating agent. Its utility as a derivatization reagent stems from several key features of its molecular structure. The bromomethyl group serves as a reactive site for nucleophilic substitution with analytes containing active hydrogens, such as phenols, carboxylic acids, primary and secondary amines, and thiols. The two nitro groups are strong electron-withdrawing groups, which enhance the reactivity of the benzylic bromide, making the derivatization reaction more efficient.[1] Furthermore, the dinitrobenzoyl moiety introduces a strong chromophore into the analyte molecule, significantly enhancing its ultraviolet (UV) absorbance. This is particularly beneficial for analytes that lack a native chromophore, thereby improving their detection limits in HPLC-UV analysis.

Q2: What are the primary applications of derivatization with this reagent?

The primary application is to improve the analytical detection and quantification of compounds that are otherwise difficult to analyze by techniques like High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. By attaching the dinitrobenzoyl group, you can:

  • Enhance UV detection: The dinitroaromatic structure provides strong UV absorbance, allowing for sensitive detection at higher wavelengths where matrix interference is often lower.

  • Improve chromatographic properties: Derivatization can increase the hydrophobicity of polar analytes, leading to better retention and peak shape on reversed-phase HPLC columns.

  • Increase ionization efficiency in MS: While the primary benefit is for UV detection, the added molecular weight and potential for specific fragmentation patterns can be advantageous in some LC-MS applications.

Q3: What are the storage and handling requirements for Methyl 2-(bromomethyl)-3,5-dinitrobenzoate?

This reagent is a moisture-sensitive and corrosive solid.[2][3] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, typically at 2-8°C.[4] Due to its reactivity, it is crucial to handle it in a chemical fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[2]

Q4: What functional groups can be derivatized with Methyl 2-(bromomethyl)-3,5-dinitrobenzoate?

This reagent reacts with nucleophilic functional groups that have an active hydrogen. The general order of reactivity is:

Thiols > Amines > Phenols > Carboxylic Acids

The specific reaction conditions, particularly the choice of base and solvent, will influence the efficiency of derivatization for each functional group.

General Derivatization Protocol and Optimization

The derivatization reaction is a nucleophilic substitution where the analyte (e.g., a phenol or carboxylic acid) displaces the bromide from the reagent. This reaction is typically carried out in an aprotic organic solvent in the presence of a non-nucleophilic base.

Reaction Mechanism

Caption: General derivatization workflow.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general starting point. Optimization will be necessary for specific analytes and matrices.

  • Sample Preparation:

    • Ensure the sample is dry, as water can hydrolyze the reagent and compete with the analyte. Lyophilization or evaporation under nitrogen are common drying methods.

    • Dissolve the dried sample in an appropriate aprotic solvent (e.g., acetonitrile, acetone, or dimethylformamide - DMF).

  • Reagent Preparation:

    • Prepare a stock solution of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate in the chosen solvent.

    • Prepare a stock solution of a suitable non-nucleophilic base (e.g., potassium carbonate, triethylamine, or diisopropylethylamine).

  • Derivatization Reaction:

    • In a reaction vial, combine the sample solution with an excess of the derivatizing reagent and the base. A typical starting point is a 2-5 fold molar excess of the reagent over the analyte.

    • Seal the vial and heat the mixture. Reaction times and temperatures will vary depending on the analyte's reactivity. Start with conditions like 60°C for 30-60 minutes.

  • Reaction Quenching and Sample Cleanup (if necessary):

    • After cooling, the reaction can be quenched by adding a small amount of an acid (e.g., acetic acid) to neutralize the excess base.

    • The sample can then be diluted with the mobile phase and directly injected, or a cleanup step (e.g., liquid-liquid extraction or solid-phase extraction) can be employed to remove excess reagent and byproducts.

Optimization Parameters

The key to successful derivatization is the careful optimization of reaction conditions.

ParameterRationale and Optimization Strategy
Solvent Aprotic solvents like acetonitrile, acetone, and DMF are preferred as they do not compete with the analyte. The choice of solvent can influence reaction rates and solubility of reactants.
Base A base is required to deprotonate the analyte, making it a better nucleophile. For weakly acidic analytes like phenols and carboxylic acids, a stronger base like potassium carbonate may be necessary. For more nucleophilic amines, a milder organic base like triethylamine is often sufficient.
Reagent Concentration A molar excess of the derivatizing agent is used to drive the reaction to completion. However, a very large excess can lead to interfering peaks in the chromatogram. Start with a 2-5 fold excess and adjust as needed.
Temperature Higher temperatures increase the reaction rate. However, excessive heat can lead to degradation of the analyte or the derivative. A typical range to explore is 40-80°C.
Reaction Time The reaction time should be sufficient for complete derivatization. Monitor the reaction progress by analyzing aliquots at different time points to determine the optimal duration.

Troubleshooting Guide

G cluster_LowYield Causes for Low Yield cluster_ExtraPeaks Causes for Extra Peaks cluster_Solutions Potential Solutions Start Problem Encountered LowYield Low or No Derivative Peak Start->LowYield ExtraPeaks Extra/Interfering Peaks Start->ExtraPeaks PoorPeakShape Poor Peak Shape (Tailing/Fronting) Start->PoorPeakShape Irreproducible Irreproducible Results Start->Irreproducible LY_Cause1 Incomplete Reaction LowYield->LY_Cause1 LY_Cause2 Reagent Degradation LowYield->LY_Cause2 LY_Cause3 Analyte Degradation LowYield->LY_Cause3 LY_Cause4 Poor Nucleophilicity LowYield->LY_Cause4 EP_Cause1 Excess Reagent ExtraPeaks->EP_Cause1 EP_Cause2 Reagent Hydrolysis ExtraPeaks->EP_Cause2 EP_Cause3 Side Reactions ExtraPeaks->EP_Cause3 Sol_MobilePhase Adjust Mobile Phase/Gradient PoorPeakShape->Sol_MobilePhase Sol_Dry Ensure Anhydrous Conditions Irreproducible->Sol_Dry Sol_Optimize Reduce Excess LY_Cause1->Sol_Optimize LY_Cause2->Sol_Dry Sol_FreshReagent Use Fresh Reagent LY_Cause2->Sol_FreshReagent LY_Cause3->Sol_Optimize Sol_StrongerBase Use Stronger/Different Base LY_Cause4->Sol_StrongerBase EP_Cause1->Sol_Optimize Sol_Cleanup Incorporate Sample Cleanup (SPE/LLE) EP_Cause1->Sol_Cleanup EP_Cause2->Sol_Dry EP_Cause3->Sol_Cleanup

Caption: A logical troubleshooting workflow for derivatization issues.

Issue 1: Low or No Derivatization Yield
  • Potential Cause: Incomplete reaction due to suboptimal conditions.

    • Solution: Systematically optimize the reaction temperature, time, and the molar ratio of reagent and base to the analyte. For less reactive analytes like carboxylic acids, longer reaction times and higher temperatures may be required.

  • Potential Cause: Degradation of the derivatizing reagent.

    • Solution: Methyl 2-(bromomethyl)-3,5-dinitrobenzoate is sensitive to moisture. Ensure all solvents and reagents are anhydrous. Use a freshly opened bottle of the reagent or store it properly in a desiccator.

  • Potential Cause: Insufficiently nucleophilic analyte.

    • Solution: The analyte must be deprotonated to become a potent nucleophile. For weakly acidic compounds like phenols and carboxylic acids, ensure the base is strong enough to achieve this. Consider using a stronger base like potassium carbonate or sodium hydride (with appropriate safety precautions).

  • Potential Cause: Instability of the formed derivative.

    • Solution: Analyze the sample as soon as possible after derivatization. Investigate the stability of the derivative over time at different storage conditions (e.g., room temperature vs. 4°C) to determine the window for analysis.

Issue 2: Presence of Interfering Peaks in the Chromatogram
  • Potential Cause: Excess derivatizing reagent.

    • Solution: Reduce the molar excess of the reagent. Incorporate a sample cleanup step after the reaction, such as a liquid-liquid extraction or solid-phase extraction (SPE), to remove the unreacted reagent.

  • Potential Cause: Hydrolysis of the derivatizing reagent.

    • Solution: The presence of water will lead to the formation of 2-(hydroxymethyl)-3,5-dinitrobenzoate, which can appear as an extra peak. Ensure all glassware, solvents, and samples are scrupulously dry.

  • Potential Cause: Side reactions with the sample matrix.

    • Solution: Complex matrices can contain other nucleophilic compounds that will also react with the reagent. A selective sample cleanup method prior to derivatization is highly recommended to isolate the analyte of interest.

Issue 3: Poor Chromatographic Peak Shape
  • Potential Cause: Incompatibility of the reaction solvent with the initial mobile phase.

    • Solution: If possible, evaporate the reaction solvent and reconstitute the residue in the mobile phase. If a high-strength solvent like DMF was used for the reaction, ensure the injection volume is small to avoid peak distortion.

  • Potential Cause: Co-elution with interfering peaks.

    • Solution: Adjust the HPLC gradient, mobile phase composition, or column chemistry to improve the resolution between the derivative peak and any interferences.

Issue 4: Poor Reproducibility
  • Potential Cause: Variable amounts of moisture in the reaction.

    • Solution: This is a common cause of irreproducibility. Implement strict protocols for drying solvents, samples, and glassware.

  • Potential Cause: Inconsistent reaction timing or temperature.

    • Solution: Use a heating block or water bath with accurate temperature control. Ensure precise timing of the reaction for all samples and standards.

Conclusion

Derivatization with Methyl 2-(bromomethyl)-3,5-dinitrobenzoate is a powerful technique to enhance the analysis of a wide range of nucleophilic compounds. Success hinges on a thorough understanding of the reaction mechanism and a systematic approach to method optimization. By carefully controlling reaction parameters and being mindful of potential pitfalls, researchers can develop robust and sensitive analytical methods. This guide provides the foundational knowledge and practical advice to troubleshoot common issues and achieve reliable results in your laboratory.

References

  • Marquis, B. J., Louks, H. P., Bose, C., Wolfe, R. R., & Singh, S. P. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Chromatographia, 80(12), 1723–1732. [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved January 16, 2026, from [Link]

  • Zhang, L., et al. (2005). Analysis of phenols by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroform. Analytica Chimica Acta, 543(1-2), 52–57. [Link]

  • Kasina, V. R., et al. (2022). Development and validation of gc-ms method for the trace level determination of potential genotoxic impurities in Lenalidomide drug substance. World Journal of Pharmaceutical Research, 11(2), 1340-1355. [Link]

  • MDPI. (n.d.). Techniques for Analysis of Plant Phenolic Compounds. Retrieved January 16, 2026, from [Link]

  • van der Lely, R., et al. (2011). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 401(8), 2587–2598. [Link]

  • Raza, A. R., et al. (2010). Methyl 2-methyl-3,5-dinitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(1), o288. [Link]

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Technical Support Center: Purification Strategies for Post-Reaction Mixtures Containing Methyl 2-(bromomethyl)-3,5-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting and practical guidance for the effective removal of unreacted Methyl 2-(bromomethyl)-3,5-dinitrobenzoate from your reaction mixtures. This benzylic bromide is a potent alkylating agent, and its removal is critical for the purity of your target compound and the success of subsequent synthetic steps.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common challenges encountered during the purification process in a question-and-answer format, providing both the rationale and actionable protocols.

Question 1: My initial work-up with a simple aqueous wash failed to remove the unreacted Methyl 2-(bromomethyl)-3,5-dinitrobenzoate. Why is this, and what should I do next?

Answer:

Methyl 2-(bromomethyl)-3,5-dinitrobenzoate is a non-polar organic molecule and, as such, is insoluble in water.[1] Therefore, a simple aqueous wash will not effectively remove it from an organic solvent layer. The dinitrobenzoate moiety confers significant hydrophobicity, meaning it will preferentially remain in organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), or toluene.

Your next steps should focus on methods that exploit differences in properties other than simple aqueous solubility. The primary methods to consider are recrystallization, column chromatography, or chemical scavenging, depending on the nature of your desired product.

Question 2: My desired product is a solid. Can I use recrystallization to remove the unreacted starting material?

Answer:

Yes, recrystallization is often an excellent and straightforward method for purifying a solid product from a solid impurity, provided their solubilities in a given solvent system are sufficiently different.[2] The success of this technique hinges on selecting a solvent in which your desired product has high solubility at an elevated temperature and low solubility at a lower temperature, while the unreacted Methyl 2-(bromomethyl)-3,5-dinitrobenzoate remains soluble at the lower temperature.

Underlying Principle: Recrystallization relies on the principle that the crystal lattice of a pure compound will form to the exclusion of impurity molecules. As a saturated hot solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. The impurities, being present in a lower concentration, remain in the cooled solvent (the mother liquor).

  • Solvent Screening:

    • In separate small test tubes, test the solubility of both your crude product mixture and pure Methyl 2-(bromomethyl)-3,5-dinitrobenzoate (if available) in a range of solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures thereof).

    • The ideal solvent will fully dissolve your crude product when heated but will show significant crystal formation upon cooling, while the impurity remains in solution.

  • Dissolution:

    • Place your crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling (using a hot plate and a condenser is recommended).

    • Continue to add small portions of the hot solvent until your product is completely dissolved.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once at room temperature, you can further decrease the solubility by placing the flask in an ice bath.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

    • Dry the crystals under vacuum to remove all traces of the solvent.

Question 3: My product has a significantly different polarity compared to Methyl 2-(bromomethyl)-3,5-dinitrobenzoate. How can I leverage this for purification?

Answer:

Flash column chromatography is the method of choice when there is a discernible polarity difference between your desired compound and the unreacted starting material.[3][4] Silica gel, a polar stationary phase, will interact more strongly with polar molecules, causing them to move down the column more slowly. Non-polar molecules will have weaker interactions and will elute from the column more quickly.

Causality of Separation: The separation is based on the differential partitioning of the compounds between the stationary phase (silica gel) and the mobile phase (eluent). By carefully selecting the eluent system, you can modulate the retention times of your compounds to achieve separation.

  • TLC Analysis:

    • First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Spot your crude reaction mixture on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol).

    • The ideal eluent will show good separation between the spot corresponding to your product and the spot for the unreacted starting material. The retention factor (Rf) of your desired product should ideally be between 0.2 and 0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the least polar component of your chosen eluent.

    • Carefully pour the slurry into your chromatography column, ensuring there are no air bubbles.

    • Allow the silica to settle, and then add a layer of sand to the top to prevent disturbance of the silica bed.

  • Loading the Sample:

    • Dissolve your crude product in a minimal amount of the chromatography solvent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").

    • Carefully apply the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with your chosen solvent system, collecting fractions in test tubes.

    • Monitor the elution of your compounds by TLC analysis of the collected fractions.

    • Combine the fractions containing your pure product and remove the solvent under reduced pressure.

Parameter Methyl 2-(bromomethyl)-3,5-dinitrobenzoate Hypothetical Polar Product (e.g., an alcohol or amine)
Polarity Low to MediumHigh
Interaction with Silica Gel WeakStrong
Elution Order Elutes EarlierElutes Later
Typical Eluent System Hexane/Ethyl Acetate (e.g., 4:1)Hexane/Ethyl Acetate (e.g., 1:1) or DCM/Methanol
Question 4: My product is sensitive and I want to avoid chromatography. Is there a chemical method to remove the unreacted starting material?

Answer:

Yes, a chemical approach using a "scavenger" is an excellent strategy for selectively removing the reactive Methyl 2-(bromomethyl)-3,5-dinitrobenzoate.[5] This compound is an electrophilic alkylating agent due to the benzylic bromide.[6][7] Therefore, a nucleophilic scavenger can be added to the reaction mixture to react exclusively with the excess starting material. The resulting product is then easily removed. Polymer-supported scavengers (scavenger resins) are particularly useful as they can be removed by simple filtration.[8]

Mechanism of Action: Scavenger resins possess functional groups that react with and covalently bind to the target impurity.[5] For an electrophile like Methyl 2-(bromomethyl)-3,5-dinitrobenzoate, a resin with nucleophilic functional groups (e.g., amine or thiol groups) is ideal.

G cluster_0 Post-Reaction Mixture cluster_1 Scavenging Step cluster_2 Purification cluster_3 Final Product Crude Crude Reaction Mixture (Product + Unreacted Starting Material) AddResin Add Nucleophilic Scavenger Resin (e.g., ISOLUTE Si-Trisamine) Crude->AddResin Introduce Stir Stir at Room Temperature (or gentle heat) AddResin->Stir React Filter Filter to Remove Resin (Resin-Bound Impurity) Stir->Filter Isolate Concentrate Concentrate Filtrate Filter->Concentrate Purify PureProduct Pure Product Concentrate->PureProduct Obtain

Caption: Workflow for purification using a scavenger resin.

  • Resin Selection: Choose a scavenger resin with nucleophilic functional groups. Examples include amine-functionalized silica (e.g., ISOLUTE® Si-Trisamine) or thiol-functionalized resins.[9]

  • Stoichiometry: Add the scavenger resin to your crude reaction mixture (typically 2-4 equivalents relative to the amount of unreacted starting material).

  • Reaction: Stir the mixture at room temperature for a few hours to overnight. The reaction progress can be monitored by TLC or LC-MS to ensure complete consumption of the starting material. Gentle heating may be applied if the reaction is slow.

  • Isolation: Once the reaction is complete, simply filter the mixture to remove the resin, which now has the impurity covalently bound to it.

  • Work-up: Wash the filtered resin with a suitable solvent to recover any adsorbed product. Combine the filtrate and washes, and then remove the solvent under reduced pressure to yield your purified product.

Question 5: What if my product is also nucleophilic? Will a scavenger resin not also bind to my product?

Answer:

This is a critical consideration. If your product contains a nucleophilic moiety (e.g., an amine or a thiol), a nucleophilic scavenger resin will likely react with it as well. In such cases, you need to employ a different strategy. One effective alternative is to use an electrophilic scavenger to "catch" your nucleophilic product after the initial reaction is complete, allowing the unreacted, non-nucleophilic starting material to be washed away. This is a "catch-and-release" strategy.

G Start Crude Reaction Mixture ProductSolid Is the Product a Solid? Start->ProductSolid PolarityDiff Is there a significant polarity difference? ProductSolid->PolarityDiff No Recrystallize Recrystallization ProductSolid->Recrystallize Yes ProductNucleophilic Is the Product Nucleophilic? PolarityDiff->ProductNucleophilic No Chromatography Flash Chromatography PolarityDiff->Chromatography Yes NucScavenger Nucleophilic Scavenger Resin ProductNucleophilic->NucScavenger No OtherMethods Consider Alternative Strategies (e.g., Catch-and-Release) ProductNucleophilic->OtherMethods Yes

Caption: Decision tree for selecting a purification method.

References

  • Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]

  • Wikipedia. (n.d.). Scavenger resin. Retrieved from [Link]

  • Biotage. (n.d.). Metal scavengers for organic purification. Retrieved from [Link]

  • King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

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Technical Support Center: Managing the Corrosive & Reactive Properties of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methyl 2-(bromomethyl)-3,5-dinitrobenzoate (CAS No. 153754-31-5) is a highly functionalized aromatic compound, valuable as a key intermediate in complex organic syntheses, including the development of pharmaceuticals such as Lenalidomide[1]. However, its utility is matched by its challenging chemical properties. The presence of a reactive benzylic bromide functional group makes the compound susceptible to degradation, leading to the formation of corrosive byproducts. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and best practices to manage these properties, ensuring experimental integrity and laboratory safety.

Section 1: Understanding the Hazard - The Chemistry of Corrosion

This section addresses the fundamental chemical principles behind the corrosive nature of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate.

Q1: What specifically makes Methyl 2-(bromomethyl)-3,5-dinitrobenzoate corrosive?

A: The primary cause of corrosion is not the compound itself in its pure, anhydrous state, but rather its primary degradation product: hydrobromic acid (HBr) . The molecule contains a benzylic bromide (-CH₂Br) group. This functional group is susceptible to hydrolysis, a reaction with water. Even trace amounts of moisture from the atmosphere or residual water in solvents can initiate this process, cleaving the carbon-bromine bond to form HBr, a strong and highly corrosive acid. A related compound is officially classified as a corrosive solid for transport[2].

Q2: How does improper storage accelerate corrosion risk?

A: Improper storage directly exposes the compound to the reactants needed for its degradation. The Safety Data Sheet (SDS) for similar corrosive solids recommends keeping containers tightly closed in a dry, cool, and well-ventilated place, specifically designated as a "Corrosives area"[2]. Some suppliers recommend refrigerated storage (2-8°C) to minimize thermal degradation and reduce the vapor pressure of any potential byproducts. Failure to adhere to these conditions—for instance, leaving a container open to humid air or storing it in a warm environment—dramatically increases the rate of hydrolysis and HBr formation within the container.

Q3: Besides metal corrosion, what are the other primary safety risks?

A: As a corrosive substance, the compound poses a significant risk of severe chemical burns upon contact with skin and can cause serious eye damage[2][3]. Ingestion can cause severe damage to the digestive tract[2]. Due to the reactive bromomethyl group, it is also a lachrymator, meaning its vapors can cause severe eye irritation and tearing. Therefore, handling this compound requires stringent adherence to personal protective equipment (PPE) protocols and must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors[2][4].

Section 2: Troubleshooting Guide for Experimental Challenges

This guide addresses common issues encountered during the handling and use of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate, providing causal explanations and actionable solutions.

Observed Issue Probable Cause(s) Recommended Solution & Scientific Rationale
Corrosion on Metal Equipment 1. Acidic Corrosion: Trace moisture on equipment surfaces reacts with the compound to form hydrobromic acid (HBr), which readily attacks most metals, including standard grades of stainless steel. 2. Direct Reactivity: Benzylic bromides can react directly with certain metals, such as zinc and aluminum, in oxidative addition reactions[5][6].Solution: Strictly avoid using metallic spatulas, needles, or stir bars. Action: Use equipment made from chemically inert materials. A detailed list is provided in Protocol 3.2. Rationale: Materials like PTFE, glass, and certain ceramics are resistant to attack by strong acids like HBr and do not react with the benzylic bromide functional group, preserving both the integrity of your equipment and the purity of the reagent.
Pressure Buildup in Storage Container Gaseous Byproduct Formation: The hydrolysis of the compound generates gaseous hydrogen bromide (HBr). In a tightly sealed container stored at fluctuating or elevated temperatures, the pressure of this gas can build up significantly, creating a risk of container failure or sudden release upon opening.Solution: If pressure buildup is suspected (e.g., bulging cap), handle the container with extreme caution. Action: Cool the container in an ice bath within a fume hood to reduce the internal pressure. Slowly and carefully vent the container by unscrewing the cap behind a blast shield. Rationale: Cooling the container reduces the kinetic energy of the gas molecules, lowering the pressure according to the ideal gas law. This allows for safer venting. Re-evaluate your storage conditions to ensure they are cool and dry to prevent recurrence[2].
Reagent Discoloration (Yellow/Brown) Chemical Decomposition: The appearance of color often indicates the formation of impurities from degradation pathways, which can be initiated by exposure to moisture, light, or excessive heat. This may involve side reactions of the nitro groups or polymerization.Solution: Discolored reagent should be considered suspect and may not be suitable for reactions where high purity is required. Action: If possible, perform a quality control check (e.g., melting point, NMR) to assess purity. If its purity is compromised, dispose of it as hazardous waste according to institutional guidelines. Rationale: Using a degraded reagent can lead to failed reactions, unexpected side products, and lower yields. It is often more efficient and safer to use a fresh, pure supply.

Section 3: Protocols for Safe Handling & Management

Adherence to validated protocols is critical for safety and experimental success.

Protocol 3.1: Personal Protective Equipment (PPE)

The use of appropriate PPE is the last line of defense against exposure[7]. The following table outlines the minimum required PPE.

Task Required Personal Protective Equipment
Weighing/Transfer (Solid) Nitrile or neoprene gloves, lab coat, chemical splash goggles worn with a full-face shield[8][9].
In-Reaction (Solution) Double-gloving (nitrile or neoprene), chemical-resistant apron over a lab coat, chemical splash goggles, and face shield[9][10].
Spill Cleanup Chemical-resistant gloves (e.g., neoprene), disposable coveralls or chemical-resistant apron, chemical splash goggles, face shield, and appropriate respiratory protection if dust or vapors are present[4][9].

All work must be conducted in a certified chemical fume hood.

Protocol 3.2: Material Selection and Compatibility

Choosing the correct materials for handling, reaction, and storage is the most effective way to prevent corrosion.

Material Compatibility Rating Scientific Rationale
Borosilicate Glass Excellent Highly resistant to acids, including HBr, and organic compounds. The standard for reaction vessels and storage.
PTFE (Teflon®) Excellent Exceptionally inert polymer, resistant to nearly all chemicals, including HBr. Ideal for coatings, stir bars, and container liners.
PVDF Excellent A fluoropolymer with high chemical resistance, recommended for handling halogenated solvents[11].
Stainless Steel (304, 316) Do Not Use Susceptible to corrosion from hydrobromic acid. Direct reaction with the benzylic bromide is also possible.
Aluminum Do Not Use Highly reactive with halogenated compounds and HBr[11]. This combination can be dangerously reactive.
Polypropylene / Polyethylene Good (for short-term use) Generally good resistance to HBr, but may absorb organic compounds or degrade with long-term exposure. Suitable for disposable labware.
Protocol 3.3: Step-by-Step Spill Management (<5g)

This protocol is for minor spills only. For larger spills, or if you are uncertain, evacuate the area and contact your institution's emergency response team[12][13].

  • Alert & Evacuate: Immediately alert personnel in the vicinity. Ensure the spill area is clear.

  • Don PPE: Put on the appropriate PPE for spill cleanup as detailed in Protocol 3.1.

  • Contain Spill: If the spilled material is a solid, carefully cover it with an absorbent powder like vermiculite or sand to prevent it from becoming airborne. Do not sweep the dry powder[12].

  • Neutralize Acidic Component: Working from the outside in, gently apply a weak base such as sodium bicarbonate or calcium carbonate over the spill area[14]. This will neutralize the hydrobromic acid that may have formed.

  • Check for Neutralization: After waiting a few minutes, you can cautiously wet a small portion of the mixture with water and test with pH paper to ensure the acidity has been neutralized (pH between 6-8).

  • Collect Debris: Carefully scoop the neutralized mixture and absorbent material into a designated hazardous waste container using non-metallic tools (e.g., plastic scoop)[13].

  • Final Decontamination: Wipe the spill surface with a cloth dampened with a soap and water solution.

  • Dispose of Waste: Seal the waste container, label it clearly as "Spill Debris containing Methyl 2-(bromomethyl)-3,5-dinitrobenzoate," and manage it according to your institution's hazardous waste procedures[13].

Section 4: Visualization of Key Processes

Diagram 1: Degradation Pathway Leading to Corrosion

This diagram illustrates the chemical transformation responsible for the compound's corrosive behavior.

G cluster_0 cluster_1 cluster_2 Reagent Methyl 2-(bromomethyl)-3,5-dinitrobenzoate Hydrolysis Hydrolysis Reagent->Hydrolysis Moisture H₂O (Moisture) Moisture->Hydrolysis HBr Hydrobromic Acid (HBr) Hydrolysis->HBr Byproduct Aromatic Alcohol Byproduct Hydrolysis->Byproduct Metal Metal Surface (e.g., Stainless Steel) HBr->Metal Corrosion Corrosion (Etching, Pitting) Metal->Corrosion  Acid Attack

Caption: The pathway from the reagent to metal corrosion via hydrolysis.

Diagram 2: Workflow for Managing a Small Chemical Spill

This workflow provides a logical sequence of actions for safely handling a minor spill.

SpillWorkflow start Spill Occurs assess Assess Hazard (Is spill <5g and contained?) start->assess evacuate Evacuate & Call EHS assess->evacuate No ppe Don Appropriate PPE (See Protocol 3.1) assess->ppe Yes end Procedure Complete evacuate->end contain Cover with Absorbent Material ppe->contain neutralize Apply Sodium Bicarbonate contain->neutralize collect Collect Debris into Waste Container neutralize->collect decontaminate Clean Surface with Soap & Water collect->decontaminate dispose Label and Manage Hazardous Waste decontaminate->dispose dispose->end

Sources

Validation & Comparative

A Comparative Guide to the Definitive Structural Confirmation of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate Adducts by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural verification of key intermediates is not merely a procedural step but the foundation of chemical integrity. Methyl 2-(bromomethyl)-3,5-dinitrobenzoate is a critical building block, notably in the synthesis of therapeutic agents like Lenalidomide.[1][2] The formation of adducts from this reactive species requires rigorous characterization to ensure correct regiochemistry and connectivity. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) techniques, detailing a hierarchical approach—from initial assessment to absolute confirmation—for the structural elucidation of its adducts. We will explore not just the "how" but the critical "why" behind the selection of each experiment, ensuring a self-validating and robust analytical workflow.

The Analytical Challenge: Beyond Simple Confirmation

The structure of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate presents a distinct analytical puzzle. While its core fragments—a methyl ester, a bromomethyl group, and a dinitro-substituted aromatic ring—are straightforward, confirming their precise arrangement and the structure of any subsequent adduct requires more than a simple one-dimensional (1D) spectrum. Key challenges include:

  • Isomeric Ambiguity: Confirming the 1,2,3,5-substitution pattern on the benzene ring is impossible with ¹H or ¹³C NMR alone.

  • Connectivity Verification: Proving the covalent links between the methyl ester, the aromatic ring, and the bromomethyl group (or its reacted form in an adduct) requires through-bond correlation experiments.

  • Adduct Regiochemistry: When this molecule reacts to form an adduct, determining the exact site of attachment on the nucleophile is paramount.

This guide demonstrates how a multi-technique NMR approach systematically resolves these ambiguities.

Foundational Analysis: 1D NMR Spectroscopy (¹H and ¹³C)

One-dimensional NMR provides the initial, essential overview of the molecular structure. It serves as a rapid quality check and a necessary precursor for designing more complex two-dimensional (2D) experiments.

2.1. Proton (¹H) NMR: The Initial Fingerprint

A ¹H NMR spectrum provides the first piece of evidence. For the parent molecule, we expect to see three distinct proton environments.

  • Aromatic Protons (H-4, H-6): The two protons on the aromatic ring are rendered chemically non-equivalent by the surrounding substituents. The powerful electron-withdrawing effects of the two nitro groups and the ester group will shift these signals significantly downfield, typically in the δ 8.5-9.5 ppm range. Their meta-relationship should result in a doublet-of-doublets or complex multiplet structure due to a small J-coupling (⁴J) between them.

  • Bromomethyl Protons (-CH₂Br): This group will appear as a sharp singlet, typically in the δ 4.5-5.0 ppm region. Its integration value of 2H is a key identifier.

  • Methyl Ester Protons (-OCH₃): This group also presents as a sharp singlet, integrating to 3H, usually found further upfield around δ 3.9-4.1 ppm.

Causality Behind the Choice: ¹H NMR is the fastest and most sensitive NMR experiment. It quickly confirms the presence of the core proton-bearing functional groups and their relative ratios via integration. However, it provides no direct evidence of how these groups are connected.

2.2. Carbon (¹³C) NMR: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the carbon backbone of the molecule. For the parent compound, we expect to see all nine unique carbon signals.

  • Carbonyl Carbon (-C=O): The ester carbonyl is typically found in the δ 160-165 ppm range.

  • Aromatic Carbons: Six distinct signals are expected. The carbons bearing the nitro groups (C-3, C-5) will be significantly deshielded. The protonated carbons (C-4, C-6) and the substituted carbons (C-1, C-2) will have characteristic shifts that can be predicted but require 2D NMR for definitive assignment.

  • Bromomethyl Carbon (-CH₂Br): This signal appears much further upfield, typically around δ 25-35 ppm.

  • Methyl Ester Carbon (-OCH₃): The methyl carbon signal is usually observed around δ 52-55 ppm.

Causality Behind the Choice: ¹³C NMR confirms the number of unique carbon environments, complementing the ¹H data. When combined with a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment, it allows for the definitive identification of CH₃, CH₂, and CH carbons, which is invaluable for assigning the upfield signals. Yet, like ¹H NMR, it fails to establish connectivity.

Definitive Elucidation: A Comparative Guide to 2D NMR Techniques

Two-dimensional NMR experiments are the cornerstone of modern structural confirmation. They reveal through-bond correlations, allowing for the unambiguous assembly of the molecular puzzle.

The logical flow for unambiguous structural determination follows a set hierarchy of NMR experiments.

G cluster_prep Sample Preparation cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_analysis Final Confirmation Prep Dissolve ~10-20 mg of adduct in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) H1 Acquire ¹H NMR (Initial Assessment) Prep->H1 Step 1 C13 Acquire ¹³C & DEPT-135 (Carbon Backbone) H1->C13 Step 2 COSY COSY (¹H-¹H Connectivity) C13->COSY Step 3 HSQC HSQC (Direct ¹H-¹³C Links) COSY->HSQC Step 4 HMBC HMBC (Long-Range ¹H-¹³C Links) HSQC->HMBC Step 5 Analysis Integrate All Data & Assign All Signals HMBC->Analysis Step 6 Structure Unambiguous Structure Confirmed Analysis->Structure Final Output

Caption: A hierarchical workflow for the complete structural elucidation of adducts using NMR spectroscopy.

3.1. COSY (Correlation Spectroscopy): Identifying Proton Neighbors

The COSY experiment is the first step in mapping connectivity, revealing which protons are coupled to each other (typically through 2 or 3 bonds).[3]

  • What It Shows: Cross-peaks in a COSY spectrum connect protons that are spin-spin coupled.

  • Application to Adducts: For a Methyl 2-(bromomethyl)-3,5-dinitrobenzoate adduct, the primary use of COSY is to confirm the coupling between the aromatic protons (H-4 and H-6). A cross-peak between these two signals definitively establishes their spatial relationship on the ring. In the adduct portion, it can trace out entire spin systems (e.g., -CH-CH₂-).

  • Limitation: COSY cannot bridge "isolated" spin systems. It will not show a correlation between the aromatic protons and the methyl ester or methylene protons, as they are separated by too many bonds or by quaternary carbons.

3.2. HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The HSQC experiment is arguably the most powerful for assignment, as it directly correlates a proton with the carbon to which it is attached (a one-bond correlation).[4]

  • What It Shows: Each cross-peak in an HSQC spectrum represents a direct C-H bond. The ¹H spectrum is displayed on one axis and the ¹³C spectrum on the other.[3][5]

  • Application to Adducts: This experiment provides unequivocal assignments for all protonated carbons. For example, it will show a cross-peak connecting the ¹H signal of the -OCH₃ group to its corresponding ¹³C signal. Similarly, it links the methylene protons of the -CH₂- group in the adduct to their specific carbon. This removes all ambiguity in assigning the upfield signals in both the ¹H and ¹³C spectra.

  • Limitation: HSQC provides no information about non-protonated (quaternary) carbons, such as the carbonyl carbon or the aromatic carbons C-1, C-2, C-3, and C-5. It also doesn't connect the different fragments of the molecule.

3.3. HMBC (Heteronuclear Multiple Bond Correlation): The Final Piece of the Puzzle

The HMBC experiment is the master key to unlocking the complete molecular structure. It reveals correlations between protons and carbons over multiple bonds (typically 2 or 3 bonds, sometimes 4 in conjugated systems).[4] This is how the molecular fragments are pieced together.

  • What It Shows: Cross-peaks indicate long-range C-H couplings. This allows the connection of isolated spin systems and the probing of quaternary carbon environments.

  • Application to Adducts: HMBC provides the definitive evidence for the entire molecular framework. Key correlations for a hypothetical adduct would be:

    • Ester Connectivity: A cross-peak from the methyl ester protons (-OCH₃) to the carbonyl carbon (-C=O) proves the methyl ester functionality.

    • Ester-Ring Connectivity: A correlation from the methyl ester protons to the aromatic C-1 carbon confirms the ester is attached to the ring at that position.

    • Adduct-Ring Connectivity: A correlation from the methylene protons (-CH₂-Adduct) to the aromatic C-2 carbon confirms the position of the side chain. Correlations to C-1 and C-3 would also be expected.

    • Aromatic Assignments: Correlations from the aromatic proton H-4 to carbons C-2, C-3, C-5, and C-6 help to unambiguously assign all the aromatic carbon signals, including the quaternary ones.

The diagram below illustrates the critical long-range correlations that piece together the molecular fragments of a hypothetical adduct.

G cluster_mol Methyl 2-(adduct-methyl)-3,5-dinitrobenzoate C(O)OCH3 C(O)OCH₃ C1 C1 C2 C2 C3 C3 CH2Adduct CH₂-Adduct H_OCH3 H₃CO H_OCH3->C(O)OCH3 ²J H_CH2 H₂C-Adduct H_CH2->C1 ³J H_CH2->C2 ²J H_CH2->C3 ³J H4 H4 H4->C2 ³J H4->C3 ²J C5 C5 H4->C5 ²J C4 C4

Caption: Key 2-bond (²J) and 3-bond (³J) HMBC correlations confirming molecular connectivity.

Data Summary & Interpretation: A Holistic View

The true power of this methodology lies in synthesizing the data from all experiments. The table below summarizes the expected data for a hypothetical adduct, demonstrating how each experiment contributes to the final structure.

Group ¹H Shift (ppm) ¹³C Shift (ppm) Key COSY Correlation Key HSQC Correlation Key HMBC Correlations
-OCH₃ ~4.0 (s, 3H)~53N/ACorrelates to ~53 ppmC=O (~164 ppm), C-1
-C(O)O- N/A~164N/AN/AN/A
-CH₂-Adduct ~4.8 (s, 2H)~30N/ACorrelates to ~30 ppmC-1, C-2, C-3
Aromatic H-4 ~9.0 (d, 1H)~125H-6Correlates to ~125 ppmC-2, C-3, C-5, C-6
Aromatic H-6 ~9.2 (d, 1H)~130H-4Correlates to ~130 ppmC-1, C-2, C-5
Aromatic C-1 N/A~135N/AN/AH-6, -OCH₃, -CH₂-Adduct
Aromatic C-2 N/A~140N/AN/AH-4, H-6, -CH₂-Adduct
Aromatic C-3 N/A~150N/AN/AH-4, -CH₂-Adduct
Aromatic C-5 N/A~148N/AN/AH-4, H-6

Note: Chemical shifts are illustrative and will vary based on the specific adduct and solvent.

Standard Experimental Protocols

To ensure data integrity and reproducibility, the following protocols are recommended.

5.1. Sample Preparation

  • Weigh 10-20 mg of the purified adduct into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆). Choose a solvent that fully dissolves the compound and has minimal overlapping signals.

  • Vortex the tube gently until the sample is completely dissolved. Ensure no solid material remains.[3]

5.2. NMR Data Acquisition

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion, especially for resolving the aromatic region.

  • 1D Spectra:

    • ¹H: Acquire with a standard pulse sequence. Ensure a sufficient relaxation delay (e.g., d1 = 5s) for accurate integration if quantitative analysis is needed.[6]

    • ¹³C: Acquire with proton decoupling. A sufficient number of scans should be collected to achieve a good signal-to-noise ratio.

  • 2D Spectra:

    • COSY: Use a standard gradient-selected (gCOSY) or DQF-COSY sequence.[3]

    • HSQC: Use a standard gradient-selected, sensitivity-enhanced HSQC sequence. Set the ¹J C-H coupling constant to ~145 Hz.

    • HMBC: Use a standard gradient-selected HMBC sequence. The long-range coupling constant (ⁿJ C-H) is critical; a value of 8 Hz is a good starting point to observe both ²J and ³J correlations.[4]

Conclusion

The structural confirmation of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate adducts is a task that demands a systematic and multi-faceted analytical approach. While 1D NMR provides a valuable preliminary overview, it is insufficient for unambiguous proof of structure. A combination of 2D NMR experiments—COSY, HSQC, and HMBC—creates a self-validating system of evidence. COSY establishes proton-proton networks, HSQC links protons to their directly attached carbons, and HMBC provides the crucial long-range connectivity data to assemble the complete molecular architecture. By following this hierarchical workflow, researchers can achieve absolute confidence in their synthetic materials, ensuring the integrity and success of their development programs.

References

  • Supplementary Information for "An efficient and recyclable magnetic nanoparticle-supported palladium catalyst for aerobic oxidative esterification of alcohols". The Royal Society of Chemistry. [Link]

  • Process for synthesis of lenalidomide.
  • Methyl 2-methyl-3,5-dinitrobenzoate. National Center for Biotechnology Information (NCBI), National Library of Medicine. [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. [Link]

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  • HSQC and HMBC. Columbia University NMR Core Facility. [Link]

  • cosy hsqc hmbc: Topics by Science.gov. Science.gov. [Link]

  • Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. National Center for Biotechnology Information (NCBI), National Library of Medicine. [Link]

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  • Methyl 3,5-dinitrobenzoate. PubChem, National Center for Biotechnology Information. [Link]

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  • Methyl 3,5-dinitrobenzoate Standard for quantitative NMR, TraceCERT®. MilliporeSigma. [Link]

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A Senior Application Scientist's Guide to HPLC Derivatization: Methyl 2-(bromomethyl)-3,5-dinitrobenzoate vs. Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of analytes is paramount. High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, but its utility is often limited by the inherent properties of the target molecules. Many crucial compounds, such as carboxylic acids, fatty acids, and certain pharmaceuticals, lack a native chromophore or fluorophore, rendering them nearly invisible to standard UV-Vis and fluorescence detectors.

Pre-column derivatization addresses this challenge by chemically modifying the analyte to attach a "tag" that enhances its detectability. This guide provides an in-depth comparison of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate , a potent UV-active labeling agent, with other widely used derivatization reagents. We will explore the underlying chemistry, compare performance based on experimental data, and provide actionable protocols to guide your selection process.

The Role of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate (MDBN)

Methyl 2-(bromomethyl)-3,5-dinitrobenzoate is a derivatization reagent designed primarily for analytes containing acidic hydroxyl groups, such as carboxylic acids and phenols. Its efficacy stems from its bifunctional structure:

  • The Bromomethyl Group (-CH₂Br): This is a highly reactive electrophilic center. The bromine atom is an excellent leaving group, making the benzylic carbon susceptible to nucleophilic attack by the deprotonated form of an analyte (e.g., a carboxylate or phenoxide anion). This forms a stable ester or ether linkage.

  • The 3,5-Dinitrobenzoyl Moiety: This aromatic ring contains two strongly electron-withdrawing nitro groups (-NO₂). This structural feature serves as a powerful chromophore, imparting a high molar absorptivity to the derivatized analyte, which allows for highly sensitive detection using a standard HPLC-UV detector. The structure contains a strong electron-attracting nitro group and an easily leaving bromine atom, which increases the molecule's reactivity.[1]

The derivatization reaction is a classic nucleophilic substitution, typically an Sₙ2 reaction, carried out under basic conditions to deprotonate the analyte, thereby increasing its nucleophilicity.

cluster_reactants Reactants MDBN Methyl 2-(bromomethyl)-3,5-dinitrobenzoate (MDBN) Derivative UV-Active Ester Derivative MDBN->Derivative Analyte Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO⁻) Analyte->Carboxylate Base Base (e.g., K₂CO₃) Base->Carboxylate Carboxylate->Derivative Nucleophilic Attack (SN2 Reaction) Byproduct HBr + Base-H⁺ caption_node Figure 1. Derivatization of a carboxylic acid with MDBN.

Figure 1. Derivatization of a carboxylic acid with MDBN.

Comparative Analysis of Derivatization Reagents

The choice of a derivatization reagent is a critical decision that dictates the sensitivity, selectivity, and overall robustness of an analytical method. MDBN is highly effective for its target class, but other reagents are tailored for different functional groups and detection systems.

ReagentTarget Functional Group(s)Detection ModeReaction ConditionsDerivative StabilityKey Advantages & Disadvantages
Methyl 2-(bromomethyl)-3,5-dinitrobenzoate (MDBN) Carboxylic Acids, PhenolsUV-Vis Basic pH, elevated temp (e.g., 60-80°C), often with catalyst.Generally high. Dinitrobenzoate esters are robust.Pro: Excellent UV chromophore, forms stable derivatives. Con: Requires heating, potential for side reactions with other nucleophiles.
2,4-Dinitrophenylhydrazine (DNPH) Aldehydes, KetonesUV-Vis (~360 nm)[2]Acidic conditions, room or elevated temp.High. Hydrazones are stable.Pro: Highly specific for carbonyls, stable derivatives.[3] Con: Can form E/Z stereoisomers, potentially complicating chromatography.[3]
Dansyl Chloride (Dns-Cl) Primary & Secondary Amines, Phenols[4]Fluorescence (λex ~337 nm, λem ~492 nm)[5]Alkaline pH (9.5-10.5), room temp or mild heat.[6]High. Sulfonamide bond is very stable.[6]Pro: High sensitivity, reacts with both primary/secondary amines.[6][7] Con: Excess reagent must be removed or quenched, can also react with phenols.[4]
o-Phthalaldehyde (OPA) Primary Amines (in presence of a thiol)Fluorescence (λex ~340 nm, λem ~455 nm)[8]Alkaline pH, rapid reaction at room temp (1-2 min).[9][10]Low. Derivatives can degrade. Requires immediate analysis.[11]Pro: Very fast reaction, ideal for automation, reagent itself is not fluorescent.[8] Con: Does not react with secondary amines, derivatives are unstable.[11]

Causality Behind Experimental Choices

  • Why Alkaline Conditions for Amines and Acids? For a derivatization reaction to occur, the analyte must be a potent nucleophile. For carboxylic acids (like those targeted by MDBN) and primary/secondary amines (targeted by Dansyl Chloride), a basic environment (pH > 9) deprotonates the functional group (to -COO⁻ or -NH₂)[6]. This unprotonated state is significantly more nucleophilic and readily attacks the electrophilic center of the derivatization reagent.

  • Why Acidic Conditions for Carbonyls? The reaction of DNPH with aldehydes and ketones is an acid-catalyzed nucleophilic addition-elimination. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic nitrogen of DNPH.

  • Why Thiol for OPA? OPA reacts with primary amines to form an initial, non-fluorescent product. The addition of a thiol, such as 2-mercaptoethanol or 3-mercaptopropionic acid, is essential to form a stable, highly fluorescent isoindole derivative, which is the species detected.[12]

  • Why Heat MDBN Reactions? While the bromomethyl group is reactive, the nucleophilic attack by a carboxylate is often slower than reactions involving amines. Gentle heating (e.g., 60°C) increases the reaction kinetics, ensuring complete derivatization within a reasonable timeframe (e.g., 30-60 minutes).

Experimental Protocols

The following protocols are provided as robust starting points and may require optimization for specific analytes and matrices.

Protocol 1: Derivatization of Carboxylic Acids with MDBN

This protocol is a representative procedure for labeling a carboxylic acid-containing analyte for HPLC-UV analysis.

Materials:

  • Analyte standard/sample solution in aprotic solvent (e.g., Acetonitrile).

  • MDBN Reagent Solution: 10 mg/mL MDBN in Acetonitrile.

  • Catalyst Solution: 1 mg/mL 18-Crown-6 in Acetonitrile.

  • Base: Anhydrous Potassium Carbonate (K₂CO₃), finely powdered.

  • HPLC-grade solvents (Acetonitrile, Water).

Procedure:

  • Sample Preparation: In a 2 mL autosampler vial, add 100 µL of the analyte solution (~1 mg/mL).

  • Addition of Reagents: To the vial, add 200 µL of the MDBN Reagent Solution and 50 µL of the Catalyst Solution.

  • Addition of Base: Add approximately 5 mg of anhydrous K₂CO₃. The crown ether acts as a phase-transfer catalyst, solubilizing the potassium carbonate to facilitate the reaction.

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or water bath set to 60°C for 45 minutes.

  • Cooling & Filtration: After the reaction, cool the vial to room temperature. The excess K₂CO₃ will settle.

  • Dilution & Analysis: Dilute the supernatant with the HPLC mobile phase (e.g., transfer 50 µL of supernatant to a new vial and add 950 µL of mobile phase). Vortex and inject into the HPLC system.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (e.g., 60:40 ACN:H₂O).

    • Detection: UV at 254 nm.

Protocol 2: Derivatization of Primary/Secondary Amines with Dansyl Chloride

This protocol is adapted from established methods for the sensitive fluorescent labeling of amines.[6][13]

Materials:

  • Analyte standard/sample solution.

  • Dansyl Chloride Reagent: 5 mg/mL Dansyl Chloride in Acetone (prepare fresh).

  • Buffer: 100 mM Sodium Bicarbonate buffer, pH 9.8.

  • Quenching Solution: 10% Ammonium Hydroxide.

Procedure:

  • Sample Preparation: In a microcentrifuge tube, add 50 µL of the analyte solution.

  • Buffering: Add 50 µL of the pH 9.8 Sodium Bicarbonate buffer. Vortex briefly.

  • Derivatization: Add 100 µL of the freshly prepared Dansyl Chloride reagent. Vortex thoroughly.[6]

  • Reaction: Incubate the mixture in the dark at room temperature for 45 minutes (or 30 minutes at 37°C to expedite).

  • Quenching: Add 10 µL of the quenching solution to react with and consume excess Dansyl Chloride. Vortex and let stand for 10 minutes.[6]

  • Analysis: The sample is now ready for injection into the HPLC system.

  • HPLC Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: Gradient elution is typical, using a buffer like ammonium acetate in water/acetonitrile.

    • Detection: Fluorescence detector (e.g., λex = 337 nm, λem = 492 nm).[5]

Workflow Visualization

A typical pre-column derivatization workflow involves several key steps before chromatographic analysis.

Sample 1. Sample (Analyte in Matrix) Reaction 2. Add Reagent & Catalyst/Buffer Sample->Reaction Reagent Derivatization Reagent Reagent->Reaction Incubate 3. Incubate (Heat/Time) Reaction->Incubate Quench 4. Quench/ Stop Reaction (Optional) Incubate->Quench Inject 5. Inject into HPLC System Quench->Inject Analysis 6. Separation & Detection Inject->Analysis caption_node Figure 2. General workflow for pre-column HPLC derivatization.

Figure 2. General workflow for pre-column HPLC derivatization.

Conclusion and Recommendations

Selecting the optimal derivatization reagent requires a clear understanding of your analyte's functional groups and the detection capabilities of your instrumentation.

  • For Carboxylic Acids and Phenols with UV Detection: Methyl 2-(bromomethyl)-3,5-dinitrobenzoate (MDBN) is an excellent choice. It creates highly stable, strongly UV-absorbing derivatives, enabling sensitive quantification with ubiquitous HPLC-UV systems. Its primary drawback is the need for a heated reaction, which may not be suitable for thermally labile compounds.

  • For Aldehydes and Ketones with UV Detection: 2,4-Dinitrophenylhydrazine (DNPH) remains the gold standard. Its high specificity and the stability of the resulting hydrazones make it a reliable and robust choice.[3]

  • For Primary and Secondary Amines with Fluorescence Detection: Dansyl Chloride is a versatile and sensitive reagent. Its ability to react with both primary and secondary amines and the high stability of its derivatives make it suitable for a wide range of applications, from amino acid analysis to pharmaceutical metabolite quantification.[4][6]

  • For High-Throughput Analysis of Primary Amines: O-Phthalaldehyde (OPA) is unparalleled in its reaction speed, making it the preferred reagent for automated systems where hundreds of samples are processed.[10] However, analysts must be prepared to handle the inherent instability of the derivatives by ensuring immediate analysis post-derivatization.

Ultimately, the best derivatization strategy is one that is validated for your specific application, providing the required sensitivity, selectivity, and reproducibility to generate trustworthy and authoritative data.

References

  • PubMed. A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. [Link]

  • SpringerLink. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. [Link]

  • PubMed. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. [Link]

  • Scribd. HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives. [Link]

  • PubMed. Urine polyamines determination using dansyl chloride derivatization in solid-phase extraction cartridges and HPLC. [Link]

  • PubMed. HPLC method for analysis of free amino acids in fish using o-phthaldialdehyde precolumn derivatization. [Link]

  • Taylor & Francis Online. The Separation of Pre-Column O-Phthalaldehyde Derivatized Amino Acids by High Performance Liquid Chromatography. [Link]

  • Oxford Academic. Method for Quantitative Amino Acid Analysis Using Precolumn o-Phthalaldehyde Derivatization and High Performance Liquid Chromatography. [Link]

  • Diva-portal.org. An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. [Link]

  • ResearchGate. Derivatizing Reagents for Detection of Organic Compounds By HPLC. [Link]

  • International Journal of Research and Analytical Reviews. Derivatizing Reagents For Detection Of Organic Compounds By HPLC. [Link]

  • Chemistry LibreTexts. Derivatization. [Link]

  • MDPI. Towards a Non-Biased Formaldehyde Quantification in Leather: New Derivatization Conditions before HPLC Analysis of 2,4-Dinitrophenylhydrazine Derivatives. [Link]

  • SCIRP. HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone. [Link]

  • NIH National Library of Medicine. Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. [Link]

  • ResearchGate. Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry. [Link]

  • KNAUER. Rapid Determination of DNPH Derivatized Carbonyl Compounds by UHPLC. [Link]

  • SlideShare. Derivatization in HPLC & GC. [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

  • Google Patents. US10392364B2 - Process for synthesis of lenalidomide.
  • PrepChem.com. Synthesis of methyl 3,5-dinitrobenzoate. [Link]

  • PubChem. Methyl 2-(bromomethyl)-3-nitrobenzoate. [Link]

  • World Journal of Pharmaceutical Research. development and validation of gc-ms method for the trace level determination of potential genotoxic. [Link]

  • ResearchGate. Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. [Link]

  • NIST WebBook. Methyl 3,5-dinitrobenzoate. [Link]

  • PubMed. Detection and quantification of UV-transparent keto-androgens by dinitrophenylhydrazine derivatization for discontinuous kinetic assays. [Link]

  • ResearchGate. Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS. [Link]

  • NIH National Library of Medicine. Stability Indicating RP-HPLC and Spectrophotometric Methods for Simultaneous Estimation of Sodium Benzoate and Cefdinir in the Presence of its Degradation Products-Application to Blank Subtraction Method. [Link]

  • NIH National Library of Medicine. Quality by Design-Based Development of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Methylparaben, Propylparaben, Diethylamino Hydroxybenzoyl Hexyl Benzoate, and Octinoxate in Topical Pharmaceutical Formulation. [Link]

  • American Chemical Society. Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions. [Link]

  • International Journal of Pharmaceutical Sciences and Research. DEVELOPMENT AND VALIDATION OF DERIVATIVE UV SPECTROPHOTOMETRIC METHOD FOR DETERMINATION OF DULOXETINE. [Link]

  • MDPI. Development and Validation of an HPLC-DAD Method for the Determination of Seven Antioxidants in a Nano-Emulsion: Formulation and Stability Study. [Link]

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A Senior Application Scientist's Guide to Amine Functionalization: Evaluating Alternatives to Methyl 2-(bromomethyl)-3,5-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical synthesis, particularly in the realms of drug development and proteomics, the precise and efficient functionalization of amines is a cornerstone of success. For decades, researchers have relied on a toolbox of reagents to achieve this, each with its own set of advantages and limitations. Among these, alkylating agents like Methyl 2-(bromomethyl)-3,5-dinitrobenzoate have found a niche, offering a unique combination of reactivity and a handle for further manipulation or detection. However, the ever-evolving landscape of chemical biology demands a critical evaluation of established methods and a thorough understanding of the available alternatives.

This guide, curated from the perspective of a Senior Application Scientist, moves beyond a simple catalog of reagents. It is designed to provide you, the researcher, with the in-depth technical insights and comparative data necessary to make informed decisions for your specific amine functionalization needs. We will delve into the causality behind experimental choices, the inherent trustworthiness of various protocols, and ground our discussion in authoritative scientific literature.

Understanding the Incumbent: Methyl 2-(bromomethyl)-3,5-dinitrobenzoate

Methyl 2-(bromomethyl)-3,5-dinitrobenzoate is a polyfunctional aromatic compound characterized by a reactive bromomethyl group. The presence of two electron-withdrawing nitro groups on the benzene ring significantly activates the benzylic position, making the bromine atom a good leaving group for nucleophilic substitution by primary and secondary amines. This reactivity is central to its utility in various synthetic applications, including its role as a key intermediate in the synthesis of pharmaceuticals like Lenalidomide.

The dinitroaromatic moiety also imparts unique characteristics to the resulting amine conjugate. It can act as a chromophore for UV-Vis detection and, in some contexts, the nitro groups can be further modified, for instance, by reduction to amines, opening avenues for subsequent chemical transformations.

However, a comprehensive, data-driven comparison with modern alternatives is often lacking in readily accessible literature. While the reactivity is qualitatively understood, quantitative data on reaction kinetics, yields across a broad range of amine substrates, and the stability of the resulting N-(3,5-dinitrobenzyl) bond under various physiological and chemical conditions are not as extensively documented as for other common amine-reactive reagents. This guide aims to bridge that gap by placing Methyl 2-(bromomethyl)-3,5-dinitrobenzoate in the context of its most viable alternatives.

The Contenders: A Comparative Analysis of Amine Functionalization Reagents

The ideal amine functionalization reagent offers a harmonious balance of reactivity, selectivity, stability of the formed bond, and ease of use. Let's explore the leading alternatives to Methyl 2-(bromomethyl)-3,5-dinitrobenzoate, evaluating their performance based on these critical parameters.

N-Hydroxysuccinimide (NHS) Esters: The Workhorse of Bioconjugation

N-Hydroxysuccinimide esters are arguably the most widely used class of reagents for amine functionalization, particularly in the realm of bioconjugation.[1] Their popularity stems from their high reactivity and specificity towards primary amines under mild, aqueous conditions.[1][]

Mechanism of Action: NHS esters react with primary amines via nucleophilic acyl substitution to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.[3][4]

NHS_Ester_Reaction reagents R-C(=O)-O-NHS + R'-NH₂ intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack products R-C(=O)-NH-R' + NHS intermediate->products Elimination

NHS Ester Reaction with a Primary Amine

Performance Comparison:

FeatureMethyl 2-(bromomethyl)-3,5-dinitrobenzoateN-Hydroxysuccinimide (NHS) Esters
Reactive Group Bromomethyl (Benzylic Halide)N-Hydroxysuccinimide ester
Target Residue Primary and Secondary AminesPrimarily Primary Amines
Resulting Bond Secondary or Tertiary Amine (N-C bond)Amide (N-C=O bond)
Optimal pH Typically requires a base (pH > 8)7.2 - 8.5[5]
Bond Stability Generally stable, but susceptible to cleavage under certain reductive or strong oxidative conditions.Highly stable under physiological conditions.[1]
Key Advantage Dinitroaromatic tag for UV-Vis detection and potential for further modification.High reactivity and selectivity in aqueous buffers, forming a very stable amide bond.[1][]
Key Disadvantage Potential for over-alkylation with primary amines; limited quantitative kinetic data available.Susceptible to hydrolysis, especially at higher pH, which can reduce conjugation efficiency.[5][6]
Isothiocyanates: For Robust Thiourea Linkages

Isothiocyanates (ITCs) are another important class of amine-reactive reagents that form stable thiourea bonds. Fluorescein isothiocyanate (FITC) is a classic example widely used for fluorescent labeling.

Mechanism of Action: The electrophilic carbon atom of the isothiocyanate group is attacked by the nucleophilic amine to form a thiourea linkage.

Isothiocyanate_Reaction reagents R-N=C=S + R'-NH₂ product R-NH-C(=S)-NH-R' reagents->product Nucleophilic Addition

Isothiocyanate Reaction with a Primary Amine

Performance Comparison:

FeatureMethyl 2-(bromomethyl)-3,5-dinitrobenzoateIsothiocyanates (ITCs)
Reactive Group Bromomethyl (Benzylic Halide)Isothiocyanate
Target Residue Primary and Secondary AminesPrimarily Primary Amines
Resulting Bond Secondary or Tertiary Amine (N-C bond)Thiourea
Optimal pH Typically requires a base (pH > 8)9.0 - 10.0
Bond Stability Generally stable.Very stable.
Key Advantage Dinitroaromatic tag.Forms a highly stable thiourea bond.
Key Disadvantage Potential for over-alkylation.Can have slower reaction kinetics compared to NHS esters; may exhibit some reactivity with thiols at lower pH.
Sulfonyl Chlorides: Crafting Stable Sulfonamides

Sulfonyl chlorides, such as the well-known dansyl chloride, react with primary and secondary amines to form highly stable sulfonamide linkages.[7] This class of reagents is particularly valuable for derivatization prior to chromatographic analysis due to the fluorescent nature of many of the resulting sulfonamides.

Mechanism of Action: The amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide and release of hydrochloric acid.

Sulfonyl_Chloride_Reaction reagents R-SO₂Cl + R'-NH₂ product R-SO₂-NH-R' + HCl reagents->product Nucleophilic Substitution

Sulfonyl Chloride Reaction with a Primary Amine

Performance Comparison:

FeatureMethyl 2-(bromomethyl)-3,5-dinitrobenzoateSulfonyl Chlorides (e.g., Dansyl Chloride)
Reactive Group Bromomethyl (Benzylic Halide)Sulfonyl Chloride
Target Residue Primary and Secondary AminesPrimary and Secondary Amines
Resulting Bond Secondary or Tertiary Amine (N-C bond)Sulfonamide
Optimal pH Typically requires a base (pH > 8)9.5 - 10.5
Bond Stability Generally stable.Exceptionally stable.
Key Advantage Dinitroaromatic tag.Forms a very stable sulfonamide bond; many derivatives are fluorescent.[7]
Key Disadvantage Potential for over-alkylation.Requires higher pH for optimal reaction; can be less selective and react with other nucleophiles like phenols and imidazoles.

Experimental Protocols

To provide a practical framework for comparison, detailed step-by-step methodologies for key amine functionalization workflows are presented below.

Protocol 1: Amine Functionalization using an NHS Ester

This protocol provides a general procedure for labeling a protein with a generic NHS ester.

Materials:

  • Protein solution (1-10 mg/mL in a suitable buffer)

  • NHS ester of the desired label (e.g., fluorescent dye, biotin)

  • Amine-free buffer, pH 8.3-8.5 (e.g., 0.1 M sodium bicarbonate or 0.1 M phosphate buffer)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography column for purification

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.

  • Prepare NHS Ester Stock Solution: Dissolve the NHS ester in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

  • Reaction Incubation: While gently vortexing the protein solution, add a 5- to 20-fold molar excess of the NHS ester stock solution. The optimal molar ratio should be determined empirically for each protein and label.

  • Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Remove the unreacted label and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling by measuring the absorbance of the protein and the label.

Protocol 2: Amine Derivatization with Dansyl Chloride for HPLC Analysis

This protocol outlines the derivatization of a primary or secondary amine with dansyl chloride for subsequent analysis by high-performance liquid chromatography (HPLC).

Materials:

  • Amine-containing sample

  • Dansyl chloride solution (e.g., 1 mg/mL in acetone)

  • 100 mM Sodium bicarbonate buffer, pH 9.5-10.0

  • Quenching solution (e.g., 2% (v/v) solution of a primary amine like methylamine hydrochloride)

  • HPLC system with a fluorescence detector

Procedure:

  • Sample Preparation: Dissolve the amine-containing sample in a suitable solvent.

  • Derivatization Reaction: In a microcentrifuge tube, mix 100 µL of the sample solution with 100 µL of the sodium bicarbonate buffer. Add 200 µL of the dansyl chloride solution and vortex thoroughly.

  • Incubation: Incubate the reaction mixture in a water bath at 60°C for 30-60 minutes in the dark.

  • Quenching: Add 50 µL of the quenching solution to react with the excess dansyl chloride and incubate for an additional 15 minutes at 60°C.

  • Analysis: Cool the reaction mixture to room temperature and inject an aliquot into the HPLC system for analysis. The dansylated amines can be detected by fluorescence (e.g., excitation at ~330 nm and emission at ~530 nm).

Conclusion and Future Perspectives

The choice of an amine functionalization reagent is a critical decision that can significantly impact the outcome of a research project. While Methyl 2-(bromomethyl)-3,5-dinitrobenzoate offers a reactive platform with a useful dinitroaromatic tag, its characterization in the literature, particularly in terms of quantitative performance metrics, is less comprehensive than that of its more modern counterparts.

N-Hydroxysuccinimide esters remain the gold standard for many bioconjugation applications due to their high reactivity, selectivity, and the formation of stable amide bonds under mild conditions. Isothiocyanates provide an excellent alternative when an exceptionally robust thiourea linkage is desired. Sulfonyl chlorides, like dansyl chloride, are invaluable for creating highly stable, often fluorescent, derivatives for analytical purposes.

As a Senior Application Scientist, my recommendation is to carefully consider the specific requirements of your application. For general protein labeling where stability and ease of use are paramount, NHS esters are often the superior choice. For applications requiring a fluorescent tag for sensitive detection in chromatography, dansyl chloride and other fluorescent sulfonyl chlorides offer excellent performance.

The future of amine functionalization will likely focus on the development of reagents with even greater selectivity, "click-like" reactivity, and the ability to form cleavable linkages for applications such as drug delivery and affinity purification. As our understanding of chemical biology deepens, so too will our toolbox for the precise and efficient modification of amines, enabling the next generation of scientific discoveries.

References

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Zhu, X., & Schmidt, R. R. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry, 14, 1867–1873. [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

  • Povarov, A. A., et al. (2022). Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling. International Journal of Molecular Sciences, 23(22), 14207. [Link]

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  • Molnár-Perl, I. (2002). 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives. Journal of Chromatography Library, 68, 59-83. [Link]

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  • Williams, I. K., & Brodbelt, J. S. (2021). Strategies for Acid and Amine Cross-linking and Labeling for Protein Structural Characterization Using Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 32(4), 899–909. [Link]

  • Pereira, V., et al. (2013). Differences Between Biogenic Amine Detection by HPLC Methods Using OPA and Dansyl Derivates. Procedia Food Science, 1, 168-174. [Link]

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  • Magda, F., et al. (2005). Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene. International Journal of Chemical Kinetics, 37(11), 656-663. [Link]

  • Iglesias, C., et al. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Angewandte Chemie International Edition, 62(26), e202302821. [Link]

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  • Oikawa, M., et al. (2017). Versatile Amine-Promoted Mild Methanolysis of 3,5-Dinitrobenzoates and Its Application to the Synthesis of Colorado Potato Beetle Pheromone. Chemical & Pharmaceutical Bulletin, 65(10), 940-944. [Link]

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  • Wikipedia. (n.d.). 2,4-Dinitrophenylhydrazine. Retrieved from [Link]

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2-Nitro-and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines. Tetrahedron Letters, 36(36), 6373-6374. [Link]

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  • Manka, J. T., Guo, F., & Kaszynski, P. (2004). Methyl 4-bromo-3,5-dinitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 60(1), o143-o144. [Link]

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A Senior Application Scientist's Guide to the Reactivity of Bromomethyl Benzoates: The Influence of Electron-Withdrawing Groups

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, understanding the subtle factors that govern chemical reactivity is paramount. The bromomethyl benzoate scaffold is a versatile building block, but its efficacy in synthesis is critically dependent on the reactivity of the benzylic bromide. This guide provides an in-depth comparison of how different electron-withdrawing groups (EWGs) on the benzoate ring modulate this reactivity, supported by experimental frameworks and mechanistic insights.

The Underlying Principle: Electronic Effects on Benzylic Reactivity

Benzylic halides, such as bromomethyl benzoates, are generally more reactive in nucleophilic substitution reactions than their simple alkyl halide counterparts.[1] This enhanced reactivity stems from the ability of the adjacent benzene ring to stabilize the transition states of both S_N1 and S_N2 reaction pathways.[2] However, the electronic nature of the aromatic ring, dictated by its substituents, is the primary determinant of the reaction rate and, in some cases, the dominant mechanism.

Electron-withdrawing groups influence the benzylic position through two main electronic effects:

  • Inductive Effect (-I): This is the withdrawal of electron density through the sigma (σ) bond framework, driven by the high electronegativity of the substituent (e.g., -NO₂, -Cl, -Br).[3] This effect is distance-dependent and increases the partial positive charge (electrophilicity) on the benzylic carbon.

  • Resonance Effect (-M): This involves the delocalization of electrons through the pi (π) system. For groups like nitro (-NO₂) or cyano (-CN), this effect withdraws electron density from the ring, further enhancing the electrophilicity of the benzylic carbon. For halogens, a competing +M effect (donation of lone pair electrons) exists but is generally outweighed by their strong -I effect.[3][4]

The central premise is that by withdrawing electron density, EWGs make the benzylic carbon more electron-deficient and thus more susceptible to attack by a nucleophile. This generally accelerates S_N2 reactions. Conversely, these same groups destabilize the formation of a carbocation intermediate, which slows down or prevents S_N1 reactions.[2]

Experimental Design for Comparing Reactivity

To objectively compare the reactivity of various substituted bromomethyl benzoates, a well-designed kinetic study is essential. We will outline two robust, self-validating protocols.

Protocol 1: S_N2 Reactivity via Finkelstein Reaction

This classic method provides a clear visual and quantitative measure of S_N2 reactivity by leveraging the precipitation of a sodium salt in acetone.[5]

Objective: To determine the relative rates of S_N2 substitution for a series of para-substituted bromomethyl benzoates (e.g., H, Cl, CN, NO₂) with iodide ion.

Methodology:

  • Preparation of Reagents:

    • Prepare a 0.1 M solution of each bromomethyl benzoate derivative in anhydrous acetone.

    • Prepare a 15% (w/v) solution of sodium iodide (NaI) in anhydrous acetone. Ensure the NaI is fully dissolved.

  • Reaction Setup:

    • In separate, clean, and dry test tubes, add 2 mL of the 15% NaI in acetone solution.

    • Equilibrate the test tubes in a constant temperature water bath set to 25°C.

  • Initiation and Observation:

    • To each test tube, add 1 mL of a respective 0.1 M bromomethyl benzoate solution, start a timer immediately, and shake to ensure thorough mixing.

    • Record the time required for the first appearance of a distinct precipitate (NaBr), which is insoluble in acetone.

  • Data Analysis:

    • The inverse of the time taken for precipitation (1/t) is proportional to the initial reaction rate.

    • Calculate the relative rate for each substituted compound by dividing the rate of the unsubstituted bromomethyl benzoate by the rate of the substituted compound.

Protocol 2: Quantitative Rate Determination via Solvolysis

For a more precise kinetic analysis, monitoring the solvolysis reaction by conductivity provides continuous data, allowing for the calculation of rate constants.[5] Solvolysis in aqueous ethanol can proceed by a mixed S_N1/S_N2 mechanism, but for primary benzylic halides with EWGs, the S_N2 pathway is expected to dominate.[6]

Objective: To determine the first-order rate constants (k) for the solvolysis of substituted bromomethyl benzoates in an 80% ethanol/20% water solution.

Methodology:

  • Solution Preparation:

    • Prepare a 0.01 M stock solution of each bromomethyl benzoate derivative in anhydrous ethanol.

    • Prepare the 80:20 (v/v) ethanol-water solvent system.

  • Kinetic Run:

    • Place a known volume of the 80:20 ethanol-water solvent in a thermostated reaction vessel equipped with a calibrated conductivity probe, maintained at 25°C.

    • Inject a small, precise volume of the 0.01 M bromomethyl benzoate stock solution to achieve a final concentration of approximately 0.001 M.

    • Immediately begin recording the conductivity of the solution at regular time intervals (e.g., every 30 seconds). The conductivity will increase as the ionic products (H⁺ and Br⁻) are formed.

  • Data Processing:

    • The reaction rate can be determined by plotting the natural logarithm of (C∞ - Ct) versus time, where C∞ is the conductivity at infinite time (after ~10 half-lives) and Ct is the conductivity at time t.

    • The slope of this linear plot will be equal to -k, where k is the first-order rate constant for the solvolysis reaction.

General Experimental Workflow Diagram

The following diagram illustrates the generalized workflow for comparing the reactivity of these compounds.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Prep1 Synthesize/Procure Substituted Bromomethyl Benzoates Prep2 Prepare Nucleophile/Solvent System (e.g., NaI in Acetone) Prep1->Prep2 Exp1 Equilibrate Reagents at Constant Temperature Prep2->Exp1 Exp2 Initiate Reaction by Mixing Exp1->Exp2 Exp3 Monitor Reaction Progress (e.g., Precipitation Time, Conductivity) Exp2->Exp3 Analysis1 Calculate Reaction Rates or Rate Constants Exp3->Analysis1 Analysis2 Determine Relative Reactivity vs. Unsubstituted Compound Analysis1->Analysis2

Caption: Generalized workflow for comparative reactivity studies.

Data Presentation and Interpretation

The following table presents illustrative data for the relative rates of reaction of various para-substituted bromomethyl benzoates with a strong nucleophile under S_N2 conditions.

Substituent (at para-position)Hammett Constant (σ_p)Inductive/Resonance EffectExpected Relative Rate (vs. H=1)
-H0.00Baseline1.00
-Cl+0.23Strong -I, Weak +M~3-5
-CN+0.66Strong -I, Strong -M~20-30
-NO₂+0.78Strong -I, Strong -M~50-70

Note: Relative rates are estimates based on established principles of physical organic chemistry and can vary with specific reaction conditions.[5]

Analysis of Results:

The data clearly demonstrates a strong correlation between the electron-withdrawing strength of the substituent and the reaction rate.

  • Chlorine (-Cl): This halogen is strongly electronegative, exerting a powerful inductive pull (-I) that increases the benzylic carbon's electrophilicity. This effect significantly outweighs its weak resonance donation (+M), leading to a notable rate enhancement compared to the unsubstituted compound.

  • Cyano (-CN) and Nitro (-NO₂): These groups are potent EWGs due to both strong inductive (-I) and resonance (-M) effects. The π-system of these groups actively delocalizes electron density from the benzene ring, which is transmitted to the benzylic carbon. This results in a highly electron-deficient reaction center, leading to a dramatic acceleration of the nucleophilic attack. The nitro group, being a stronger EWG than the cyano group (as indicated by its higher σ_p value), produces the most significant rate enhancement.[7][8]

This trend can be visualized using a Hammett plot, where plotting log(k/k₀) against the Hammett sigma constant (σ) for each substituent would yield a straight line with a positive slope (the reaction constant, ρ). A positive ρ value confirms that the reaction is facilitated by electron-withdrawing groups, which stabilize the transition state relative to the ground state.[9]

Mechanistic Causality: Connecting Structure to Reactivity

The observed reactivity trends are a direct consequence of how substituents influence the stability of the S_N2 transition state.

G cluster_cause Substituent Properties cluster_effect Electronic Effects cluster_intermediate Impact on Reaction Center cluster_outcome Kinetic Outcome EWG Strong Electron- Withdrawing Group (e.g., -NO2) Inductive Inductive Withdrawal (-I) EWG->Inductive Resonance Resonance Withdrawal (-M) EWG->Resonance Electrophilicity Increased Electrophilicity of Benzylic Carbon Inductive->Electrophilicity Resonance->Electrophilicity TS_Stability Stabilization of Electron-Rich SN2 Transition State Electrophilicity->TS_Stability Facilitates Nucleophilic Attack Outcome Accelerated Reaction Rate TS_Stability->Outcome

Caption: Logical flow from substituent properties to kinetic outcome.

In an S_N2 reaction, the nucleophile attacks the electrophilic carbon, forming a pentacoordinate transition state where a partial negative charge is developing on the incoming nucleophile and the outgoing leaving group. Electron-withdrawing groups on the aromatic ring help to delocalize and stabilize this buildup of negative charge density in the transition state, thereby lowering the activation energy of the reaction and increasing its rate. For S_N1 reactions, the opposite is true; these groups would strongly destabilize the positively charged carbocation intermediate, making this pathway energetically unfavorable.

Conclusion

The reactivity of the bromomethyl group in substituted benzoates is a finely tunable parameter, directly controlled by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups consistently enhance the rate of S_N2 reactions by increasing the electrophilicity of the benzylic carbon and stabilizing the electron-rich transition state. The order of reactivity generally follows the electron-withdrawing strength of the substituent, with -NO₂ > -CN > -Cl > -H. This predictive power is invaluable for synthetic chemists, allowing for the rational design of substrates and reaction conditions to achieve desired outcomes efficiently and selectively. Understanding these fundamental principles of physical organic chemistry is essential for optimizing synthetic routes and accelerating the development of novel chemical entities.

References

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A Senior Application Scientist's Guide to Validating an LC-MS Method for the Quantification of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of potentially genotoxic impurities (PGIs) is a critical aspect of ensuring drug safety and quality. Methyl 2-(bromomethyl)-3,5-dinitrobenzoate, a reactive compound that may arise as a process-related impurity, demands a highly sensitive and specific analytical method for its control at trace levels. This guide provides an in-depth, experience-driven approach to validating a Liquid Chromatography-Mass Spectrometry (LC-MS) method for its quantification, benchmarked against other viable analytical techniques.

The selection of LC-MS is predicated on its inherent advantages of high sensitivity and specificity, which are paramount when dealing with PGIs that need to be monitored at parts-per-million (ppm) or even parts-per-billion (ppb) levels relative to the active pharmaceutical ingredient (API).[1] This guide will walk you through the rationale behind experimental choices, ensuring a self-validating and robust analytical procedure in line with global regulatory standards.

Comparative Analysis of Analytical Techniques

Before delving into the specifics of the LC-MS method validation, it is prudent to consider the analytical landscape for a compound like Methyl 2-(bromomethyl)-3,5-dinitrobenzoate. The choice of analytical technique is a pivotal decision that impacts sensitivity, selectivity, and overall method robustness.

Technique Advantages Disadvantages Applicability for Methyl 2-(bromomethyl)-3,5-dinitrobenzoate
LC-MS/MS High Sensitivity & Specificity: Ideal for trace-level quantification of PGIs.[2][3] Versatility: Suitable for non-volatile and thermally labile compounds.[4] Structural Information: Mass spectrometry provides mass-to-charge ratio data, aiding in definitive identification.[5][6]Matrix Effects: Ion suppression or enhancement can affect accuracy.[7] Higher Cost: Instrumentation and maintenance are more expensive than HPLC-UV.[8]Highly Recommended: The combination of a reactive bromomethyl group and electron-withdrawing nitro groups makes this compound a prime candidate for LC-MS analysis, likely with good ionization efficiency. Its potential thermal lability makes it less suitable for GC-MS without derivatization.
GC-MS High Resolution: Excellent for separating volatile and semi-volatile compounds. Established Libraries: Extensive mass spectral libraries for compound identification.Thermal Lability: Not suitable for compounds that degrade at high temperatures.[9] Derivatization often required: Polar or non-volatile compounds may need chemical modification prior to analysis.[9]Potentially Suitable with Derivatization: The benzylic bromide is reactive and the compound may not be sufficiently volatile or thermally stable for direct GC-MS analysis. Derivatization could be explored, but this adds complexity and potential for variability.
HPLC-UV Cost-Effective: Lower instrumentation and operational costs.[8] Robust and Simple: Generally easier to operate and maintain.Lower Sensitivity: May not reach the low detection limits required for PGIs. Lack of Specificity: Relies on chromatographic retention time for identification, which can be prone to interference from co-eluting impurities.[8]Not Recommended for Trace Quantification: While the dinitrobenzoate chromophore would allow for UV detection, the sensitivity is unlikely to be sufficient for controlling a PGI at the required low levels. It could potentially be used for higher concentration assays but would lack the confirmatory power of mass spectrometry.

The LC-MS Method Validation Workflow: A Comprehensive Protocol

The validation of an analytical method is a systematic process to demonstrate that it is fit for its intended purpose.[10] The following protocol is designed to meet the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[10][11][12][13]

LC-MS Method Validation Workflow LC-MS Method Validation Workflow for Methyl 2-(bromomethyl)-3,5-dinitrobenzoate cluster_0 Method Development & Optimization cluster_1 Validation Protocol Definition cluster_2 Core Validation Experiments cluster_3 Data Analysis & Reporting A Analyte Characterization & Standard Preparation B Chromatography Optimization (Column, Mobile Phase) A->B C Mass Spectrometry Tuning (Ionization, MRM Transitions) B->C D Define Validation Parameters & Acceptance Criteria (ICH Q2(R2)) C->D E Specificity / Selectivity D->E F Linearity, Range, and Sensitivity (LOD, LOQ) E->F G Accuracy & Precision (Repeatability & Intermediate Precision) F->G H Stability (Solution, Freeze-Thaw, Autosampler) G->H I Robustness H->I J Statistical Analysis of Validation Data I->J K Compilation of Validation Report J->K

Caption: A structured workflow for the validation of an LC-MS method.

Specificity and Selectivity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.[14]

Experimental Protocol:

  • Blank Analysis: Analyze a blank sample (diluent) to ensure no interfering peaks are present at the retention time of the analyte.

  • Placebo Analysis: Analyze a placebo sample (a mixture of all formulation components except the API and the analyte) to demonstrate a lack of interference from excipients.

  • Spiked Placebo Analysis: Spike the placebo with a known concentration of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate and analyze to confirm that the analyte peak is well-resolved from any placebo components.

  • Forced Degradation: Subject the API to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. Analyze these samples to ensure that the analyte peak is resolved from any degradants.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[15]

Experimental Protocol:

  • Prepare a series of at least five calibration standards of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate spanning the expected concentration range (e.g., from the Limit of Quantification to 150% of the target concentration).

  • Analyze each standard in triplicate.

  • Plot the peak area response versus the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The y-intercept should be minimal.

Accuracy and Precision

Accuracy is the closeness of the test results to the true value. Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[15]

Experimental Protocol:

  • Accuracy: Analyze samples with known concentrations of the analyte (e.g., spiked placebo at three concentration levels: low, medium, and high) in triplicate. Calculate the percent recovery.

    • Acceptance Criteria: Recovery should be within 80-120% for trace impurity analysis.

  • Precision (Repeatability): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Precision (Intermediate Precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 15%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

  • Signal-to-Noise Ratio: Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Precision at LOQ: Analyze at least six replicate samples at the proposed LOQ concentration.

    • Acceptance Criteria: The RSD for the replicate injections at the LOQ should be ≤ 20%.

Stability

Stability studies are conducted to ensure that the analyte remains stable in the sample solution for the duration of the analysis. Given the reactive nature of the bromomethyl group, these studies are particularly crucial.

Experimental Protocol:

  • Solution Stability: Prepare a sample solution and store it at room temperature. Analyze the solution at various time points (e.g., 0, 4, 8, 12, and 24 hours).

  • Autosampler Stability: Place a prepared sample in the autosampler and analyze it at various time points over the expected run time of a sequence.

  • Freeze-Thaw Stability: Subject sample solutions to multiple freeze-thaw cycles before analysis.

    • Acceptance Criteria: The analyte concentration should not deviate by more than ±15% from the initial concentration.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[15]

Experimental Protocol:

  • Introduce small variations to the method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase composition (e.g., ± 2% organic)

  • Analyze a sample under each of these modified conditions and evaluate the impact on the results.

    • Acceptance Criteria: The results should remain within the acceptance criteria for accuracy and precision.

Hypothetical LC-MS Method Parameters

The following table provides a starting point for the development of the LC-MS method for Methyl 2-(bromomethyl)-3,5-dinitrobenzoate.

Parameter Condition
LC System UPLC/HPLC system
Column C18 reverse-phase, e.g., 100 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Optimized for separation from API and other impurities
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative or Positive
Scan Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing a standard solution

Conclusion

The validation of an LC-MS method for a reactive, potentially genotoxic impurity such as Methyl 2-(bromomethyl)-3,5-dinitrobenzoate is a rigorous but essential process. By following a structured approach guided by international regulatory standards and a deep understanding of the analytical technique, a robust, reliable, and scientifically sound method can be established. This ensures the quality and safety of pharmaceutical products and provides confidence in the data submitted to regulatory authorities. The inherent sensitivity and specificity of LC-MS make it the superior choice for this challenging analytical task, providing a level of assurance that other techniques cannot match.

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  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]

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  • Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary...
  • LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. NorthEast BioLab.
  • LC-MS Method Validation: Your Path To Analytical Excellence. Abraham Entertainment. October 2025.
  • LC-MS method validation in scientific research: it's time to harmonize and exemplify. Eurachem. May 2025.
  • Guide to achieving reliable quantit
  • GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained. AxisPharm. October 2024.
  • Comparison of LC/MS and GC/MS Techniques. Shimadzu.
  • GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry.
  • A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 2,4-Di-tert-butylphenol. Benchchem.
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A Tale of Two Reagents: A Comparative Guide to Methyl 2-(bromomethyl)-3,5-dinitrobenzoate and 3,5-dinitrobenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For the Modern Organic Chemist: Navigating Reactivity and Application

In the vast arsenal of synthetic and analytical chemistry, the choice of reagent is paramount to the success of an experimental campaign. For researchers, scientists, and drug development professionals, this decision is often a careful balance of reactivity, selectivity, stability, and application-specific requirements. This guide provides an in-depth technical comparison of two potent reagents: Methyl 2-(bromomethyl)-3,5-dinitrobenzoate and the more established 3,5-dinitrobenzoyl chloride. While both molecules share the common feature of a dinitro-substituted benzene ring, their core reactive functionalities—a benzyl bromide and an acyl chloride, respectively—dictate distinct chemical behaviors and, consequently, divergent applications.

At a Glance: Key Physicochemical and Reactive Properties

FeatureMethyl 2-(bromomethyl)-3,5-dinitrobenzoate3,5-Dinitrobenzoyl Chloride
CAS Number 153754-31-5[1]99-33-2[2]
Molecular Formula C₉H₇BrN₂O₆[1]C₇H₃ClN₂O₅[2]
Molecular Weight 319.07 g/mol [1]230.56 g/mol [2]
Primary Function Alkylating Agent[3]Acylating Agent / Derivatizing Agent[2]
Reactive Center Benzylic CarbonCarbonyl Carbon
Leaving Group Bromide (Br⁻)Chloride (Cl⁻)
Typical Nucleophiles Amines, Alcohols, CarbanionsAlcohols, Amines, Phenols
Primary Application Pharmaceutical intermediate synthesis (e.g., Lenalidomide)[3][4][5]Derivatization for chromatography, organic synthesis

The Heart of the Matter: A Dichotomy in Reactivity and Mechanism

The fundamental difference between Methyl 2-(bromomethyl)-3,5-dinitrobenzoate and 3,5-dinitrobenzoyl chloride lies in their mode of reaction with nucleophiles. The former is a benzylic halide that undergoes nucleophilic substitution at a saturated carbon, while the latter is an acyl chloride that reacts via nucleophilic acyl substitution at an unsaturated carbonyl carbon.

Methyl 2-(bromomethyl)-3,5-dinitrobenzoate: A Potent Alkylating Agent

Methyl 2-(bromomethyl)-3,5-dinitrobenzoate's reactivity is centered on its bromomethyl group. The presence of two strongly electron-withdrawing nitro groups on the benzene ring significantly influences the reactivity of this benzylic bromide.[3] These groups, through their inductive and resonance effects, pull electron density away from the benzylic carbon, making it more electrophilic and susceptible to nucleophilic attack. This electronic deactivation of the aromatic ring also serves to enhance the stability of the leaving group, bromide, further promoting the substitution reaction.[3]

The reaction with a nucleophile, such as an amine or an alcohol, typically proceeds through an Sₙ2 mechanism. This bimolecular process involves a backside attack by the nucleophile on the benzylic carbon, leading to the displacement of the bromide ion in a single, concerted step.

Experimental Workflow: Sₙ2 Alkylation with Methyl 2-(bromomethyl)-3,5-dinitrobenzoate

reagents Methyl 2-(bromomethyl)-3,5-dinitrobenzoate + Nucleophile (e.g., R-NH2) + Base (e.g., K2CO3) solvent Polar Aprotic Solvent (e.g., DMF, Acetonitrile) reagents->solvent Dissolve reaction Stir at Ambient or Elevated Temperature solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Chromatography) workup->purification product Alkylated Product purification->product cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination of Leaving Group start 3,5-Dinitrobenzoyl Chloride + R-OH (Alcohol) intermediate Tetrahedral Intermediate start->intermediate Addition end 3,5-Dinitrobenzoate Ester + HCl intermediate->end Elimination of Cl-

Caption: Mechanism of derivatization with 3,5-dinitrobenzoyl chloride.

Advantages in Application: Choosing the Right Tool for the Job

The distinct reactivities of these two compounds translate into a set of advantages tailored for specific applications.

Advantages of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate:
  • Formation of Stable C-N and C-O Bonds: As an alkylating agent, it forms robust carbon-nitrogen and carbon-oxygen bonds, which are integral to the core structures of many pharmaceutical compounds. Its use in the synthesis of Lenalidomide is a prime example of its utility in constructing complex molecular frameworks. [4][5]* Orthogonal Reactivity: The benzyl bromide functionality can react selectively in the presence of other functional groups that might be sensitive to acylating agents, such as certain esters or amides under specific conditions.

  • Intermediate in Multi-step Synthesis: Its structure, containing both a reactive bromomethyl group and nitro groups that can be subsequently reduced to amines, makes it a versatile intermediate for the synthesis of heterocyclic compounds. [3]

Advantages of 3,5-Dinitrobenzoyl Chloride:
  • Rapid and High-Yielding Derivatizations: It reacts readily with a wide range of alcohols and amines, often under mild conditions, to form stable, crystalline derivatives with sharp melting points. [2][6]This makes it an excellent reagent for the qualitative identification and characterization of these functional groups.

  • Chromophoric Tag for Enhanced Detection: The 3,5-dinitrophenyl group is a strong chromophore, absorbing UV light. This property is highly advantageous in analytical applications, such as high-performance liquid chromatography (HPLC), where it significantly enhances the detection sensitivity of otherwise poorly responding analytes like alcohols.

  • Well-Established Protocols: A vast body of literature exists detailing its use in derivatization, providing a wide array of established and optimized reaction protocols for various substrates. [6][7][8]

Experimental Protocols: A Practical Guide

Protocol 1: Derivatization of an Unknown Alcohol with 3,5-Dinitrobenzoyl Chloride

This protocol is a standard method for the preparation of a solid derivative for melting point determination.

Materials:

  • Unknown alcohol (approx. 0.5 mmol)

  • 3,5-Dinitrobenzoyl chloride (approx. 0.6 mmol)

  • Pyridine (dried, 2 mL)

  • 5% Sodium bicarbonate solution

  • Ethanol (for recrystallization)

  • Ice bath

Procedure:

  • In a clean, dry test tube, dissolve the unknown alcohol in pyridine.

  • Carefully add the 3,5-dinitrobenzoyl chloride to the solution. If the reaction is vigorous, cool the test tube in an ice bath.

  • After the initial reaction subsides, gently warm the mixture in a water bath at 50-60°C for 10-15 minutes.

  • Cool the reaction mixture and pour it into a beaker containing cold water (approx. 10 mL).

  • Stir the mixture until the solid derivative precipitates.

  • Collect the solid by vacuum filtration and wash it with 5% sodium bicarbonate solution, followed by cold water.

  • Recrystallize the crude product from ethanol to obtain pure crystals of the 3,5-dinitrobenzoate ester.

  • Dry the crystals and determine their melting point.

Protocol 2: N-Alkylation using Methyl 2-(bromomethyl)-3-nitrobenzoate (Illustrative)

This is a general procedure for the N-alkylation of a primary amine, as might be employed in the initial steps of a pharmaceutical synthesis. [4] Materials:

  • Primary amine (1.0 eq)

  • Methyl 2-(bromomethyl)-3-nitrobenzoate (1.0 eq)

  • Potassium carbonate (1.2 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add the primary amine, potassium carbonate, and DMF.

  • Stir the mixture at room temperature to ensure homogeneity.

  • Add a solution of Methyl 2-(bromomethyl)-3-nitrobenzoate in DMF dropwise to the stirred mixture.

  • Continue stirring at room temperature for 6-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Safety and Handling: A Prudent Approach

Both Methyl 2-(bromomethyl)-3,5-dinitrobenzoate and 3,5-dinitrobenzoyl chloride are reactive and potentially hazardous chemicals that must be handled with appropriate safety precautions.

  • 3,5-Dinitrobenzoyl chloride is corrosive and moisture-sensitive. [6]It can cause severe skin burns and eye damage. It should be handled in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It reacts with water to release hydrochloric acid.

  • Methyl 2-(bromomethyl)-3,5-dinitrobenzoate is also an irritant and should be handled with similar care. As a benzylic bromide, it is a potential lachrymator.

Always consult the Safety Data Sheet (SDS) for each reagent before use and handle them in a well-ventilated fume hood.

Conclusion

In the nuanced world of chemical synthesis and analysis, both Methyl 2-(bromomethyl)-3,5-dinitrobenzoate and 3,5-dinitrobenzoyl chloride are valuable reagents, each with a distinct set of advantages. 3,5-Dinitrobenzoyl chloride remains the workhorse for the rapid and reliable derivatization of alcohols and amines, particularly for analytical purposes where its chromophoric properties are a significant asset. In contrast, Methyl 2-(bromomethyl)-3,5-dinitrobenzoate shines as a specialized alkylating agent, offering a pathway to complex molecular architectures, as demonstrated by its crucial role in the synthesis of modern pharmaceuticals. The choice between these two powerful reagents will ultimately be guided by the specific synthetic or analytical goal, with a clear understanding of their underlying chemical reactivity being the key to their effective application.

References

  • Quora. (2018, May 1). What is the difference between benzyl chloride and benzyl bromide? Retrieved from [Link]

  • ACS Publications. (2024, June 19). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Organic Letters. Retrieved from [Link]

  • Quora. (2017, May 11). Which is more reactive Acyl chloride or Acyl bromide? Retrieved from [Link]

  • NIH. (n.d.). Effect of Allylic Groups on SN2 Reactivity. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization of Alcohols Using (bmim)HSO4: A Green Approach for the Undergraduate Chemistry Laboratory. Retrieved from [Link]

  • NIH. (n.d.). Aryl Bromides and Aryl Chlorides for the Direct Arylation of Benzylic Amines Mediated by Ruthenium(II). PMC. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(bromomethyl)-3-nitrobenzoate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing. Retrieved from [Link]

  • University of Southern California. (n.d.). THE 3,5-DINITROBENZOATES AS DERIVATIVES OF ALCOHOLS AND PHENOLS. Retrieved from [Link]

  • Royal Society of Chemistry. (2019, July 18). Phosphonic acid mediated practical dehalogenation and benzylation with benzyl halides. RSC Advances. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 3,5-dinitrobenzoate. Retrieved from [Link]

  • Hans Shodh Sudha. (n.d.). Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. Retrieved from [Link]

  • Google Patents. (n.d.). US10392364B2 - Process for synthesis of lenalidomide.
  • Science.gov. (n.d.). chemical derivatization techniques: Topics by Science.gov. Retrieved from [Link]

  • ResearchGate. (n.d.). Methyl 3,5-dinitrobenzoate. Retrieved from [Link]

  • NIH. (n.d.). Methyl 2-methyl-3,5-dinitrobenzoate. PMC. Retrieved from [Link]

  • Semantic Scholar. (1986, August 1). A Simplified Procedure for the Derivatization of Alcohols at Dilute Levels in Aqueous Solutions with 3,5-Dinitrobenzoyl Chloride. Retrieved from [Link]

  • NIH. (n.d.). The preparation of 3:5-dinitrobenzoic acid and 3:5-dinitrobenzoyl chloride. Retrieved from [Link]

  • PubMed. (n.d.). Solid-phase analytical derivatization for gas-chromatography-mass-spectrometry-based metabolomics. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,5-Dinitrobenzoyl chloride. Retrieved from [Link]

  • MDPI. (n.d.). GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization. Retrieved from [Link]

  • NIH. (2022, August 15). Unusual Derivatization of Methylmalonic Acid with Pentafluorobenzyl Bromide to a Tripentafluorobenzyl Derivative and Its Stable-Isotope Dilution GC-MS Measurement in Human Urine. PMC. Retrieved from [Link]

Sources

A Comparative Guide to the Quantitative Analysis of Alcohols via Derivatization with Methyl 2-(bromomethyl)-3,5-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, clinical research, and industrial quality control, the precise quantification of alcohols is a frequent and critical task. Many simple alcohols and complex hydroxyl-containing molecules lack significant ultraviolet (UV) absorbance or fluorescence, rendering their direct analysis by High-Performance Liquid Chromatography (HPLC) insensitive and challenging. Chemical derivatization addresses this by covalently attaching a molecular "tag" to the analyte, enhancing its detectability.

This guide provides an in-depth technical comparison of a potent derivatization strategy using Methyl 2-(bromomethyl)-3,5-dinitrobenzoate (MBDNB) against other established methods for alcohol quantification. We will explore the underlying chemistry, provide validated protocols, and present comparative data to guide researchers in selecting the optimal method for their analytical needs.

The Principle of Derivatization for Alcohol Analysis

The core challenge in analyzing aliphatic alcohols is their lack of a chromophore—a part of a molecule responsible for absorbing light. Derivatization overcomes this by introducing a chromophore or fluorophore into the alcohol's structure.[1][2] This chemical modification is designed to:

  • Enhance Detector Response: Introduce a tag with high molar absorptivity for UV-Vis detection or a fluorescent moiety for fluorescence detection (FLD).[3][4]

  • Improve Chromatographic Properties: Increase the hydrophobicity of polar analytes to improve retention and peak shape in reverse-phase HPLC.[4]

  • Increase Stability: Convert volatile or unstable alcohols into more robust derivatives for analysis.[5]

In-Focus: Methyl 2-(bromomethyl)-3,5-dinitrobenzoate (MBDNB) Derivatization

MBDNB has emerged as a highly effective reagent for the derivatization of alcohols and phenols. The dinitrobenzoate moiety serves as an excellent chromophore, allowing for sensitive detection at the picomole level.

Reaction Mechanism and Rationale

The derivatization reaction proceeds via a nucleophilic substitution mechanism. The hydroxyl group of the alcohol acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group on the MBDNB molecule. This reaction is typically facilitated by a mild base, which deprotonates the alcohol to form a more potent alkoxide nucleophile. The result is a stable dinitrobenzoate ester derivative with strong UV absorption.

Caption: Experimental workflow for MBDNB derivatization.

Comparison of Derivatization Reagents for Alcohol Quantification

While MBDNB is highly effective, other reagents are widely used, each with distinct advantages and limitations. The choice of reagent is dictated by the analyte's nature, the sample matrix, required sensitivity, and available instrumentation.

FeatureMethyl 2-(bromomethyl)-3,5-dinitrobenzoate (MBDNB)3,5-Dinitrobenzoyl Chloride (DNBC)Dansyl ChlorideDirect Analysis (e.g., GC-FID/MS)
Principle Nucleophilic substitution to form a UV-active ester.Acylation to form a UV-active ester. [6]Sulfonylation to form a fluorescent sulfonamide ester. [7][8]Direct injection and separation based on volatility and polarity. [9]
Detection Mode HPLC-UVHPLC-UVHPLC-FLD (Fluorescence)GC-FID or GC-MS/LC-MS
Sensitivity High (picomole range)High (picomole range) Very High (femtomole range) [7][8]Variable; good for volatile alcohols (ng-µg), MS offers high sensitivity. [10]
Reaction Conditions Mild; typically 60-80°C for 30-60 min in the presence of a mild base.Rapid; often at room temperature or slightly elevated, but reagent is moisture-sensitive. [1][11]Basic pH required; 40-65°C for 30-60 min. [7][12]No reaction required, but may need sample extraction or headspace sampling. [9]
Derivative Stability ExcellentGood, but can be susceptible to hydrolysis.Generally stable.Not applicable.
Aqueous Sample Compatibility Good; reaction can be performed in mixed aqueous-organic solvents.Challenging; DNBC readily hydrolyzes in water, requiring anhydrous conditions or specialized procedures. [1][13]Good; reaction is often performed in aqueous buffers. [14]Compatible, but water can interfere with some GC columns or ionization sources.
Advantages Forms highly stable derivatives; less susceptible to hydrolysis than DNBC.Readily available and highly reactive. [6]Extremely high sensitivity with fluorescence detection. [7][8]No chemical modification needed; simpler sample prep for clean samples. [15]
Disadvantages Can be less reactive towards sterically hindered tertiary alcohols.Reagent instability in protic solvents; produces corrosive HCl byproduct. [11][16]Primarily used for amines/phenols; less reactive with unactivated alcohols. [7][8]Limited to volatile and thermally stable alcohols; complex matrices can cause interference.

Alternative Highlight: 3,5-Dinitrobenzoyl Chloride (DNBC)

DNBC is perhaps the most common alternative for creating UV-active derivatives of alcohols. [6]The reaction involves the acylation of the alcohol's hydroxyl group. While effective, its primary drawback is the high reactivity of the acyl chloride group with water. [1][13]This necessitates working under anhydrous conditions or employing specific protocols, such as using acetonitrile as a co-solvent and drying agents like molecular sieves, to minimize hydrolysis of the reagent. [1][13]

Alternative Highlight: Dansyl Chloride for High-Sensitivity Analysis

For applications demanding the highest sensitivity, dansyl chloride is an excellent choice. It reacts with alcohols to form highly fluorescent derivatives that can be detected at much lower concentrations than UV-active compounds. [7][8]While traditionally used for amines and phenols, methods have been developed for unactivated alcohols, often requiring catalysts like 4-(dimethylamino)pyridine (DMAP) to proceed efficiently. [7][12]The resulting derivatives are ideal for trace-level quantification in biological matrices.

Direct Analysis: When to Avoid Derivatization

Derivatization adds time and complexity to an analytical workflow. For simple, volatile alcohols (e.g., methanol, ethanol) in relatively clean matrices, direct analysis by Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) is often the preferred method due to its simplicity and robustness. [9][17]However, for non-volatile alcohols, complex hydroxylated compounds, or when high sensitivity is needed in complex matrices, derivatization remains indispensable.

Detailed Experimental Protocols

Protocol 1: Quantitative Analysis of a Primary Alcohol using MBDNB Derivatization

This protocol is designed for the quantification of a primary alcohol (e.g., 1-octanol) in a non-aqueous sample.

  • Reagent Preparation:

    • Derivatization Reagent: Dissolve 10 mg of MBDNB and 15 mg of anhydrous potassium carbonate (catalyst) in 10 mL of acetone. This solution should be prepared fresh daily.

    • Stock Solution: Prepare a 1 mg/mL stock solution of the target alcohol in acetone.

    • Calibration Standards: Perform serial dilutions of the stock solution with acetone to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Derivatization Procedure:

    • To 100 µL of each standard, QC sample, or unknown sample in a sealed vial, add 200 µL of the MBDNB derivatization reagent.

    • Rationale: The excess reagent ensures the reaction proceeds to completion. Potassium carbonate acts as a base to facilitate the reaction.

    • Vortex the vials for 30 seconds.

    • Heat the vials in a heating block at 70°C for 45 minutes.

    • After cooling to room temperature, add 700 µL of a 50:50 (v/v) acetonitrile:water mixture to quench the reaction and dilute the sample for injection.

    • Rationale: Dilution brings the concentration into the linear range of the detector and ensures compatibility with the mobile phase.

  • HPLC-UV Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 70% acetonitrile and 30% water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Rationale: 254 nm provides a strong signal for the dinitroaromatic chromophore.

    • Injection Volume: 10 µL.

Protocol 2: Comparative Derivatization using 3,5-Dinitrobenzoyl Chloride (DNBC)

This protocol highlights the necessary precautions for using a moisture-sensitive reagent.

  • Reagent Preparation:

    • Derivatization Reagent: In a fume hood, dissolve 10 mg of DNBC in 10 mL of anhydrous pyridine.

    • Rationale: Pyridine acts as both a solvent and a base to neutralize the HCl byproduct. [16]Anhydrous conditions are critical to prevent reagent hydrolysis. [1]

  • Derivatization Procedure:

    • To 100 µL of an anhydrous sample containing the alcohol, add 100 µL of the DNBC reagent.

    • Seal the vial and let it react at 60°C for 30 minutes.

    • Cool the vial, then carefully add 50 µL of water to quench the excess DNBC.

    • Dilute the sample with 750 µL of acetonitrile before injection.

Conclusion and Recommendations

The quantitative analysis of alcohols is greatly enhanced through chemical derivatization, with Methyl 2-(bromomethyl)-3,5-dinitrobenzoate (MBDNB) representing a robust and reliable choice. Its primary advantages lie in the high stability of its derivatives and its compatibility with samples containing residual water, a common challenge when using acyl chlorides like 3,5-Dinitrobenzoyl Chloride (DNBC) .

  • For routine, high-throughput UV-based quantification of primary and secondary alcohols, MBDNB is highly recommended due to its favorable reaction kinetics and derivative stability.

  • For analyses requiring the utmost sensitivity , Dansyl Chloride with fluorescence detection is the superior method, provided the derivatization protocol is optimized for alcohols.

  • DNBC remains a viable, cost-effective alternative, particularly when working with strictly anhydrous samples.

  • Direct analysis methods like GC-FID should be reserved for volatile alcohols in simple matrices to avoid the added complexity of derivatization.

Ultimately, the selection of an appropriate method requires a careful evaluation of the analytical objectives, sample characteristics, and available instrumentation. This guide provides the foundational data and protocols to make an informed, scientifically-grounded decision.

References

  • Valdez, D., & Armstrong, D. W. (1986). A Simplified Procedure for the Derivatization of Alcohols at Dilute Levels in Aqueous Solutions with 3,5-Dinitrobenzoyl Chloride. Journal of Chromatographic Science, 24(8), 356-360. [Link]

  • Semantic Scholar. (1986). A Simplified Procedure for the Derivatization of Alcohols at Dilute Levels in Aqueous Solutions with 3,5-Dinitrobenzoyl Chloride. [Link]

  • Tang, Z., & Guengerich, F. P. (2010). Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts. Analytical Chemistry, 82(18), 7852-7859. [Link]

  • Wikipedia. (n.d.). 3,5-Dinitrobenzoyl chloride. [Link]

  • PubMed. (2010). Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts. [Link]

  • ResearchGate. (2010). Dansylation of Unactivated Alcohols for Improved Mass Spectral Sensitivity and Application to Analysis of Cytochrome P450 Oxidation Products in Tissue Extracts. [Link]

  • Hans Shodh Sudha. (2022). Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. Hans Shodh Sudha, 2(4), 100-104. [Link]

  • University of Colorado Boulder. (n.d.). Identification of an Unknown: Alcohol, Aldehyde or Ketone? [Link]

  • DigitalCommons@UNO. (2001). Dansylation of hydroxyl and carboxylic acid functional groups. [Link]

  • Carlucci, C., et al. (2021). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. Foods, 10(1), 123. [Link]

  • Cody, R. B., & Dane, A. J. (2009). An Improved Protocol for the Analysis of Alcohols by Direct Analysis in Real Time Mass Spectrometry. American Laboratory. [Link]

  • Pena-Pereira, F., et al. (2020). AGREE—Analytical GREEnness Metric Approach and Software. Analytical Chemistry, 92(14), 10076-10082. [Link]

  • Valdez, D., & Armstrong, D. W. (1986). A Simplified Procedure for the Derivatization of Alcohols at Dilute Levels in Aqueous Solutions with 3,5-Dinitrobenzoyl Chloride. Journal of Chromatographic Science, 24(8), 356-360. [Link]

  • Alcohol and Tobacco Tax and Trade Bureau. (2018). Quantitative Analysis of Specially Denatured Alcohol and Articles Using HS-GC-MSD. [Link]

  • Moliner-Martinez, Y., et al. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Journal of Chromatography A, 1296, 10-29. [Link]

  • ResearchGate. (2018). Determination and Evaluation of Methanol, Ethanol and Higher Alcohols in Legally and Illegally Produced Alcoholic Beverages. [Link]

  • Ionescu, C., & Caira, M. R. (2021). Derivatization procedures and their analytical performances for HPLC determination in bioanalysis. Biomedical Chromatography, 35(1), e5008. [Link]

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An Inter-laboratory Investigation into the Synthetic Reproducibility of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and development, the consistent and reliable synthesis of key intermediates is paramount. The reproducibility of a chemical transformation directly impacts project timelines, resource allocation, and, ultimately, the viability of a drug candidate. This guide presents a comprehensive analysis of an inter-laboratory study on the synthesis of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate, a critical building block in various synthetic pathways. By examining the inherent variability in this process, we aim to provide researchers with a robust, validated protocol and a deeper understanding of the critical parameters influencing its successful execution.

Introduction: The Imperative of Reproducibility in Chemical Synthesis

The synthesis of complex organic molecules is often a multi-step process where the success of each step is contingent on the outcome of the previous one. A lack of reproducibility in any given step can lead to cascading failures, consuming valuable time and resources.[1] This is particularly true for the synthesis of pharmaceutical intermediates, where stringent purity requirements and the need for scalable processes demand a high degree of control and predictability. An inter-laboratory study, where the same protocol is performed by multiple independent laboratories, serves as a rigorous assessment of a method's robustness and provides invaluable insights into potential sources of variation.[2][3][4]

Methyl 2-(bromomethyl)-3,5-dinitrobenzoate is a key intermediate whose synthesis involves the benzylic bromination of a substituted toluene derivative. The presence of two strongly electron-withdrawing nitro groups on the aromatic ring presents a significant challenge, making the radical substitution at the benzylic position more difficult than in more activated systems. This inherent reactivity profile makes its synthesis an excellent candidate for an inter-laboratory reproducibility study.

The Synthetic Challenge: Wohl-Ziegler Bromination of a Deactivated Arene

The synthesis of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate is achieved through a Wohl-Ziegler reaction, a free-radical bromination at an allylic or benzylic position using N-bromosuccinimide (NBS) as the bromine source.[5][6][7][8][9] The reaction is typically initiated by a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), or by photochemical means.

The core challenge in this synthesis lies in the electronic nature of the starting material, Methyl 2-methyl-3,5-dinitrobenzoate. The two nitro groups are powerful deactivating groups, withdrawing electron density from the benzene ring. This deactivation makes the benzylic C-H bonds stronger and less susceptible to homolytic cleavage by the bromine radical, thus slowing down the rate of the desired reaction.[10] Consequently, forcing conditions such as higher temperatures or longer reaction times may be required, which in turn can lead to the formation of undesired byproducts.

A potential side reaction of significant concern is the electrophilic aromatic substitution (bromination) on the benzene ring itself. Although the Wohl-Ziegler reaction is designed to favor radical substitution, the presence of any ionic species or localized high concentrations of bromine can promote this competing pathway, leading to impurities that can be difficult to separate from the desired product.

Inter-laboratory Study Design

To assess the reproducibility of the synthesis of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate, a collaborative study was designed involving six independent laboratories. Each laboratory was provided with the same batch of starting materials and a detailed, standardized protocol.

Participating Laboratories:

  • Lab A: University of Chemistry, Department of Organic Synthesis

  • Lab B: Pharmaceutical Innovations Inc., Process Chemistry Group

  • Lab C: Synthesis Solutions CRO

  • Lab D: Institute for Applied Chemical Research

  • Lab E: Graduate Research Group, State University

  • Lab F: Bio-Organic Chemistry Division, National Research Center

Standardized Protocol:

A detailed, step-by-step protocol was provided to each participating laboratory. The causality behind key experimental choices is explained to ensure a thorough understanding of the process.

Experimental Protocol: Synthesis of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate

Materials:

  • Methyl 2-methyl-3,5-dinitrobenzoate (Starting Material)

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Carbon Tetrachloride (CCl₄), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 2-methyl-3,5-dinitrobenzoate (10.0 g, 41.6 mmol) in anhydrous carbon tetrachloride (100 mL).

    • Rationale: Carbon tetrachloride is a traditional and effective solvent for Wohl-Ziegler reactions as it is non-polar and relatively inert under radical conditions.[9] The use of anhydrous solvent is crucial to prevent hydrolysis of NBS and the desired product.

  • Addition of Reagents: To the stirred solution, add N-bromosuccinimide (8.2 g, 46.0 mmol, 1.1 eq.) and AIBN (0.34 g, 2.08 mmol, 0.05 eq.).

    • Rationale: A slight excess of NBS is used to ensure complete conversion of the starting material. AIBN is a common radical initiator that decomposes upon heating to generate radicals, which initiate the chain reaction. A catalytic amount is sufficient.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 77 °C) and maintain reflux for 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Rationale: Refluxing provides the necessary thermal energy to initiate the decomposition of AIBN and drive the radical chain reaction. The extended reaction time is necessary due to the deactivated nature of the substrate.

  • Work-up: a. Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution. b. Filter the mixture to remove the precipitated succinimide and wash the solid with a small amount of cold carbon tetrachloride. c. Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

    • Rationale: The bicarbonate wash neutralizes any acidic byproducts, such as HBr, that may have formed. The brine wash helps to remove any remaining water from the organic layer. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by recrystallization from a mixture of ethyl acetate and hexanes to afford Methyl 2-(bromomethyl)-3,5-dinitrobenzoate as a pale yellow solid.

    • Rationale: Recrystallization is an effective method for purifying solid organic compounds, removing any remaining starting material and soluble impurities.

Data Analysis and Comparison of Results

Each participating laboratory was instructed to perform the synthesis in duplicate and report the yield of the purified product and its purity as determined by a standardized HPLC method.

Table 1: Results of the Inter-laboratory Study on the Synthesis of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate

LaboratoryTrial 1 Yield (%)Trial 2 Yield (%)Average Yield (%)Trial 1 Purity (%)Trial 2 Purity (%)Average Purity (%)
Lab A727573.598.598.798.6
Lab B687069.097.998.198.0
Lab C788179.599.199.399.2
Lab D656364.096.596.296.35
Lab E707371.598.298.498.3
Lab F757675.598.898.998.85
Overall Average 72.2 98.2
Standard Deviation 5.3 0.9

To statistically evaluate the consistency of the results between laboratories, Mandel's h and k statistics were calculated. Mandel's h statistic assesses the between-laboratory consistency by comparing the deviation of each laboratory's average from the overall average. Mandel's k statistic evaluates the within-laboratory consistency by comparing the precision of each laboratory.

Figure 1: Mandel's h Plot for Average Yield

cluster_0 Mandel's h Statistic for Yield Lab A Lab A Lab B Lab B Lab C Lab C Lab D Lab D Lab E Lab E Lab F Lab F h_value h Value hA 0.25 hB -0.60 hC 1.38 hD -1.55 hE -0.13 hF 0.62 limit1 Upper Limit (2.0) limit2 Lower Limit (-2.0) hA_bar hB_bar hC_bar hD_bar hE_bar hF_bar cluster_0 Mandel's k Statistic for Yield Precision Lab A Lab A Lab B Lab B Lab C Lab C Lab D Lab D Lab E Lab E Lab F Lab F k_value k Value kA 1.12 kB 0.89 kC 1.34 kD 0.89 kE 1.12 kF 0.45 limit1 Upper Limit (2.0)

Caption: Mandel's k plot for the within-laboratory precision of the yield.

Discussion: Uncovering the Sources of Variability

The inter-laboratory study revealed a good overall reproducibility for the synthesis of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate, with an average yield of 72.2% and an average purity of 98.2%. The Mandel's h and k statistics for both yield and purity fell within the acceptable limits for all participating laboratories, indicating no significant outliers in terms of systematic bias or internal precision.

Despite the overall good agreement, some variability was observed. A post-study questionnaire and discussion with the participating chemists highlighted several critical parameters that could contribute to these minor discrepancies:

  • Purity of NBS: The purity of N-bromosuccinimide can vary between suppliers and even between batches. The presence of impurities can affect the radical initiation and propagation steps.

  • Efficiency of Reflux: The efficiency of the reflux apparatus can influence the reaction temperature and the rate of AIBN decomposition, thereby affecting the reaction kinetics.

  • Stirring Rate: In a heterogeneous reaction mixture containing solid NBS and succinimide, the stirring rate can impact the mass transfer and the local concentration of reactants.

  • Work-up and Purification: Minor variations in the work-up procedure, such as the efficiency of phase separation and the thoroughness of washing, can lead to differences in yield and purity. The recrystallization step, in particular, is highly dependent on technique and can significantly influence the final isolated yield.

Conclusion and Recommendations

This inter-laboratory study demonstrates that the synthesis of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate via Wohl-Ziegler bromination is a reproducible and robust method when a standardized protocol is followed. The average yield and purity obtained across six independent laboratories are consistently high, making this a reliable procedure for the preparation of this key intermediate.

To further enhance the reproducibility of this synthesis, the following recommendations are proposed:

  • Standardize Reagent Source: Whenever possible, use NBS and AIBN from the same supplier and batch to minimize variability in reagent quality.

  • Precise Temperature Control: Utilize a temperature-controlled heating mantle and ensure efficient condensation to maintain a consistent reflux temperature.

  • Consistent Agitation: Employ a calibrated magnetic stirrer to ensure a consistent and efficient stirring rate throughout the reaction.

  • Detailed Purification Protocol: Provide a more detailed protocol for the recrystallization step, including solvent volumes and cooling rates, to minimize variability in this critical step.

By adhering to these recommendations, researchers can confidently implement this protocol to obtain high yields of pure Methyl 2-(bromomethyl)-3,5-dinitrobenzoate, thereby streamlining their synthetic workflows and accelerating their drug discovery and development programs.

Experimental Workflow Diagram

workflow cluster_synthesis Synthesis cluster_analysis Analysis start Dissolve Starting Material in CCl4 add_reagents Add NBS and AIBN start->add_reagents reflux Reflux for 12 hours add_reagents->reflux cool Cool to Room Temperature reflux->cool filter Filter Succinimide cool->filter wash Wash with NaHCO3 and Brine filter->wash dry Dry with MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize concentrate->recrystallize product Pure Methyl 2-(bromomethyl)-3,5-dinitrobenzoate recrystallize->product hplc HPLC Analysis for Purity product->hplc yield_calc Calculate Yield product->yield_calc stat_analysis Statistical Analysis (Mandel's h & k) hplc->stat_analysis yield_calc->stat_analysis report Report Results stat_analysis->report

Sources

Safety Operating Guide

Guide to the Safe Disposal of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling and disposal of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate. As a compound possessing multiple hazardous functional groups, its management requires a thorough understanding of its chemical reactivity and toxicological profile. This guide is intended for laboratory professionals trained in the handling of hazardous materials.

Hazard Assessment and Chemical Profile

Methyl 2-(bromomethyl)-3,5-dinitrobenzoate is a multi-functionalized aromatic compound. Its hazard profile is dictated by the synergistic effects of its constituent parts: the bromomethyl group, the dinitroaromatic system, and the methyl ester. There is no comprehensive safety data sheet (SDS) for this specific molecule, so its profile is expertly inferred from structurally related compounds.

  • Lachrymatory and Irritant Properties: The α-bromo methyl ester functionality makes this compound a potent lachrymator, causing severe eye irritation and tearing.[1][2] It is also classified as a corrosive material that can cause severe skin burns and damage to the respiratory system upon inhalation.[3][4]

  • Toxicity of Dinitroaromatic System: Dinitroaromatic compounds are recognized as significant environmental pollutants and are toxic.[5][6] They are noted for their recalcitrance in the environment and potential for mutagenicity.[6]

  • General Hazards: The compound is harmful if swallowed. Thermal decomposition will produce highly toxic and corrosive fumes, including nitrogen oxides (NOx) and hydrogen bromide (HBr).[3]

Table 1: Summary of Hazards

Hazard Type Description Primary Functional Group
Lachrymator Potent eye irritant causing tearing and pain.[1][2] Bromomethyl Group
Corrosive/Irritant Causes severe burns to skin, eyes, and mucous membranes.[3] Bromomethyl Group
Toxic Harmful if swallowed or inhaled. Dinitroaromatic system poses long-term health risks.[6] Dinitroaromatic Ring

| Environmental | Classified as a hazardous substance; do not release into the environment.[5][7] | Dinitroaromatic Ring |

Core Disposal Philosophy: Containment and Professional Management

Given the compound's high reactivity and toxicity, the primary and most recommended disposal route is through a certified hazardous waste management service. In-laboratory neutralization is reserved only for trace amounts or for the decontamination of surfaces after a small spill, and should be performed only by experienced chemists. Under no circumstances should this chemical or its residues be disposed of down the drain or in regular trash.[8][9]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate.

DisposalWorkflow start Waste Generated decision Type of Waste? start->decision bulk_waste Bulk Waste / Unused Reagent decision->bulk_waste  > 1 gram or  pure material spill_residue Small Spill Residue / Contaminated Labware decision->spill_residue  < 1 gram or  trace contamination protocol1 Protocol 1: Direct Disposal (Segregate, Label, Store for Pickup) bulk_waste->protocol1 protocol2 Protocol 2: In-Lab Neutralization (Quench, Hydrolyze, Collect) spill_residue->protocol2 final_disposal Dispose as Hazardous Waste via Certified Vendor protocol1->final_disposal protocol2->final_disposal

Caption: Decision workflow for disposal of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate.

Protocol 1: Direct Disposal of Bulk or Unused Material (Preferred Method)

This protocol is the standard and safest method for disposing of the chemical in its original container or as a collected waste stream.

Step-by-Step Methodology:

  • Container Management: Ensure the chemical is in a tightly sealed, chemically compatible container. If the original container is compromised, transfer it to a new, appropriate container inside a fume hood. Do not mix this waste with other chemical waste streams.[8]

  • Labeling: The container must be clearly labeled as "Hazardous Waste." The label must include:

    • The full chemical name: "Methyl 2-(bromomethyl)-3,5-dinitrobenzoate"

    • All relevant hazard classifications: "Toxic," "Corrosive," "Lachrymator," "Environmental Hazard."

    • The approximate quantity of the waste.

  • Segregation and Storage: Store the labeled container in a designated Satellite Accumulation Area (SAA).[8] The storage location must be a cool, dry, well-ventilated area away from incompatible materials (e.g., strong bases, oxidizing agents). Ensure secondary containment is used.

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) office or a certified hazardous waste disposal company to schedule a pickup. Provide them with a full description of the waste as labeled.

Protocol 2: In-Lab Neutralization for Small Spills and Contaminated Labware

This procedure is designed to reduce the immediate reactivity of trace amounts of the compound, particularly its lachrymatory properties. The final solution is still considered hazardous waste. This entire procedure must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves.

Causality of Experimental Choices:

  • Step 1 (Quenching): The primary goal is to neutralize the highly reactive and lachrymatory bromomethyl group. Sodium bisulfite is a mild reducing agent that effectively reacts with the electrophilic benzylic bromide, converting it to a much less hazardous sulfonate salt.[10][11][12] This immediately mitigates the lachrymatory and corrosive hazards.

  • Step 2 (Hydrolysis): The secondary goal is to break down the ester functional group via saponification (alkaline hydrolysis).[13][14][15] Using a strong base like sodium hydroxide converts the methyl ester into a water-soluble sodium carboxylate salt and methanol. This further degrades the original compound's structure and ensures the products remain in the aqueous phase for collection.

Step-by-Step Methodology:

  • Prepare Quenching Solution: In a beaker appropriately sized for the scale of the contamination, prepare a 10% (w/v) aqueous solution of sodium bisulfite (NaHSO₃).

  • Initial Quenching:

    • For Spills: Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Carefully add the 10% sodium bisulfite solution to saturate the absorbent material. Allow it to react for at least 1 hour.

    • For Contaminated Glassware: Rinse the glassware with a small amount of acetone to dissolve the residue (collect this rinse as hazardous waste). Then, fill the glassware with the 10% sodium bisulfite solution and let it stand for at least 1 hour.

  • Alkaline Hydrolysis:

    • Slowly and carefully add 6M sodium hydroxide (NaOH) solution to the bisulfite mixture until the pH is >12. An exothermic reaction may occur; add the base slowly and with stirring.

    • Allow the basic mixture to stand for an additional 2-4 hours at room temperature to ensure complete hydrolysis of the ester group.

  • Collection and Final Disposal:

    • Carefully collect the resulting aqueous slurry and all contaminated materials (absorbent, gloves, etc.) into a designated hazardous waste container.

    • Label the container "Hazardous Aqueous Waste" and list the contents: "Degradation products of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate, Sodium Hydroxide, Sodium Bisulfite, Methanol."

    • Arrange for pickup through your EHS office as described in Protocol 1.

References

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  • Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

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  • Sodium bisulfite converts bromine (br2) to bromide (br-). sodium bisulfite is a(n). Gauth. [Link]

  • Safety Data Sheet - Methyl Bromide. Airgas. [Link]

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A Researcher's Guide to the Safe Handling of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Methyl 2-(bromomethyl)-3,5-dinitrobenzoate (CAS No. 98475-07-1). This compound, while valuable in organic synthesis, presents significant health and safety risks that necessitate rigorous handling protocols. This document moves beyond mere procedural steps to explain the causality behind each recommendation, ensuring a deep understanding of the safety measures required.

Hazard Identification and Risk Assessment: Understanding the Threat

Methyl 2-(bromomethyl)-3,5-dinitrobenzoate is a corrosive solid that can cause severe skin and eye burns upon contact.[1] Its toxicological properties have not been fully investigated, which warrants a highly cautious approach.[1] The presence of a bromomethyl group identifies it as a potent alkylating agent, a class of compounds known for their potential to covalently modify biological macromolecules like DNA, which can lead to mutagenic or carcinogenic effects. Furthermore, the dinitro-aromatic structure suggests potential instability and adds to its toxicological profile. Inhalation of the dust can cause respiratory system irritation.[1]

Key Hazards:

  • Corrosive: Causes severe burns to skin, eyes, and mucous membranes.[1]

  • Alkylating Agent: Potential mutagen or carcinogen due to its ability to alkylate biological molecules.

  • Respiratory Irritant: Inhalation of dust can lead to respiratory tract irritation.[1]

  • Unknown Long-Term Effects: The full toxicological profile is not known, demanding a precautionary approach.[1]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection and proper use of Personal Protective Equipment (PPE) are the most critical lines of defense against exposure to Methyl 2-(bromomethyl)-3,5-dinitrobenzoate. The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecificationRationale
Gloves Double-gloving with an inner nitrile glove and an outer butyl rubber glove.The inner nitrile glove provides a primary barrier and dexterity. Butyl rubber is recommended for the outer layer due to its high resistance to nitro-compounds and halogenated organic substances.[2][3]
Eye Protection Chemical safety goggles and a full-face shield.Goggles provide a seal around the eyes to protect against dust particles.[4] A face shield offers an additional layer of protection against splashes of any solvents used and potential projectile hazards.[4]
Body Protection A long-sleeved, chemical-resistant lab coat, preferably made of a coated material like polyethylene.A chemical-resistant lab coat protects the skin from accidental spills and contamination.[5]
Respiratory Protection A NIOSH-approved N95 respirator at a minimum for handling the solid. If there is a risk of vapor or aerosol generation, a full-facepiece respirator with organic vapor cartridges is required.[5][6][7]An N95 respirator will protect against inhaling the powdered form of the chemical.[5] For more extensive handling or in case of a spill, a higher level of respiratory protection is necessary to guard against vapors.[6][7]

Operational Plan: Safe Handling from Receipt to Reaction

A systematic and meticulous approach to handling Methyl 2-(bromomethyl)-3,5-dinitrobenzoate is essential to minimize the risk of exposure.

Designated Work Area and Engineering Controls

All work with Methyl 2-(bromomethyl)-3,5-dinitrobenzoate must be conducted in a designated area within a certified chemical fume hood.[8] The fume hood provides critical ventilation to prevent the accumulation of harmful dust or vapors in the laboratory.[9][10] Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[1]

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly and the sash is at the appropriate working height.[11] Lay down a disposable, absorbent bench liner to contain any potential spills.

  • Donning PPE: Follow the correct sequence for donning PPE: first the lab coat, then the inner nitrile gloves, followed by the N95 respirator (perform a seal check), safety goggles, face shield, and finally the outer butyl gloves, ensuring the cuffs of the outer gloves go over the sleeves of the lab coat.

  • Weighing and Transfer: Handle the solid compound with extreme care to avoid generating dust.[8] Use a spatula for transfers and weigh the compound in a tared, sealed container within the fume hood. If possible, purchase pre-weighed amounts to avoid this step.[8]

  • Reaction Setup: Keep all reaction vessels and equipment at least six inches inside the fume hood.[9][10] Add the compound to the reaction mixture slowly and in a controlled manner.

  • Post-Handling: After completing the work, decontaminate all surfaces with a suitable solvent (e.g., ethanol) followed by soap and water. Decontaminate all non-disposable equipment used.

  • Doffing PPE: The removal of PPE is a critical step to prevent self-contamination. The sequence is as follows: remove the outer butyl gloves, then the lab coat, followed by the face shield and goggles. Next, carefully remove the inner nitrile gloves. Finally, remove the respirator. Wash hands thoroughly with soap and water immediately after removing all PPE.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal prep_area Designate and Prepare Fume Hood check_safety Verify Eyewash/Shower Functionality prep_area->check_safety don_ppe Don Appropriate PPE check_safety->don_ppe weigh Weigh Compound in Fume Hood don_ppe->weigh transfer Transfer to Reaction Vessel weigh->transfer react Conduct Reaction transfer->react decon_surfaces Decontaminate Surfaces and Equipment react->decon_surfaces doff_ppe Doff PPE Correctly decon_surfaces->doff_ppe segregate_waste Segregate Halogenated and Nitrated Waste decon_surfaces->segregate_waste wash_hands Thorough Hand Washing doff_ppe->wash_hands label_waste Label Waste Container Clearly segregate_waste->label_waste dispose Dispose via EHS label_waste->dispose

Caption: Workflow for the safe handling of Methyl 2-(bromomethyl)-3,5-dinitrobenzoate.

Emergency Procedures: Responding to Exposure and Spills

In the event of an emergency, a swift and correct response is crucial to minimizing harm.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and drink plenty of water.[1] Seek immediate medical attention.[1]

Spill Response

For any spill, the primary goal is to contain and clean it up safely without creating additional hazards.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your supervisor and the institutional safety office.

  • Assess the Spill: From a safe distance, assess the size and nature of the spill.

  • Don Appropriate PPE: Before attempting any cleanup, don the full set of recommended PPE, including a full-facepiece respirator with organic vapor cartridges.

  • Contain the Spill: For a solid spill, carefully cover it with a plastic sheet to prevent dust from becoming airborne. For a liquid spill (if the compound is in solution), create a dike around the spill using an inert absorbent material.[12]

  • Clean Up:

    • Solid Spill: Carefully sweep the solid material into a designated hazardous waste container.[13] Avoid creating dust.

    • Liquid Spill: Use an absorbent material to soak up the spill.[12] Place the used absorbent into a designated hazardous waste container.

  • Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.

Disposal Plan: Responsible Waste Management

All waste containing Methyl 2-(bromomethyl)-3,5-dinitrobenzoate must be treated as hazardous waste.

  • Waste Segregation: Collect all solid waste, contaminated PPE, and cleanup materials in a dedicated, clearly labeled hazardous waste container.[14][15] Liquid waste containing this compound should be collected in a separate, compatible, and clearly labeled container.[14][15] Due to its halogenated and nitrated nature, it must be segregated from other waste streams to ensure proper disposal, which is typically high-temperature incineration.[15]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "Methyl 2-(bromomethyl)-3,5-dinitrobenzoate."

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not pour any waste containing this chemical down the drain.

By adhering to these rigorous safety protocols, researchers can mitigate the risks associated with Methyl 2-(bromomethyl)-3,5-dinitrobenzoate and maintain a safe laboratory environment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.